DMT-L-dA(bz) Phosphoramidite
Beschreibung
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Eigenschaften
Molekularformel |
C47H52N7O7P |
|---|---|
Molekulargewicht |
857.9 g/mol |
IUPAC-Name |
N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m0/s1 |
InChI-Schlüssel |
GGDNKEQZFSTIMJ-FZTYVIQASA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acid chemistry, the phosphoramidite (B1245037) method stands as the gold standard for the automated synthesis of DNA and RNA oligonucleotides. Central to the success and reliability of this methodology is the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMT) group plays a paramount and indispensable role. This technical guide provides an in-depth exploration of the function of the DMT group, detailing its application, mechanism, and the critical impact it has on the fidelity of oligonucleotide synthesis.
The Core Function of the DMT Protecting Group
The primary and most critical role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is fundamental to the stepwise and directional elongation of the oligonucleotide chain, which proceeds in the 3' to 5' direction.[3][4] By "capping" the 5'-terminus, the DMT group ensures that the phosphoramidite coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain that is bound to the solid support.[3] This prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleoside phosphoramidites in solution.[4]
The selection of the DMT group for this task is not arbitrary; it possesses a unique combination of chemical properties that make it ideally suited for automated solid-phase synthesis:
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl group, physically obstructing its participation in unintended reactions.[1]
-
Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and rapidly cleaved under mild acidic conditions, a property that is crucial for the cyclical nature of the synthesis process.[1]
-
Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a strong absorbance at 495 nm and produces a characteristic bright orange color.[4][5] The intensity of this color can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency at each step of the synthesis.[6]
The DMT Group in the Solid-Phase Synthesis Cycle
The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle comprising four key steps: deblocking (detritylation), coupling, capping, and oxidation. The DMT group is central to the first two steps of this cycle.
The logical flow of the solid-phase oligonucleotide synthesis cycle is illustrated below:
-
Detritylation (Deblocking): The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside that is anchored to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[1] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.
-
Coupling: The next nucleoside in the desired sequence, in the form of a phosphoramidite with its own 5'-DMT group intact, is activated and introduced to the solid support. The free 5'-hydroxyl of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite triester linkage.
-
Capping: As the coupling reaction is not 100% efficient, a small percentage of the support-bound chains will have unreacted 5'-hydroxyl groups. To prevent these "failure sequences" from elongating in subsequent cycles, they are permanently blocked or "capped" by acetylation.[5]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water and pyridine (B92270).[5]
Following oxidation, the cycle is repeated, beginning with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Quantitative Data on Detritylation
The choice of deblocking agent and the duration of the detritylation step are critical parameters that can influence the overall yield and purity of the synthesized oligonucleotide. A balance must be struck between ensuring complete removal of the DMT group and minimizing acid-induced side reactions, such as depurination (cleavage of the glycosidic bond, particularly at adenosine (B11128) and guanosine (B1672433) residues).[1]
Table 1: Comparison of Detritylation Reagents and Conditions on Oligonucleotide Yield
| 5'-O-Protecting Group | Acid | Acid Concentration | Detritylation Time (s) | T10-mer Yield (%) | Mixed 21-mer Yield (%) |
| DMTr | TCA | 3.0% (w/v) | 20 | 88 | 87 |
| DMTr | TCA | 3.0% (w/v) | 110 | 88 | 87 |
| DMTr | DCA | 3.0% (v/v) | 20 | 73 | - |
| DMTr | DCA | 3.0% (v/v) | 40 | 87 | - |
| DMTr | DCA | 3.0% (v/v) | 60 | 92 | 86 |
| DMTr | DCA | 3.0% (v/v) | 110 | 89 | 86 |
| DMTr | DCA | 1.5% (v/v) | 60 | 89 | 86 |
Data extracted from Tram et al. (2011).[4]
As the data indicates, trichloroacetic acid (TCA) allows for very short detritylation times without compromising the yield of the final product.[1] Dichloroacetic acid (DCA) is a milder acid and generally requires longer reaction times to achieve comparable yields.[1] However, for longer oligonucleotides or sequences containing acid-sensitive bases, the use of DCA can be advantageous in minimizing depurination and improving the overall quality of the synthesis.[1]
Table 2: Relative Depurination Half-Times with Different Acidic Reagents
| Reagent | Relative Depurination Rate |
| 3% DCA in Dichloromethane | 1x (Baseline) |
| 15% DCA in Dichloromethane | ~3x faster than 3% DCA |
| 3% TCA in Dichloromethane | ~4x faster than 3% DCA |
Data derived from Septak, M. (1996).
Experimental Protocols
Protocol for 5'-O-DMT Protection of a Deoxynucleoside (e.g., Thymidine)
This protocol describes a general procedure for the protection of the 5'-hydroxyl group of a deoxynucleoside with the DMT group.
Materials:
-
Thymidine (or other base-protected deoxynucleoside)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol or ethyl acetate/hexane with triethylamine)
Procedure:
-
The deoxynucleoside is dried by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled in an ice bath.
-
DMT-Cl (typically 1.1-1.2 equivalents) is added portion-wise to the stirred solution over a period of time.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a small amount of methanol.
-
The pyridine is removed under reduced pressure.
-
The residue is redissolved in DCM and washed with saturated aqueous sodium bicarbonate solution, followed by water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography to yield the 5'-O-DMT-protected nucleoside.
Protocol for Detritylation during Solid-Phase Synthesis
This protocol outlines the detritylation step as it occurs on an automated DNA synthesizer.
Reagents:
-
Deblocking solution: 3% (w/v) Trichloroacetic acid (TCA) or 3% (v/v) Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).
-
Washing solution: Anhydrous acetonitrile (B52724).
Procedure (as part of an automated synthesis cycle):
-
The synthesis column containing the solid support with the DMT-protected oligonucleotide is flushed with anhydrous acetonitrile to ensure a dry environment.
-
The deblocking solution is passed through the column for a pre-programmed period of time (e.g., 20-120 seconds). The orange-colored effluent containing the DMT cation is directed to a spectrophotometer for absorbance measurement at 495 nm.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.
-
The support-bound oligonucleotide now has a free 5'-hydroxyl group and is ready for the coupling step.
Conclusion
The 4,4'-dimethoxytrityl group is a cornerstone of modern phosphoramidite chemistry for oligonucleotide synthesis. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product makes it an ideal protecting group for the 5'-hydroxyl function. The careful selection of detritylation conditions is paramount to achieving high yields of pure oligonucleotides, and the ability to monitor the release of the DMT cation provides an invaluable tool for real-time assessment of synthesis performance. A thorough understanding of the role and chemistry of the DMT group is essential for any researcher or professional involved in the synthesis and development of nucleic acid-based therapeutics and diagnostics.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. 3,3(')-Oxybis(dimethoxytrityl chloride) (O-DMTCl): synthesis and applications of a novel bifunctional protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to DMT-L-dA(bz) Phosphoramidite: Structure, Properties, and Application in Mirror-Image DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-Dimethoxytrityl-L-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite). This crucial reagent is a fundamental building block in the solid-phase synthesis of L-oligonucleotides, also known as mirror-image DNA, a class of molecules with significant potential in therapeutic and diagnostic applications.
Chemical Structure and Properties
DMT-L-dA(bz) Phosphoramidite (B1245037) is the L-enantiomer of the standard phosphoramidite used in DNA synthesis. The "L" designation refers to the L-deoxyribose sugar moiety, which is the mirror image of the naturally occurring D-deoxyribose. This seemingly subtle change has profound implications for the resulting oligonucleotide's properties, most notably its resistance to nuclease degradation.
The molecule consists of a 2'-deoxyadenosine (B1664071) nucleoside that is modified with three key protecting groups to ensure controlled and efficient synthesis:
-
5'-Dimethoxytrityl (DMT) group: A bulky, acid-labile group that protects the 5'-hydroxyl function of the L-deoxyribose sugar. Its removal (detritylation) at the beginning of each coupling cycle allows for the stepwise addition of the next phosphoramidite.
-
N6-Benzoyl (bz) group: Protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during synthesis.
-
3'-Phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group on the phosphorus is a temporary protecting group that is removed at the end of the synthesis.
Below is a table summarizing the key quantitative properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C47H52N7O7P | |
| Molecular Weight | 857.93 g/mol | |
| Appearance | White to off-white powder | |
| Purity (by 31P NMR and RP-HPLC) | ≥99% | |
| Storage Temperature | 2-8°C |
The Significance of Chirality: L-DNA in Drug Development
The primary application of this compound is in the synthesis of L-oligonucleotides, or mirror-image DNA.[1] Because naturally occurring enzymes, such as nucleases, are chiral and specifically recognize D-sugars, L-DNA is highly resistant to enzymatic degradation. This increased stability makes L-oligonucleotides attractive candidates for therapeutic applications, including aptamers and antisense therapies, as they can have a longer half-life in vivo.[2]
The synthesis of L-DNA follows the same well-established principles of solid-phase phosphoramidite chemistry as natural D-DNA, allowing for the use of standard automated DNA synthesizers.
Experimental Protocols: Solid-Phase Synthesis of an L-Oligonucleotide
The following is a detailed protocol for the automated solid-phase synthesis of a model L-oligonucleotide using this compound and other L-phosphoramidites.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial L-nucleoside.
-
DMT-protected L-deoxynucleoside phosphoramidites (DMT-L-dA(bz), DMT-L-dC(bz), DMT-L-dG(ibu), DMT-L-dT) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
Instrumentation:
-
Automated DNA/RNA synthesizer.
Procedure:
The synthesis is a cyclical process, with each cycle consisting of four main steps for the addition of a single L-nucleotide.
The Oligonucleotide Synthesis Cycle
References
The Benzoyl Protecting Group in DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity DNA sequences. Among these, the benzoyl (Bz) group has long been a cornerstone for the protection of exocyclic amines on nucleobases. This technical guide provides an in-depth exploration of the function, application, and technical considerations of the benzoyl protecting group in DNA synthesis, with a focus on quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field.
Core Function of the Benzoyl (Bz) Protecting Group
The primary role of the benzoyl protecting group in DNA synthesis is to prevent unwanted side reactions involving the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[1][2][3][4] These amino groups are nucleophilic and, if left unprotected, would interfere with the phosphoramidite (B1245037) coupling chemistry during the stepwise elongation of the oligonucleotide chain.
The benzoyl group, an acyl-type protection, is introduced onto the N6 of adenine (B156593) and the N4 of cytosine.[2][3] It is known for its stability under the various conditions of the synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.[2] This stability ensures the integrity of the nucleobases throughout the synthesis process.
The Phosphoramidite Synthesis Cycle: A Workflow Overview
The solid-phase synthesis of DNA oligonucleotides using phosphoramidite chemistry is a cyclical process. The benzoyl protecting groups on the nucleobases remain intact throughout these cycles until the final deprotection step.
Quantitative Data: A Comparative Overview
The choice of a protecting group strategy is often a balance between stability during synthesis and ease of removal post-synthesis. The following tables summarize key quantitative data related to the performance of the benzoyl group.
Table 1: Deprotection Conditions and Times for Common Protecting Group Strategies
| Protecting Group Strategy | Reagent | Temperature | Time | Reference |
| Standard (Bz for dA, dC) | Concentrated Aqueous Ammonia (B1221849) | 55°C | 8-16 hours | [5] |
| Standard (Bz for dA, dC) | Concentrated Aqueous Ammonia | 55°C | 5 hours | [6] |
| UltraFAST (Ac for dC) | Ammonium (B1175870) Hydroxide (B78521) / Methylamine (B109427) (AMA) | 65°C | 10 minutes | [4][7] |
| Labile Groups (pac, mac, iBu) | Concentrated Aqueous Ammonia | Room Temp. | < 4 hours | [8] |
Table 2: Side Reactions Associated with Benzoyl-Protected Deoxycytidine (Bz-dC)
| Deprotection Reagent | Side Reaction | Extent of Side Reaction | Reference |
| Ethylene (B1197577) Diamine | Transamination | ~16% | [9] |
| Methylamine / Ammonia (AMA) | Transamination | 10% | [5] |
Experimental Protocols
Protection of Nucleosides: Benzoylation
Protocol 4.1.1: N3-Benzoylation of Thymidine (B127349) [1]
-
Reagents: Thymidine, Benzoyl Chloride, Pyridine (B92270), Acetonitrile.
-
Procedure:
-
Dissolve thymidine in a mixture of pyridine and acetonitrile.
-
Cool the solution to 0°C.
-
Add benzoyl chloride dropwise to the cooled solution.
-
Stir the reaction at room temperature until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield N3-benzoylthymidine.
-
Protocol 4.1.2: Benzoylation of 2'-Deoxyuridine (B118206) [10]
-
Reagents: 2'-Deoxyuridine, dry Pyridine, freshly distilled Benzoyl Chloride.
-
Procedure:
-
Dissolve 2.28 g (10.0 mmol) of 2'-deoxyuridine in dry pyridine and remove residual water by co-evaporation in vacuo.
-
Re-dissolve the compound in 60 ml of dry pyridine.
-
Add 2.32 ml (20.0 mmol) of freshly distilled benzoyl chloride.
-
Stir the mixture overnight at 55°C.
-
Pour the mixture into 200 ml of ice water to hydrolyze unreacted acid chloride.
-
Collect the precipitate and wash with water, followed by a 50 ml wash with ethanol (B145695)/ether (1:1).
-
Recrystallize from ethanol to yield 3',5'-di-O-benzoyl-2'-deoxyuridine.
-
Deprotection of Oligonucleotides
Protocol 4.2.1: Standard Deprotection with Concentrated Aqueous Ammonia [6]
-
Reagents: Synthesized oligonucleotide on solid support, concentrated aqueous ammonia (28-33% NH3 in water).
-
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vessel.
-
Add concentrated aqueous ammonia.
-
Incubate at 55°C for 5 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and other base protecting groups.
-
After cooling, evaporate the ammonia to yield the deprotected oligonucleotide.
-
Protocol 4.2.2: Fast Deprotection with AMA (for oligonucleotides without Bz-dC) [4][7]
-
Reagents: Synthesized oligonucleotide on solid support, AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Procedure:
-
Cleavage: Treat the solid support with the AMA reagent for 5 minutes at room temperature.
-
Deprotection: Transfer the supernatant to a sealed vial and heat at 65°C for 5 minutes.
-
Evaporate the solution to obtain the deprotected oligonucleotide.
-
Key Chemical Processes and Side Reactions
Deprotection Mechanism
The deprotection of benzoyl groups is a base-catalyzed hydrolysis of the amide bond, releasing the free exocyclic amine on the nucleobase.
The Transamination Side Reaction
A significant drawback of using benzoyl protection on deoxycytidine (Bz-dC) is its susceptibility to transamination when deprotected with primary amines like methylamine (a component of AMA) or ethylene diamine.[5][9] This side reaction results in the conversion of cytosine to a modified base.
Due to this side reaction, it is recommended to use alternative protecting groups for deoxycytidine, such as acetyl (Ac), when employing fast deprotection methods with reagents like AMA.[4][9]
Conclusion
The benzoyl protecting group remains a reliable and widely used tool in DNA synthesis, particularly for the protection of deoxyadenosine. Its stability throughout the synthesis cycle is a key advantage. However, for deoxycytidine, the potential for transamination during deprotection with amine-based reagents necessitates careful consideration of the deprotection strategy. For applications requiring rapid deprotection, alternative protecting groups for dC are advisable. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for the successful synthesis of high-quality oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzoyl and pivaloyl as efficient protecting groups for controlled enzymatic synthesis of DNA and XNA oligonucleotides - Research - Institut Pasteur [research.pasteur.fr]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to DMT-L-dA(bz) Phosphoramidite for Researchers
This technical guide provides comprehensive information on N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-β-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-L-dA(bz) Phosphoramidite. It is intended for researchers, scientists, and professionals in drug development who utilize automated solid-phase oligonucleotide synthesis.
Core Compound Information
This compound is a critical building block in the chemical synthesis of DNA. The "L" designation refers to the natural L-stereoisomer of the deoxyribose sugar, which is the standard configuration for biological systems. The dimethoxytrityl (DMT) group on the 5' hydroxyl function provides a temporary, acid-labile protecting group essential for monitoring coupling efficiency and directing the synthesis process. The benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base, preventing side reactions during synthesis. The phosphoramidite moiety at the 3' position is the reactive group that enables the formation of the phosphite (B83602) triester linkage to the growing oligonucleotide chain.
Chemical and Physical Properties
Key quantitative data for this compound are summarized below. These values are typical and may vary slightly between suppliers.
| Property | Value | Citations |
| CAS Number | 98796-53-3 | [1][2] |
| Molecular Weight | 857.93 g/mol | [1][2] |
| Molecular Formula | C₄₇H₅₂N₇O₇P | [1][2] |
| Appearance | White to off-white powder or granules | [1][2] |
| Purity (HPLC) | ≥98.0% | [2] |
| Purity (³¹P NMR) | ≥99.0% | [3] |
| Total Impurities | ≤0.3% to ≤1.0% | [1][3] |
| Storage Temperature | 2-8°C or -20±5℃ (under inert gas) | [1][3] |
Application in Oligonucleotide Synthesis
This compound is exclusively used in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold-standard for producing custom sequences of DNA.[4][5] This automated, cyclic process allows for the rapid and efficient assembly of oligonucleotides by adding one nucleotide at a time. The resulting oligonucleotides, such as primers for PCR, probes for hybridization assays, antisense oligonucleotides, or siRNA, are fundamental tools for studying and manipulating biological signaling pathways. While the phosphoramidite itself is not directly involved in cellular signaling, it is the key component for synthesizing the specific nucleic acid sequences that modulate gene expression and protein function within these pathways.
Experimental Protocol: Automated Oligonucleotide Synthesis Cycle
The following is a generalized, step-by-step protocol for a single coupling cycle in an automated DNA synthesizer using this compound. Timings and reagent volumes should be optimized based on the specific synthesizer model and synthesis scale.
Prerequisites:
-
The initial nucleoside is pre-attached to a solid support (e.g., Controlled Pore Glass, CPG) within a synthesis column.
-
This compound is dissolved in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).[6]
-
All other necessary reagents (deblocking, activation, capping, oxidation solutions) are fresh and loaded onto the synthesizer.
Step 1: Deblocking (Detritylation)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[4][6]
-
Procedure: The deblocking solution is passed through the synthesis column. The acid cleaves the DMT group, which is washed away. The resulting DMT cation is orange, and its absorbance at 495 nm is measured to quantify the efficiency of the previous coupling step.[5]
-
Duration: Approximately 30-60 seconds.
Step 2: Coupling
-
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the solid support and the incoming this compound.
-
Reagents:
-
This compound solution.
-
An activator solution, such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile.[4]
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group.[4] A molar excess of both reagents is used to drive the reaction to completion.
-
Duration: Approximately 30-180 seconds.[6]
Step 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of undesired (n-1) deletion mutant sequences.[7]
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine or lutidine.
-
Cap B: 16% 1-Methylimidazole in THF.[5]
-
-
Procedure: The capping reagents are delivered to the column, where the acetic anhydride acetylates the unreacted 5'-hydroxyls, rendering them inert to subsequent coupling cycles.
-
Duration: Approximately 20-40 seconds.
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a stable, natural phosphate (B84403) triester (P=O) bond.
-
Reagent: A solution of Iodine (e.g., 0.02-0.1 M) in a mixture of THF, pyridine, and water.[6]
-
Procedure: The oxidizing solution is passed through the column. The iodine and water rapidly oxidize the P(III) center to the P(V) state.
-
Duration: Approximately 30-60 seconds.
This four-step cycle is repeated for each nucleotide in the desired sequence.
Post-Synthesis Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (benzoyl on the base, cyanoethyl on the phosphate backbone) must be removed.
-
Procedure: The solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).
-
Conditions: Typically, heating at 55°C for 8 hours or incubation at room temperature for 24 hours is sufficient for standard benzoyl-protected amidites.[1] This treatment cleaves the oligo from the support and removes both the base and phosphate protecting groups.
-
Final Step: The final 5'-DMT group (if synthesis was "DMT-on") is removed with an acid treatment, followed by purification of the full-length oligonucleotide via HPLC or other chromatographic methods.[6]
Visualized Workflows
Automated Oligonucleotide Synthesis Cycle
The following diagram illustrates the logical flow of the four primary steps in the phosphoramidite synthesis cycle.
Protecting Group Strategy
This diagram shows the relationship between the key protecting groups on the this compound and the synthesis steps where they are applied or removed.
References
- 1. DMT-dA(bz) ホスホロアミダイト configured for ÄKTA® and OligoPilot® | Sigma-Aldrich [sigmaaldrich.com]
- 2. hongene.com [hongene.com]
- 3. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. atdbio.com [atdbio.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Purification of DMT-L-dA(bz) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dA(bz) phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of oligonucleotides. The following sections detail the synthetic pathway, purification protocols, and analytical methods for quality control, presented in a format tailored for professionals in the field of drug development and nucleic acid chemistry.
Synthesis and Purification Overview
The synthesis of DMT-L-dA(bz) phosphoramidite is a multi-step process that begins with the protection of the exocyclic amine of 2'-deoxyadenosine (B1664071), followed by the protection of the 5'-hydroxyl group, and concludes with the phosphitylation of the 3'-hydroxyl group. Each step is critical for ensuring the high purity and reactivity of the final product, which is essential for efficient oligonucleotide synthesis. Subsequent purification is paramount to remove unreacted starting materials and side products.
Quantitative Data Summary
The following tables summarize the typical yields and purity levels at each stage of the synthesis and purification process. These values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine
| Parameter | Value | Reference |
| Starting Material | 2'-deoxyadenosine | |
| Key Reagents | Benzoyl chloride, Pyridine | [1] |
| Typical Yield | ~75-95% | [1] |
| Purity (after crystallization) | >98% |
Table 2: Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine
| Parameter | Value | Reference |
| Starting Material | N6-Benzoyl-2'-deoxyadenosine | |
| Key Reagents | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | [1] |
| Typical Yield | 80-90% | [1] |
| Purity (after chromatography) | >98% |
Table 3: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine | |
| Key Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | [2] |
| Typical Yield | ~83% | [3] |
| Purity (after purification) | ≥99% (HPLC), ≥99% (31P NMR) | [4][5] |
Table 4: Final Product Specifications for this compound
| Parameter | Specification | Analytical Method | Reference |
| Appearance | White to off-white powder | Visual | [4] |
| Purity | ≥99.0% | RP-HPLC | [4][5] |
| Purity | ≥99.0% | 31P NMR | [4][6] |
| Water Content | ≤0.3% | Karl Fischer | [4] |
| Residual Solvents | ≤3.0% | GC | [7] |
Experimental Protocols
Synthesis of N6-Benzoyl-2'-deoxyadenosine
This procedure describes the protection of the N6 amino group of 2'-deoxyadenosine.
-
Materials: 2'-deoxyadenosine, anhydrous pyridine, benzoyl chloride, methanol (B129727).
-
Procedure:
-
Suspend 2'-deoxyadenosine in anhydrous pyridine.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol to yield N6-benzoyl-2'-deoxyadenosine as a white solid.
-
Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine
This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Materials: N6-Benzoyl-2'-deoxyadenosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (B109758), saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.
-
Add DMT-Cl in portions while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica (B1680970) gel column chromatography to obtain 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine.
-
Synthesis of this compound
This final synthetic step introduces the phosphoramidite moiety at the 3'-hydroxyl position.
-
Materials: 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine, anhydrous dichloromethane, N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Procedure:
-
Dissolve 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution.
-
Cool the mixture to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for several hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with methanol.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.
-
Purification of this compound
Purification is crucial to ensure the high quality of the phosphoramidite.
-
Silica Gel Chromatography:
-
Dissolve the crude phosphoramidite in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or toluene).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent, often containing a small amount of a basic modifier like triethylamine (B128534) to prevent degradation of the product on the silica.[3]
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield a white foam.
-
-
Precipitation:
-
Dissolve the purified foam in a small volume of a suitable solvent (e.g., toluene).
-
Add this solution dropwise to a large volume of a cold, non-polar solvent such as hexane or pentane (B18724) with vigorous stirring.
-
The phosphoramidite will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Visualization of Workflows
Synthesis Pathway
The following diagram illustrates the three-step synthesis of this compound.
Caption: Synthetic route to this compound.
Purification Workflow
This diagram outlines the purification and final processing of the synthesized phosphoramidite.
Caption: Purification and quality control workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. DMT-dA(bz) Phosphoramidite | 98796-53-3 | Benchchem [benchchem.com]
- 3. US7217814B2 - Methods of producing phosphitylated compounds - Google Patents [patents.google.com]
- 4. DMT-dA (bz) 亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. DMT-2′Fluoro-dA(bz) Phosphoramidite configured for ABI | Sigma-Aldrich [sigmaaldrich.com]
- 7. DMT-dA(bz) Pharmadite 98796-53-3 [sigmaaldrich.com]
Safeguarding the Keystone of Oligonucleotide Synthesis: A Technical Guide to Phosphoramidite Storage and Stability
For researchers, scientists, and professionals in drug development, the integrity of phosphoramidite (B1245037) reagents is paramount to the successful synthesis of high-quality oligonucleotides. These crucial building blocks are inherently labile, and their stability is a critical factor influencing the yield and purity of the final product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of phosphoramidites, details the primary degradation pathways, and outlines experimental protocols for assessing their stability.
Core Principles of Phosphoramidite Stability
Phosphoramidites are susceptible to two primary degradation pathways: hydrolysis and oxidation.[1] Understanding and mitigating these processes are fundamental to preserving the quality of these reagents.
Hydrolysis: The phosphoramidite moiety is highly reactive with water, particularly in the presence of even trace amounts of acid.[1] This reaction leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction during oligonucleotide synthesis. The rate of hydrolysis is influenced by several factors, including the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being notably more prone to degradation.[2][3][4] Studies have indicated that the degradation of dG phosphoramidites can be autocatalytic.[4]
Oxidation: The P(III) center of the phosphoramidite is readily oxidized to a P(V) species, especially when exposed to air.[1] Oxidized phosphoramidites are incapable of coupling with the growing oligonucleotide chain, leading to failed synthesis sequences.
Several factors influence the rate of these degradation pathways:
-
Moisture: Even minute quantities of water in solvents or on glassware can initiate hydrolysis.[1][5]
-
Temperature: Elevated temperatures accelerate the rate of both hydrolysis and oxidation.[5]
-
Chemical Purity: Impurities within the phosphoramidite preparation can catalyze decomposition.[5]
-
Protecting Groups: The nature of the protecting groups on the exocyclic amines of the nucleobases can affect stability. "Mild" protecting groups, which are more easily removed, may render the phosphoramidite less stable in solution.[1]
-
Nucleobase Identity: As mentioned, the inherent chemical properties of the nucleobases themselves play a significant role, with dG being the least stable of the canonical phosphoramidites.[2][3]
Recommended Storage and Handling Protocols
To minimize degradation and ensure the longevity of phosphoramidite reagents, adherence to stringent storage and handling protocols is essential.
Solid Phosphoramidites
Solid phosphoramidites exhibit a prolonged shelf-life when stored under the appropriate conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the P(III) center. |
| Container | Tightly sealed, opaque vials | Protects from moisture and light. |
| Handling | Allow to warm to room temperature before opening | Prevents condensation of atmospheric moisture onto the cold powder. |
Phosphoramidites in Solution
Phosphoramidites are significantly less stable in solution and require meticulous handling.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous acetonitrile (B52724) (<30 ppm water) | Minimizes hydrolysis. |
| Drying | Use of activated 3Å molecular sieves | Scavenges residual moisture in the solvent.[1] |
| Temperature | -20°C | Slows degradation in solution. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Concentration | Typically 0.05 M to 0.1 M for synthesis | Balances reactivity and stability. |
| Storage Duration | Prepare fresh solutions for critical applications | Minimizes the impact of degradation over time. |
Quantitative Stability Data
The stability of phosphoramidites in solution varies significantly depending on the nucleobase. The general order of stability in acetonitrile is T, dC > dA > dG.
Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after 5 Weeks |
| T, dC | 2% |
| dA | 6% |
| dG | 39% |
| Storage under an inert gas atmosphere. Data from Krotz et al. (2004).[2][5] |
The pronounced instability of dG phosphoramidites is a critical consideration in oligonucleotide synthesis, particularly for sequences rich in guanine.
Degradation Pathways and Experimental Workflows
Visualizing the chemical transformations and analytical procedures is crucial for a comprehensive understanding of phosphoramidite stability.
Experimental Protocols for Stability Assessment
Regular analytical assessment is crucial to ensure the integrity of phosphoramidite reagents. The following are key experimental protocols for this purpose.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary method for assessing the purity of phosphoramidites and detecting degradation products.
-
Objective: To separate the phosphoramidite from its impurities and degradation products and to quantify its purity.
-
Methodology:
-
Sample Preparation: Prepare a sample solution of the phosphoramidite at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, it is advisable to add a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA).
-
Chromatographic System:
-
Column: A C18 column is typically used.
-
Mobile Phase A: An aqueous buffer, for example, 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for all nucleobases (e.g., 260 nm).
-
-
Data Interpretation: A pure phosphoramidite will typically exhibit two major peaks, corresponding to the two diastereomers at the chiral phosphorus center. The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate (B84403) species. Purity is calculated by integrating the peak areas.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for directly observing and quantifying the different phosphorus-containing species in a sample.
-
Objective: To quantify the relative amounts of active P(III) phosphoramidite, oxidized P(V) species, and H-phosphonate impurities.
-
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the phosphoramidite (e.g., ~0.3 g/mL) in a deuterated solvent such as CDCl₃ containing 1% (v/v) TEA.
-
Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgig).
-
Relaxation Delay: A sufficient delay (e.g., 2.0 seconds) to ensure quantitative signal integration.
-
Reference: An external standard such as 85% H₃PO₄.
-
-
Data Interpretation:
-
Phosphoramidites (P(III)): ~149 ppm (two peaks for the diastereomers).
-
H-phosphonates: ~8-10 ppm.
-
Oxidized Phosphoramidites (P(V)): ~0 ppm. The relative integration of these peaks provides a quantitative measure of the purity and the extent of degradation.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to identify the chemical nature of impurities and degradation products by determining their mass-to-charge ratio.
-
Objective: To identify unknown peaks observed in the HPLC chromatogram and confirm the identity of degradation products.
-
Methodology:
-
Chromatographic Separation: Utilize an HPLC system with conditions similar to those described for the RP-HPLC analysis.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.
-
-
Data Interpretation: By comparing the observed masses of the eluting peaks with the expected masses of the phosphoramidite and its potential degradation products (e.g., hydrolyzed, oxidized), the identity of the impurities can be confirmed.
-
By implementing these stringent storage, handling, and analytical protocols, researchers and drug development professionals can ensure the integrity of their phosphoramidite reagents, leading to more efficient and reliable synthesis of high-quality oligonucleotides.
References
- 1. blog.entegris.com [blog.entegris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of phosphoramidite coupling reaction in DNA synthesis.
An In-Depth Technical Guide to the Mechanism of Phosphoramidite (B1245037) Coupling in DNA Synthesis
Introduction
Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the rapid and precise creation of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology.[1][2] The most robust and widely adopted method for this process is phosphoramidite chemistry.[3][4] This technique employs a four-step cyclical reaction to sequentially add nucleotide building blocks to a growing chain anchored to a solid support.[1][5][6]
This guide provides a detailed examination of the core chemical reactions in automated DNA synthesis, with a primary focus on the critical phosphoramidite coupling step. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying mechanisms, quantitative parameters, and experimental protocols that ensure high-fidelity oligonucleotide production.
The Solid-Phase Synthesis Cycle: An Overview
Chemical synthesis of oligonucleotides occurs in the 3' to 5' direction, opposite to biological synthesis.[3] The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[1][2] Each subsequent nucleotide is added through a four-step cycle: detritylation, coupling, capping, and oxidation.[5][7]
References
- 1. alfachemic.com [alfachemic.com]
- 2. blog.invitek.com [blog.invitek.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
L-Configuration in Phosphoramidites: A Technical Guide to Harnessing Mirror-Image Oligonucleotides for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of L-configuration phosphoramidites in the synthesis of oligonucleotides has emerged as a transformative approach in the development of novel therapeutics. This technical guide provides an in-depth exploration of the core features of L-oligonucleotides, also known as Spiegelmers (a German portmanteau for "mirror-image"), detailing their synthesis, unique properties, and therapeutic applications. The defining characteristic of these molecules is their L-chiral sugar backbone, a mirror image of the natural D-configuration found in native DNA and RNA. This inversion of stereochemistry confers remarkable resistance to nuclease degradation, significantly enhancing their in vivo stability and positioning them as a promising class of drugs.
Core Features of L-Oligonucleotides
The fundamental advantage of L-oligonucleotides lies in their chiral inversion. Natural enzymes, such as nucleases, have evolved to recognize and process nucleic acids with a D-ribose or D-deoxyribose backbone. The L-configuration of Spiegelmers renders them virtually invisible to these enzymes, leading to a dramatically increased half-life in biological fluids.[1][2] This enhanced stability is a critical attribute for oligonucleotide-based therapeutics, overcoming a primary hurdle that has historically limited their clinical utility.
Beyond their exceptional stability, L-oligonucleotides retain the ability to fold into specific three-dimensional structures, enabling them to bind to target molecules with high affinity and specificity, much like traditional aptamers.[2] This binding is achieved through a process known as mirror-image SELEX (Systematic Evolution of Ligands by Exponential Enrichment), where a D-oligonucleotide library is used to select for a sequence that binds to the mirror-image of the target molecule. The resulting D-aptamer sequence is then synthesized using L-phosphoramidites to create the final L-oligonucleotide (Spiegelmer) that binds to the natural target.[3][4]
Quantitative Analysis of Key Properties
The superior characteristics of L-oligonucleotides can be quantified through various experimental assessments. The following tables summarize key data on their enzymatic stability and binding affinity.
Table 1: Comparative Nuclease Stability of L-DNA vs. D-DNA
| Oligonucleotide Type | Medium | Half-life | Reference |
| L-aptamer | Human Serum | No degradation observed after 7 days | [1] |
| D-aptamer | Human Serum | 33 hours | [1] |
| L-aptamer | Calf Serum | ~2 days (per-nucleotide) | [1] |
| D-aptamer | Calf Serum | 2.5 hours | [1] |
Table 2: In Vivo Efficacy of Spiegelmer Therapeutics
| Drug Name (Target) | Indication | Key Efficacy Endpoint | Result | Clinical Trial Phase | Reference |
| Olaptesed Pegol (NOX-A12) (CXCL12) | Glioblastoma (newly diagnosed, MGMT unmethylated) | Median Overall Survival (OS) | 19.9 months (in combination with bevacizumab and radiotherapy) vs. ~10.5 months for standard of care | Phase 1/2 (GLORIA study) | [5][6][7][8] |
| 19-month Survival Rate | 50% (combination therapy) vs. 5% (standard of care) | Phase 1/2 (GLORIA study) | [7][8] | ||
| Emapticap Pegol (NOX-E36) (CCL2) | Diabetic Nephropathy | Urinary Albumin/Creatinine Ratio (ACR) Reduction | 32% reduction vs. placebo (p=0.014) at 12 weeks | Phase 2a | [9][10][11] |
| HbA1c Change | -0.32% vs. +0.06% for placebo at 12 weeks | Phase 2a | [9][11] | ||
| Lexaptepid Pegol (NOX-H94) (Hepcidin) | Anemia of Chronic Disease (in cancer patients) | Hemoglobin (Hb) Increase | ≥1 g/dL increase in 5 out of 12 patients | Phase 2 Pilot Study | [12] |
| Serum Iron Increase | 67% increase from baseline 8 hours after 1.2 mg/kg i.v. infusion in healthy volunteers | Phase 1 | [13][14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of L-phosphoramidites, their incorporation into oligonucleotides, and the assessment of key biological properties.
Synthesis of L-Thymidine Phosphoramidite (B1245037)
This protocol outlines the synthesis of a key building block for L-DNA synthesis.
Materials:
-
L-Thymidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve L-thymidine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with methanol.
-
Evaporate the solvent and dissolve the residue in DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain 5'-O-DMT-L-thymidine.
-
-
Phosphitylation:
-
Dissolve the dried 5'-O-DMT-L-thymidine in anhydrous DCM under an argon atmosphere.
-
Add DIPEA to the solution.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with methanol.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the L-thymidine phosphoramidite.
-
Solid-Phase Synthesis of L-Oligonucleotides
This protocol describes the automated synthesis of L-DNA or L-RNA oligonucleotides using the phosphoramidite method.[15][16][17][18][19]
Materials:
-
L-nucleoside phosphoramidites (A, C, G, T/U)
-
Controlled pore glass (CPG) solid support pre-loaded with the first L-nucleoside
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 10% N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Acetonitrile (synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure (performed on an automated DNA/RNA synthesizer):
-
Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution.
-
Coupling: The next L-nucleoside phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the synthesized L-oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution at elevated temperature.
-
Purification: The crude L-oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Nuclease Degradation Assay
This protocol assesses the stability of L-oligonucleotides in the presence of nucleases.[3][20][21][22][23][24]
Materials:
-
Purified L-oligonucleotide and D-oligonucleotide (control)
-
Nuclease (e.g., DNase I, snake venom phosphodiesterase, or serum)
-
Reaction buffer appropriate for the chosen nuclease
-
Loading dye (e.g., formamide (B127407) with tracking dyes)
-
Polyacrylamide gel (denaturing)
-
Gel electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Incubate a fixed amount of the L-oligonucleotide and the D-oligonucleotide control with the nuclease or serum in the appropriate reaction buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding loading dye containing a denaturant and placing the samples on ice.
-
Separate the degradation products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands using a suitable staining method (e.g., SYBR Gold) and a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.
Melting Temperature (Tm) Analysis
This protocol determines the thermal stability of L-oligonucleotide duplexes.[1][4][20][25][26][27][28][29]
Materials:
-
Purified complementary L-oligonucleotides
-
Melting buffer (e.g., phosphate buffer with a defined salt concentration)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the complementary L-oligonucleotides in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place the duplex solution in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often determined by finding the peak of the first derivative of the melting curve.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of Spiegelmers stems from their ability to specifically bind to and modulate the activity of disease-relevant protein targets. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three clinically investigated Spiegelmers.
Caption: Mechanism of action of Lexaptepid Pegol (NOX-H94).[30][31][32][33][34][35]
Caption: Mechanism of action of Emapticap Pegol (NOX-E36).[27][31][36][37][38]
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. pnas.org [pnas.org]
- 3. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. targetedonc.com [targetedonc.com]
- 8. targetedonc.com [targetedonc.com]
- 9. kidneynews.org [kidneynews.org]
- 10. academic.oup.com [academic.oup.com]
- 11. medscape.com [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety, pharmacokinetics and pharmacodynamics of the anti‐hepcidin Spiegelmer lexaptepid pegol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, pharmacokinetics and pharmacodynamics of the anti-hepcidin Spiegelmer lexaptepid pegol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.biolytic.com [blog.biolytic.com]
- 16. alfachemic.com [alfachemic.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. atdbio.com [atdbio.com]
- 19. data.biotage.co.jp [data.biotage.co.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 28. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 29. emeraldcloudlab.com [emeraldcloudlab.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Inflammation Mediated Hepcidin-Ferroportin Pathway and Its Therapeutic Window in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Effect of the antihepcidin Spiegelmer lexaptepid on inflammation-induced decrease in serum iron in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
The Looking-Glass of Life: A Technical Guide to Mirror-Image DNA Synthesis with L-Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the central dogma of molecular biology, DNA exists in a right-handed double helical structure, a form universally conserved across all known life. This D-enantiomeric form (D-DNA) is the blueprint for life as we know it. However, the principles of stereochemistry allow for a fascinating counterpart: mirror-image DNA, or L-DNA. Composed of L-deoxyribose sugar moieties instead of the naturally occurring D-deoxyribose, L-DNA forms a left-handed double helix. While not found in nature, the chemical synthesis of L-DNA using L-phosphoramidite building blocks has opened up a new frontier in biotechnology and drug development. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of mirror-image DNA.
Core Principles of L-DNA
L-DNA, as the enantiomer of D-DNA, shares many of its physicochemical properties but exhibits crucial differences in a biological context. These unique characteristics are the foundation of its utility in therapeutic and diagnostic applications.
Key Properties of L-DNA vs. D-DNA
| Property | D-DNA (Natural) | L-DNA (Mirror-Image) | Implication for Drug Development |
| Helicity | Right-handed double helix | Left-handed double helix | Steric hindrance prevents interaction with most biological machinery. |
| Hybridization | Forms stable duplexes with complementary D-DNA and D-RNA. | Forms stable duplexes with complementary L-DNA. Does not form stable duplexes with D-DNA or D-RNA.[1] | Orthogonality to biological systems prevents off-target hybridization with native nucleic acids. |
| Nuclease Resistance | Susceptible to degradation by naturally occurring nucleases (DNases). | Highly resistant to degradation by nucleases.[2] | Significantly increased in vivo stability and half-life. |
| Immunogenicity | Can elicit an immune response. | Generally considered to have low immunogenic potential.[2] | Reduced risk of adverse immune reactions. |
| Thermal Stability (Tm) | Sequence-dependent. | Virtually identical to a D-DNA duplex of the same sequence.[2] | Predictable and designable duplex stability. |
Synthesis of L-DNA via L-Phosphoramidite Chemistry
The synthesis of L-DNA oligonucleotides is achieved through the well-established phosphoramidite (B1245037) solid-phase synthesis methodology, the same process used for D-DNA synthesis. The key difference lies in the use of L-2'-deoxynucleoside phosphoramidites as the building blocks.
L-Phosphoramidite Building Blocks
L-phosphoramidites are chemically protected L-deoxynucleosides (L-dA, L-dG, L-dC, and L-dT) activated with a phosphoramidite group at the 3'-hydroxyl position. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amines of the bases are also protected. These protecting groups are crucial for directing the chemical reactions during synthesis and are removed in the final deprotection step.
The Solid-Phase Synthesis Cycle
The synthesis is an iterative process performed on an automated DNA synthesizer. The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, typically using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent. This exposes the 5'-hydroxyl for the next coupling reaction.
-
Coupling: The next L-phosphoramidite, activated by a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide and is typically very high (>99%).
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated until the desired L-DNA sequence is synthesized.
Figure 1. Workflow for L-DNA synthesis.
Experimental Protocols
Solid-Phase Synthesis of L-DNA
-
Instrumentation: An automated DNA/RNA synthesizer.
-
Reagents:
-
L-deoxynucleoside phosphoramidites (L-dA, L-dG, L-dC, L-dT) dissolved in anhydrous acetonitrile (B52724).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).
-
Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing steps.
-
Solid support (CPG) pre-loaded with the first L-nucleoside.
-
-
Procedure:
-
Load the L-phosphoramidites, reagents, and the synthesis column containing the solid support onto the synthesizer.
-
Program the desired L-DNA sequence and synthesis scale.
-
Initiate the automated synthesis protocol, which will perform the iterative deblocking, coupling, capping, and oxidation cycles.
-
Upon completion, the synthesizer can be programmed to leave the final 5'-DMT group on for purification purposes ("DMT-on") or remove it ("DMT-off").
-
Cleavage and Deprotection
-
Reagents:
-
Ammonium (B1175870) hydroxide (B78521) solution or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
-
Procedure:
-
Transfer the solid support containing the synthesized L-DNA from the column to a sealed vial.
-
Add the cleavage/deprotection solution (e.g., AMA).
-
Incubate at an elevated temperature (e.g., 65°C) for a specified time (e.g., 10-15 minutes for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.
-
After incubation, cool the vial and evaporate the solution to dryness.
-
Purification
-
Instrumentation: High-performance liquid chromatography (HPLC) system with a UV detector.
-
Columns and Reagents:
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
-
Procedure (DMT-on Purification):
-
Resuspend the crude, deprotected L-DNA in mobile phase A.
-
Inject the sample onto the HPLC column.
-
Elute with a gradient of increasing acetonitrile concentration. The DMT-on full-length product will be retained more strongly than the shorter, DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on L-DNA.
-
Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the purified L-DNA using a method like ethanol (B145695) precipitation or a desalting column.
-
Characterization
-
Instrumentation: Mass spectrometer (e.g., ESI-MS or MALDI-TOF MS), UV-Vis spectrophotometer.
-
Procedure:
-
Mass Spectrometry: Determine the molecular weight of the purified L-DNA to confirm that it matches the theoretical mass of the desired sequence.
-
UV Spectrophotometry: Measure the absorbance at 260 nm to quantify the concentration of the L-DNA.
-
Applications in Drug Development: Spiegelmers
The remarkable stability and bio-orthogonality of L-oligonucleotides make them ideal candidates for therapeutic applications, particularly in the form of aptamers. L-aptamers, also known as Spiegelmers (from the German word "Spiegel" for mirror), are L-RNA or L-DNA molecules that can bind to a specific target molecule with high affinity and specificity.
The Spiegelmer Selection Process
Since L-oligonucleotides cannot be amplified by natural enzymes, a clever mirror-image selection process is employed:
-
A D-enantiomer of the target molecule is chemically synthesized.
-
A standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is performed using a library of random D-oligonucleotides to select for aptamers that bind to the D-target.
-
The sequence of the selected D-aptamer is determined.
-
The corresponding L-aptamer (the Spiegelmer) is chemically synthesized using L-phosphoramidites. This L-aptamer will bind to the natural L-enantiomer of the target molecule with the same affinity and specificity as the D-aptamer bound to the D-target.
Figure 2. The Spiegelmer selection process.
Case Study: Olaptesed Pegol (NOX-A12) and the CXCL12 Signaling Pathway
A prominent example of a Spiegelmer in clinical development is olaptesed pegol (NOX-A12). This L-RNA aptamer is designed to target and neutralize the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[1][3][4]
The CXCL12/CXCR4/CXCR7 Signaling Axis:
CXCL12 is a chemokine that plays a crucial role in cell trafficking, including the homing and retention of hematopoietic stem cells and lymphocytes in the bone marrow.[1] It exerts its effects by binding to two G-protein coupled receptors: CXCR4 and CXCR7. In the context of cancer, the CXCL12/CXCR4 axis is often hijacked by tumor cells to promote their survival, proliferation, and metastasis. The tumor microenvironment, rich in CXCL12, acts as a protective niche, shielding cancer cells from therapeutic agents.[1][5]
Mechanism of Action of Olaptesed Pegol:
Olaptesed pegol binds to CXCL12 with high affinity, preventing it from interacting with its receptors, CXCR4 and CXCR7.[1][2] This neutralization of CXCL12 has several therapeutic effects:
-
Disruption of the Protective Microenvironment: By blocking CXCL12 signaling, olaptesed pegol can mobilize cancer cells from their protective niches in the bone marrow and lymph nodes, making them more susceptible to conventional therapies like chemotherapy and radiation.[1][4]
-
Inhibition of Tumor Cell Trafficking: The Spiegelmer can prevent the homing of cancer cells to sites of metastasis.[1]
-
Modulation of the Immune Response: By altering the chemokine gradients, olaptesed pegol can influence the infiltration of immune cells into the tumor microenvironment.[6]
Figure 3. Inhibition of the CXCL12 signaling pathway by olaptesed pegol.
Conclusion
The synthesis of mirror-image DNA using L-phosphoramidites represents a significant advancement in nucleic acid chemistry and therapeutics. The inherent resistance of L-DNA to nuclease degradation and its inability to interact with the natural D-world of biology provide a powerful platform for developing highly stable and specific therapeutic agents. Spiegelmers, such as olaptesed pegol, exemplify the potential of this technology to address challenging disease targets by modulating signaling pathways with high precision. As our understanding of the chemical synthesis and biological application of L-DNA continues to grow, we can anticipate the emergence of a new class of innovative medicines with the potential to overcome many of the limitations of conventional therapies.
References
- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOX-A12 [tmepharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the CXCR4/CXCL12 Axis to Overcome Drug Resistance in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for the Use of DMT-L-dA(bz) Phosphoramidite in Oligonucleotide Synthesis
Application Notes
This document provides a detailed protocol for the incorporation of N6-benzoyl-5'-O-dimethoxytrityl-L-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, herein referred to as DMT-L-dA(bz) Phosphoramidite (B1245037), into synthetic oligonucleotides. L-Oligonucleotides, being the mirror image of natural D-oligonucleotides, exhibit remarkable resistance to nuclease degradation, making them valuable tools for various research, diagnostic, and therapeutic applications.
The synthesis of L-oligonucleotides follows the well-established phosphoramidite chemistry, employing a standard automated DNA synthesizer. The protocol outlines the four key steps of the synthesis cycle: deblocking, coupling, capping, and oxidation, followed by the final cleavage and deprotection procedures. While the overall process is analogous to the synthesis of D-oligonucleotides, particular attention should be paid to the coupling step to ensure high incorporation efficiency of the L-nucleoside.
Experimental Protocols
The following protocols are intended for use with a standard automated solid-phase oligonucleotide synthesizer. Reagent volumes and delivery times may need to be optimized based on the specific instrument, synthesis scale, and solid support used.
Reagent Preparation
Proper preparation of all reagents is critical for successful oligonucleotide synthesis. All solvents and reagents should be anhydrous and of the highest purity.
-
DMT-L-dA(bz) Phosphoramidite: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.02 M to 0.2 M).
-
Activator: A solution of an acidic azole catalyst, such as 1H-tetrazole (0.2–0.7 M), 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.[1]
-
Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[1]
-
Capping Solution:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Cap B: 1-methylimidazole (B24206) in THF.
-
-
Oxidizing Solution: A solution of iodine (e.g., 0.02 M) in a mixture of THF, pyridine, and water.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) (ammonium hydroxide).
Oligonucleotide Synthesis Cycle
The synthesis is performed in a cyclical manner, with each cycle resulting in the addition of one nucleoside to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction.[1]
Step 1: Deblocking (Detritylation)
-
Purpose: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Procedure: The deblocking solution is passed through the synthesis column. The removal of the DMT group results in the formation of a bright orange DMT cation, which can be quantified by UV-vis spectrophotometry to monitor the efficiency of each coupling step.
Step 2: Coupling
-
Purpose: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming this compound.
-
Procedure: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl group.
-
Note: While standard coupling times for deoxynucleoside phosphoramidites are rapid (around 20-30 seconds), modified or sterically hindered phosphoramidites may require longer coupling times (5-15 minutes) to achieve optimal efficiency.[2][3][4] It is recommended to start with a longer coupling time for DMT-L-dA(bz) and optimize based on trityl yield monitoring.
Step 3: Capping
-
Purpose: To permanently block any unreacted 5'-hydroxyl groups from further chain elongation. This prevents the formation of deletion mutants (n-1 shortmers).
-
Procedure: A mixture of Cap A and Cap B is delivered to the column, which acetylates the unreacted 5'-hydroxyl groups.
Step 4: Oxidation
-
Purpose: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.
-
Procedure: The oxidizing solution is passed through the column. The iodine in the solution oxidizes the P(III) to P(V).
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection
-
Purpose: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the phosphate backbone and the nucleobases.
-
Procedure:
-
After the final synthesis cycle, the solid support is treated with concentrated aqueous ammonia.
-
This treatment cleaves the oligonucleotide from the support via hydrolysis of the succinyl linker.
-
The ammonia solution containing the oligonucleotide is then heated (e.g., at 55°C for 8-12 hours) to remove the benzoyl (bz) protecting group from the adenine (B156593) bases and the cyanoethyl groups from the phosphate backbone.
-
The deprotected oligonucleotide is then typically purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Data Presentation
The following table summarizes the key parameters for each step in the oligonucleotide synthesis cycle using this compound. The values provided are typical and may require optimization.
| Step | Reagent/Solution | Typical Concentration | Typical Duration | Purpose |
| Deblocking | 3% TCA or DCA in DCM | 3% (w/v) | 60 - 120 seconds | Removal of the 5'-DMT protecting group. |
| Coupling | This compound & Activator (e.g., ETT) | 0.02 - 0.2 M & 0.2 - 0.7 M | 2 - 15 minutes | Formation of the phosphite triester linkage. |
| Capping | Acetic Anhydride & 1-Methylimidazole in THF | - | 30 - 60 seconds | Acetylation of unreacted 5'-hydroxyl groups. |
| Oxidation | Iodine in THF/Pyridine/Water | 0.02 M | 30 - 60 seconds | Conversion of phosphite triester to phosphate triester. |
| Cleavage & Deprotection | Concentrated Aqueous Ammonia | ~28-30% | 8 - 12 hours at 55°C | Cleavage from support and removal of all protecting groups. |
Visualizations
Oligonucleotide Synthesis Cycle
The following diagram illustrates the workflow of a single cycle in automated solid-phase oligonucleotide synthesis.
Caption: Workflow of the four-step automated oligonucleotide synthesis cycle.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and the state of the growing oligonucleotide chain at each step of the synthesis cycle.
Caption: Logical progression of the oligonucleotide chain during one synthesis cycle.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. The Chemical Synthesis of Oligonucleotides [biosyn.com]
Applications of DMT-L-dA(bz) Phosphoramidite in Gene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-L-dA(bz) Phosphoramidite (B1245037), in automated solid-phase gene synthesis. This critical reagent serves as a fundamental building block for the incorporation of deoxyadenosine (B7792050) (dA) residues into synthetic oligonucleotides.
Introduction
DMT-L-dA(bz) Phosphoramidite is a high-purity nucleoside phosphoramidite essential for the chemical synthesis of DNA.[1] It is designed for use in automated oligonucleotide synthesizers employing the highly efficient phosphoramidite chemistry.[2] The molecule is strategically modified with protecting groups to ensure sequence-specific addition and prevent unwanted side reactions during the synthesis process.[] These include a 5'-dimethoxytrityl (DMT) group for hydroxyl protection, a benzoyl (Bz) group to protect the exocyclic amine of adenine (B156593), and a β-cyanoethyl group protecting the phosphite (B83602) triester.[1][4] The high coupling efficiency of this reagent is paramount for the successful synthesis of long and high-purity oligonucleotides for various applications, including therapeutics, diagnostics, and molecular biology research.[1][5]
Key Applications
-
Gene and Oligonucleotide Synthesis: The primary application of this compound is as a monomeric building block in the automated solid-phase synthesis of DNA oligonucleotides.[1][6]
-
Therapeutic Oligonucleotides: It is a core component in the synthesis of antisense oligonucleotides, aptamers, and other nucleic acid-based therapeutics.[1]
-
Molecular Diagnostics: This phosphoramidite is used to generate DNA probes and primers for various diagnostic assays, such as PCR, qPCR, and microarrays.[1]
-
Research and Development: It is widely used in the synthesis of custom DNA sequences for a broad range of research applications, including cloning, gene editing (e.g., CRISPR guide RNA templates), and sequencing.[1]
Quantitative Data Summary
The efficiency and quality of oligonucleotide synthesis are highly dependent on the performance of the phosphoramidite reagents. Below is a summary of key quantitative parameters associated with the use of this compound in automated DNA synthesis.
| Parameter | Typical Value/Range | Significance |
| Coupling Efficiency | >99% | High coupling efficiency is critical for the synthesis of long oligonucleotides. A small decrease in efficiency per cycle leads to a significant reduction in the final yield of the full-length product.[5] |
| Purity (HPLC) | ≥98.0% | High purity of the phosphoramidite is essential to minimize the incorporation of impurities into the synthetic oligonucleotide, which can affect its biological activity and function.[7] |
| Deprotection Time | 8-16 hours at 55°C | The benzoyl protecting group is typically removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521). The time and temperature can be adjusted based on the presence of other sensitive modifications. |
Table 1: Performance Metrics of this compound in Oligonucleotide Synthesis.
| Synthesis Cycle Step | Reagent/Condition | Typical Duration |
| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 - 180 seconds |
| Coupling | Phosphoramidite + Activator (e.g., Tetrazole, DCI) | 30 - 600 seconds |
| Capping | Acetic Anhydride/N-Methylimidazole | 30 - 120 seconds |
| Oxidation | Iodine/Water/Pyridine | 30 - 120 seconds |
Table 2: Typical Reagent and Time Parameters for an Automated DNA Synthesis Cycle. The duration of each step can be optimized based on the specific synthesizer, scale of synthesis, and the sequence being synthesized.
Experimental Protocols
The following protocols outline the key steps in the solid-phase synthesis of oligonucleotides using this compound. These are generalized protocols and may require optimization for specific instrumentation and applications.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol describes a single cycle of nucleotide addition in an automated DNA synthesizer.
Materials:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Other phosphoramidite solutions (dC, dG, dT)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping A solution (e.g., Acetic anhydride/Lutidine/THF)
-
Capping B solution (e.g., N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile (B52724) (wash solvent)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solutions are delivered to the column. This acetylates any unreacted 5'-hydroxyl groups.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
-
Washing: The column is washed with anhydrous acetonitrile to remove any residual reagents before initiating the next cycle.
These steps are repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Materials:
-
Concentrated ammonium hydroxide
-
Heating block or oven
Procedure:
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the succinyl linkage, releasing the oligonucleotide into the solution.
-
Base Deprotection: The solution containing the oligonucleotide is heated at 55°C for 8-16 hours. This removes the benzoyl (Bz) protecting group from the adenine bases, as well as the protecting groups from the other nucleobases.
-
Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.
-
Purification: The crude oligonucleotide solution is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
Visualization of Workflows and Pathways
Oligonucleotide Synthesis Cycle
The following diagram illustrates the four key steps of the phosphoramidite chemistry cycle in automated DNA synthesis.
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Troubleshooting Workflow for Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis that can significantly impact the yield of the final product. The following diagram provides a logical workflow for troubleshooting this problem.
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
References
Application Notes and Protocols for the Use of DMT-L-dA(bz) Phosphoramidite in Modified Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-N6-benzoyl-L-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) for the synthesis of modified oligonucleotides. The incorporation of L-nucleosides, the mirror images of natural D-nucleosides, imparts significant therapeutic potential to oligonucleotides, primarily through enhanced nuclease resistance.
Introduction
L-oligonucleotides are synthetic enantiomers of natural D-nucleic acids.[1][2][3] This structural inversion provides them with a remarkable resistance to degradation by cellular nucleases, which are stereospecific for D-oligonucleotides.[1][2][3][4] This enhanced biostability makes L-modified oligonucleotides, such as those containing L-deoxyadenosine, highly attractive for various therapeutic applications, including the development of aptamers known as Spiegelmers ("mirror images" in German).[3][5][6][7] Spiegelmers are L-RNA aptamers that can bind to biological targets with high affinity and specificity but are not degraded by nucleases.[3][5][6][7]
The synthesis of L-oligonucleotides is achieved using standard automated solid-phase phosphoramidite (B1245037) chemistry, with the key difference being the use of L-nucleoside phosphoramidites.[8]
Key Properties and Advantages of L-dA(bz) Modified Oligonucleotides
-
Nuclease Resistance: The L-configuration of the sugar moiety prevents recognition and cleavage by nucleases, leading to a significantly longer half-life in biological fluids.[1][2][3][4]
-
Predictable Hybridization: L-oligonucleotides can form stable duplexes with complementary L-oligonucleotides, following Watson-Crick base pairing rules. However, they do not typically hybridize with natural D-oligonucleotides.
-
Therapeutic Potential: The enhanced stability of L-oligonucleotides makes them promising candidates for antisense therapies, aptamers (Spiegelmers), and other in vivo applications where resistance to degradation is crucial.[1][2][3][4]
Quantitative Data
While specific coupling efficiency data for this compound is not extensively published, the phosphoramidite method generally achieves high coupling efficiencies, typically greater than 99% per step under optimized conditions.[9] It is reasonable to expect a similar high efficiency for the L-isomer when using standard, well-maintained automated synthesizers and high-quality reagents.
| Parameter | Typical Value | Reference |
| Coupling Efficiency | >99% | [9] |
| Purity (HPLC) | ≥98.0% | |
| Storage Condition | -20°C |
Experimental Protocols
Automated Solid-Phase Synthesis of L-Oligonucleotides
This protocol outlines the standard steps for synthesizing oligonucleotides containing L-deoxyadenosine using an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard D-nucleoside phosphoramidites (if creating chimeric oligonucleotides)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial L- or D-nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (A and B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
Procedure:
The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The amount of released trityl cation, which is orange-colored, is measured to monitor coupling efficiency.[10]
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[8][10]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[10]
This cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.
Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[1][11][12]
-
Anhydrous ethanol (B145695) or isopropanol.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide or AMA).
-
Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours for ammonium hydroxide, or 65°C for 10-15 minutes for AMA).[12]
-
After cooling, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a 1:1 mixture of acetonitrile and water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a vacuum concentrator.
Purification of L-Oligonucleotides
Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying oligonucleotides.[13][14]
Materials:
-
HPLC system with a suitable column (e.g., reversed-phase C18).[15]
-
Mobile phases (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer and acetonitrile).[15]
Procedure:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer.
-
Purify the oligonucleotide by reversed-phase HPLC.[15] The DMT group can be left on during purification ("DMT-on") to aid in the separation of the full-length product from truncated sequences.[13]
-
Collect the fractions containing the full-length oligonucleotide.
-
If DMT-on purification was performed, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).
-
Desalt the purified oligonucleotide using a suitable method such as ethanol precipitation or a desalting column.[13]
-
Lyophilize the final product to obtain a purified, dry oligonucleotide.
Visualizations
References
- 1. 4.2. Oligonucleotide Purification and Assembly [bio-protocol.org]
- 2. RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]
- 5. Technology [tmepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. L-Ribonucleic acid aptamer - Wikipedia [en.wikipedia.org]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. DMT-dA(bz) Phosphoramidite | 98796-53-3 | Benchchem [benchchem.com]
- 10. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. labcluster.com [labcluster.com]
- 14. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for the Detritylation of DMT-Protected Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5'-dimethoxytrityl (DMT) group is a crucial protecting group in solid-phase oligonucleotide synthesis, safeguarding the 5'-hydroxyl function of the growing oligonucleotide chain. Its removal, a process known as detritylation, is a critical step, typically performed at the end of the synthesis or during purification. This acid-labile protecting group is readily cleaved under mild acidic conditions.[1] The efficiency of detritylation is paramount for obtaining high yields of the final oligonucleotide product. However, the acidic conditions required for detritylation can also lead to undesirable side reactions, most notably depurination, which involves the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[2][3] Therefore, the choice of detritylation reagent, its concentration, and the reaction time must be carefully optimized to ensure complete removal of the DMT group while minimizing degradation of the oligonucleotide.
This document provides detailed protocols for the detritylation of DMT-protected oligonucleotides, presents quantitative data for various methods, and includes a visual representation of the experimental workflow.
Principle of Detritylation
The detritylation reaction is an acid-catalyzed process that cleaves the ether linkage between the 5'-oxygen of the terminal nucleotide and the dimethoxytrityl group. The reaction proceeds via the formation of a stable, bright orange-colored dimethoxytrityl carbocation, which can be spectrophotometrically monitored to assess the efficiency of the preceding coupling reaction in solid-phase synthesis. The liberated 5'-hydroxyl group is then available for subsequent coupling reactions or represents the final deprotected state of the oligonucleotide.
Experimental Protocols
Two common methods for detritylation are presented below: a solution-phase protocol typically performed after purification of the DMT-on oligonucleotide, and a solid-phase extraction (SPE) based protocol where detritylation is integrated into the purification process.
Solution-Phase Detritylation Protocol
This protocol is suitable for oligonucleotides that have been purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) with the DMT group still attached ("DMT-on").[1][4]
Materials:
-
DMT-on oligonucleotide, dried
-
80% Acetic Acid (v/v) in water
-
3 M Sodium Acetate (B1210297) (NaOAc) solution
-
Ethanol (B145695), 95-100%
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried DMT-on oligonucleotide in a microcentrifuge tube.
-
Dissolve the oligonucleotide in 80% acetic acid. A common starting point is to use 30 µL of 80% acetic acid per optical density unit (ODU) of the oligonucleotide.[1]
-
Vortex the mixture to ensure complete dissolution and let it stand at room temperature for 20 minutes.[1] For phosphorothioate (B77711) oligonucleotides, gentle warming may be necessary to achieve complete dissolution.[1]
-
To stop the reaction and precipitate the oligonucleotide, add 5 µL of 3 M sodium acetate and 100 µL of ethanol per ODU of the oligonucleotide.[1]
-
Vortex the solution thoroughly.
-
Chill the tube at -20°C or in a dry ice/ethanol bath for at least 30 minutes to facilitate precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the detritylated oligonucleotide.
-
Carefully decant the supernatant, which contains the cleaved DMT group.
-
Wash the pellet with 70% ethanol to remove residual salts and acetic acid.
-
Centrifuge again, decant the supernatant, and air-dry or vacuum-dry the pellet.
-
Resuspend the purified, detritylated oligonucleotide in a suitable buffer or nuclease-free water.
On-Column Detritylation during Solid-Phase Extraction (SPE)
This method integrates detritylation into the purification workflow using a reverse-phase cartridge.[5] This approach is efficient as it combines purification and detritylation into a single process.[5]
Materials:
-
Crude DMT-on oligonucleotide solution (post-synthesis and cleavage/deprotection)
-
SPE cartridge (e.g., reverse-phase polymer-based)
-
Loading Buffer (e.g., 1M NaCl)
-
Wash Buffer 1 (e.g., 1M NaCl with 10% Acetonitrile)
-
Detritylation Reagent (e.g., 3% Trichloroacetic Acid (TCA) or 15% Dichloroacetic Acid (DCA) in an organic solvent like dichloromethane)[6]
-
Wash Buffer 2 (e.g., Nuclease-free water)
-
Elution Buffer (e.g., 0.13M NH4OH containing 20% Acetonitrile)[5]
-
Collection tubes
Procedure:
-
Condition the Cartridge: Equilibrate the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a high organic solvent (e.g., acetonitrile) followed by an aqueous buffer.
-
Load the Sample: Load the crude DMT-on oligonucleotide solution onto the conditioned cartridge. The hydrophobic DMT group will ensure the oligonucleotide binds to the reverse-phase sorbent.[]
-
Wash Step 1: Wash the cartridge with Wash Buffer 1 to remove unbound impurities and failure sequences (shortmers) that lack the DMT group.[5]
-
Detritylation: Apply the Detritylation Reagent to the cartridge. The acid will cleave the DMT group. The appearance of a pink or orange color on the column indicates the release of the DMT cation.[5][8]
-
Wash Step 2: Wash the cartridge with Wash Buffer 2 to remove the cleaved DMT group and any remaining acid.[5]
-
Elute the Oligonucleotide: Elute the purified, detritylated oligonucleotide using the Elution Buffer.
-
Collect the eluate and process as required (e.g., lyophilization).
Quantitative Data Summary
The following table summarizes various reagents and conditions used for the detritylation of DMT-protected oligonucleotides.
| Parameter | Method A: Acetic Acid (Solution-Phase) | Method B: Dichloroacetic Acid (DCA) (On-Column) | Method C: Trichloroacetic Acid (TCA) (On-Column) | Method D: Cation-Exchange Resin |
| Reagent | 80% Acetic Acid in Water[1] | ~2-15% DCA in Dichloromethane[6][9] | ~3% TCA in Dichloromethane[10] | H+ form of "DOWEX", "AMBERLYST", or "AMBERLITE" ion-exchange resin[11] |
| Reaction Time | 20 minutes[1] | Variable, dependent on flow rate and concentration[6] | Can be as short as 10 seconds[10] | 10 minutes to 2 hours[11] |
| Temperature | Room Temperature[1] | Room Temperature | Room Temperature | Room Temperature |
| Key Considerations | A relatively mild and common method.[1] | Milder than TCA, good for longer oligonucleotides.[10] | Faster reaction times than DCA.[10] | Eliminates much of the post-detritylation processing.[11] |
| Potential Issues | Longer reaction times may be needed for complete detritylation in some cases.[11] | Can bind strongly to the oligonucleotide support, requiring careful optimization.[6] | More acidic, higher risk of depurination with prolonged exposure.[6][10] | Requires preparation of the resin and column packing.[11] |
Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the solution-phase detritylation protocol and the chemical mechanism of detritylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. atdbio.com [atdbio.com]
- 5. dupont.com [dupont.com]
- 6. academic.oup.com [academic.oup.com]
- 8. diva-portal.org [diva-portal.org]
- 9. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. US5808042A - Detritylation of DMT-oligonucleotides using cationic ion-exchange resin - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of DMT-L-dA(bz) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purity of phosphoramidites is a critical parameter in the synthesis of high-quality oligonucleotides for therapeutic and research applications. Impurities in the starting materials can lead to the introduction of undesired modifications in the final oligonucleotide product, potentially impacting its efficacy and safety. This application note provides a detailed protocol for the analysis of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) purity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Phosphoramidites, including DMT-L-dA(bz), possess a chiral phosphorus atom, leading to the presence of two diastereomers.[1] Consequently, the HPLC analysis of a pure phosphoramidite (B1245037) sample will typically show two closely eluting peaks representing these diastereomers.[1] The total purity is generally calculated as the sum of the areas of these two main peaks relative to the total area of all observed peaks. Stringent quality control of these starting materials is crucial for achieving a high-quality final oligonucleotide product.[2]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and steps for the HPLC analysis of this compound purity.
Materials and Reagents
-
This compound sample
-
Acetonitrile (anhydrous, HPLC grade)
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 0.1 M, pH 7.0 ± 0.1
-
Water, HPLC grade
-
Triethylamine (B128534) (TEA) (optional, for sample diluent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
Sample Preparation
Due to the sensitivity of phosphoramidites to moisture, which can cause degradation, it is imperative to use anhydrous solvents and handle samples promptly.[2]
-
Prepare the sample diluent: Anhydrous acetonitrile. For enhanced stability, 0.01% (v/v) triethylamine can be added to the anhydrous acetonitrile.[2]
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.[1]
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to an HPLC vial for analysis.
HPLC Conditions
The following HPLC conditions are recommended for the purity analysis of this compound:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 40 | 60 |
| 35.0 | 40 | 60 |
Data Analysis
-
Integrate the peaks in the chromatogram.
-
The two major peaks correspond to the two diastereomers of this compound.
-
Calculate the purity by summing the areas of the two diastereomer peaks and dividing by the total area of all peaks in the chromatogram, expressed as a percentage.
-
Purity (%) = [(Area of Diastereomer 1 + Area of Diastereomer 2) / Total Peak Area] x 100
-
Data Presentation
The following table summarizes representative data obtained from the HPLC analysis of a this compound sample.
Table 3: Representative HPLC Purity Data for this compound
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | ~10.5 | 48.5 | DMT-L-dA(bz) Diastereomer 1 |
| 2 | ~11.2 | 51.0 | DMT-L-dA(bz) Diastereomer 2 |
| 3 | Various | < 0.5 | Impurities |
| Total Purity | ≥ 99.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
References
Application Notes and Protocols for the 31P NMR Analysis of DMT-L-dA(bz) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical purity and integrity of phosphoramidites are critical for the successful synthesis of high-quality oligonucleotides used in research, diagnostics, and therapeutics.[1] 3'-[(2-Cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite of N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, commonly known as DMT-L-dA(bz) Phosphoramidite (B1245037), is a key building block in DNA synthesis. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical technique for assessing the purity of phosphoramidites.[1][2] This method allows for the unambiguous identification and quantification of the desired phosphorus (III) species and the detection of undesirable oxidized phosphorus (V) impurities.[1]
Due to the chiral nature of the phosphorus atom in the phosphoramidite moiety, DMT-L-dA(bz) Phosphoramidite exists as a mixture of two diastereomers.[1][2] In the ³¹P NMR spectrum, these diastereomers are typically observed as two distinct signals in the characteristic chemical shift range for phosphoramidites.
Quantitative Data Summary
The ³¹P NMR analysis of this compound provides key quantitative data for quality assessment. The following table summarizes the expected chemical shifts for the diastereomers and common impurities.
| Species | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |
| This compound (Diastereomer 1) | 149.31 | Singlet |
| This compound (Diastereomer 2) | 149.46 | Singlet |
| P(V) Impurities (e.g., phosphate, phosphonate) | -25 to 99 | Varies |
| Other P(III) Impurities | ~100 to 169 (excluding main peaks) | Varies |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument calibration.
Experimental Protocols
This section provides a detailed protocol for the ³¹P NMR analysis of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample
-
Anhydrous acetonitrile (B52724) (ACN) or deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (TEA)
-
NMR tubes (5 mm)
-
Argon or nitrogen gas supply
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), accurately weigh approximately 10-15 mg of the this compound into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen anhydrous solvent (ACN or CDCl₃ with 1% TEA) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely and, if possible, purge the headspace with inert gas before sealing.
-
2. NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer equipped with a phosphorus probe.
-
Parameters:
-
Nucleus: ³¹P
-
Pulse Program: zgig (or equivalent proton-decoupled pulse sequence)
-
Frequency: e.g., 202 MHz
-
Spectral Width (SW): 200 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): ≥ 1.5 seconds
-
Relaxation Delay (D1): 2-5 seconds (a longer delay ensures accurate quantification)
-
Number of Scans (NS): 128 to 1024 (depending on sample concentration and desired signal-to-noise ratio)
-
Temperature: 298 K (25 °C)
-
-
Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm) or a suitable internal standard for precise chemical shift referencing.
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Apply baseline correction.
-
Integrate the signals corresponding to the two diastereomers of this compound and any observed impurities.
-
Calculate the purity by determining the area percentage of the main diastereomer peaks relative to the total integrated area of all phosphorus-containing species.
Visualizations
Diagram 1: Experimental Workflow for ³¹P NMR Analysis
Caption: Workflow for ³¹P NMR analysis of phosphoramidites.
Diagram 2: Relationship between this compound Structure and its ³¹P NMR Spectrum
Caption: Structure-spectrum correlation for this compound.
References
Application Notes and Protocols for Automated DNA Synthesis of DMT-L-dA(bz) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) in automated solid-phase oligonucleotide synthesis.
Introduction
The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of DNA oligonucleotides. This process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing DNA chain that is covalently attached to a solid support.[1] this compound is a key building block in this process, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine of the adenine (B156593) base is protected by a benzoyl (Bz) group.[2] These protecting groups prevent unwanted side reactions during the synthesis cycle.[3] The synthesis is carried out on an automated synthesizer, which performs a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1]
The Automated Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The efficiency of each step is critical to achieving a high yield of the full-length oligonucleotide.[4]
Logical Workflow of the Synthesis Cycle
Caption: Automated DNA synthesis cycle workflow.
Reagents and Parameters for Automated Synthesis
The following table summarizes the typical reagents, concentrations, and reaction times for each step of the automated synthesis cycle for this compound on a standard synthesizer.
| Step | Reagent/Solvent | Typical Concentration | Typical Time | Purpose |
| 1. Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 50 seconds | Removal of the 5'-DMT protecting group to expose the hydroxyl for the next coupling reaction.[1][5] |
| 2. Coupling | This compound Activator (e.g., Tetrazole or a derivative) in Acetonitrile (B52724) | 0.1 M 0.5 M | 30 seconds | Addition of the next nucleotide to the growing oligonucleotide chain.[1][6] |
| 3. Capping | Capping Reagent A: Acetic Anhydride/Pyridine/THF Capping Reagent B: N-Methylimidazole in Acetonitrile | 1:1:8 (v/v/v) 17.6% (w/v) | 30 seconds | To block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of deletion mutants.[1] |
| 4. Oxidation | 0.015 M Iodine in Water/Pyridine/THF | 0.015 M | 30 seconds | Oxidation of the unstable phosphite (B83602) triester to the more stable phosphate (B84403) triester.[1] |
| Wash Steps | Anhydrous Acetonitrile | - | 30 seconds | To remove excess reagents and by-products after each step.[1] |
Experimental Protocols
Preparation of Reagents
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. This solution is stable for 2-3 days when stored at 2-8°C under an inert atmosphere.[6]
-
Activator Solution: Dissolve the activator (e.g., tetrazole) in anhydrous acetonitrile to a final concentration of 0.5 M.
-
Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid in anhydrous dichloromethane.
-
Capping Solutions:
-
Cap A: Mix acetic anhydride, pyridine, and tetrahydrofuran (B95107) in a 1:1:8 ratio.
-
Cap B: Prepare a 17.6% (w/v) solution of N-methylimidazole in anhydrous acetonitrile.
-
-
Oxidizing Solution: Prepare a 0.015 M solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (e.g., 2:20:78 v/v/v).[1]
Automated Solid-Phase Synthesis
The following protocol is a generalized procedure for a standard automated DNA synthesizer. Refer to the manufacturer's instructions for your specific instrument.
-
Instrument Setup:
-
Install the required phosphoramidite, reagent, and solvent bottles on the synthesizer.
-
Prime all lines to ensure they are free of air bubbles and filled with the correct reagents.
-
Install the solid support column containing the first nucleoside.
-
-
Synthesis Program:
-
Program the desired oligonucleotide sequence into the synthesizer's software.
-
Set the synthesis scale (e.g., 0.2 µmol or 1.0 µmol).
-
Select the appropriate synthesis protocol with the parameters outlined in the table above.
-
Choose whether the final DMT group should be left on ("DMT-on") for purification or removed ("DMT-off").[6]
-
-
Initiate Synthesis: Start the automated synthesis program. The instrument will perform the cyclical four-step process for each base in the sequence.
-
Post-Synthesis: Once the synthesis is complete, the column containing the solid support-bound oligonucleotide is removed from the synthesizer.
Cleavage and Deprotection
This step removes the oligonucleotide from the solid support and cleaves the protecting groups from the nucleotide bases.
Workflow for Cleavage and Deprotection
Caption: Post-synthesis cleavage and deprotection workflow.
Protocol:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 5 hours. This treatment cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the adenine bases.[5]
-
Allow the vial to cool to room temperature.
-
Carefully draw the ammonia solution into a new tube, leaving the solid support behind.
-
Wash the support with a small amount of water or an ammonia/ethanol mixture and combine the washes with the solution from the previous step.
-
Dry the combined solution using a vacuum centrifuge.
-
Resuspend the crude oligonucleotide pellet in an appropriate buffer or sterile water for purification.
Alternative Deprotection Conditions:
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | ~4 hours | A milder condition for labile oligonucleotides.[7] |
| Gaseous Ammonia | Room Temperature | 35 minutes | A rapid deprotection method.[8] |
Purification and Analysis
Purification is necessary to separate the full-length product from truncated sequences and other impurities.[9]
Purification Methods
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method, especially for "DMT-on" oligonucleotides, as the hydrophobic DMT group provides excellent separation of the full-length product from failure sequences.[9]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., length).
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is suitable for obtaining highly pure oligonucleotides, especially for longer sequences.[9]
Expected Purity Levels
| Purification Method | Typical Purity of Full-Length Product |
| Desalting | Variable, suitable for short oligos (<35 bases) |
| Reverse-Phase HPLC (RP-HPLC) | ~80%[9] |
| Dual HPLC (AEX and RP-HPLC) | ~90%[9] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[9] |
Analysis of Final Product
The purity and identity of the final oligonucleotide should be confirmed using analytical techniques such as:
-
Analytical HPLC (RP-HPLC or AEX-HPLC): To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.
-
Capillary Electrophoresis (CE): For high-resolution analysis of purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | 1. Moisture in reagents or lines. 2. Degraded phosphoramidite. 3. Inactive activator. | 1. Use anhydrous acetonitrile and ensure a dry synthesis environment.[4] 2. Use fresh, properly stored phosphoramidites. 3. Prepare fresh activator solution. |
| Presence of n-1 Deletion Mutants | Inefficient capping. | Ensure capping reagents are fresh and the reaction time is sufficient. |
| Incomplete Deprotection | Insufficient time or temperature during ammonia treatment. | Adhere to the recommended incubation time and temperature. |
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully synthesize high-quality oligonucleotides using this compound for a wide range of applications.
References
- 1. biotage.com [biotage.com]
- 2. DNA/RNA Synthesis | DC Chemicals [dcchemicals.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols for Cleavage and Deprotection of Benzoyl-Protected Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the cleavage and deprotection of synthetic oligonucleotides, with a focus on the removal of benzoyl (Bz) protecting groups from the exocyclic amines of nucleobases.
Introduction
The final step in solid-phase oligonucleotide synthesis is the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases and phosphate (B84403) backbone. The benzoyl (Bz) group is a common protecting group for the exocyclic amines of cytosine (dC) and adenine (B156593) (dA)[1][2]. Its removal is typically achieved by treatment with a base, most commonly aqueous or gaseous ammonia (B1221849) or methylamine[1]. The choice of deprotection strategy is critical and depends on the desired speed, scale, and the presence of any sensitive modifications on the oligonucleotide. This note outlines standard and advanced protocols for the efficient deprotection of benzoyl-protected oligonucleotides.
Deprotection Methodologies: A Comparative Overview
Several methods are available for the cleavage and deprotection of oligonucleotides. The most common approaches are summarized below.
Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)
This is the most traditional and widely used method. It is reliable but can be time-consuming.
Accelerated Deprotection with AMA
AMA, a mixture of ammonium hydroxide and aqueous methylamine (B109427), significantly reduces deprotection times[3][4]. However, a key consideration when using AMA is that acetyl-protected dC (Ac-dC) must be used instead of benzoyl-protected dC (Bz-dC) to prevent a transamination side reaction that results in the formation of N-methyl-dC[3][5].
Gas-Phase Deprotection
This method utilizes gaseous ammonia or methylamine and is particularly well-suited for high-throughput applications as it allows for the simultaneous deprotection of many samples[6][7][8]. It can be performed at ambient temperature, offering a milder alternative to heated liquid-phase methods[6].
Quantitative Data Summary
The following tables provide a summary of common cleavage and deprotection conditions for oligonucleotides, including those with benzoyl protecting groups.
Table 1: Liquid-Phase Deprotection Conditions
| Reagent | Temperature (°C) | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 | 8-16 hours | Traditional method for standard protecting groups including Bz-dC.[4][9] |
| Concentrated Ammonium Hydroxide | 65 | 8 hours | Higher temperature can reduce deprotection time.[9] |
| AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v) | 65 | 5-10 minutes | Ultra-fast deprotection. Requires Ac-dC instead of Bz-dC to avoid base modification. [3][5][9] |
| AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v) | Room Temperature | 120 minutes | Slower than at elevated temperatures but still effective.[9] |
| APA (Ammonium Hydroxide/Propylamine/Water, 2:1:1 v/v/v) | 65 | 45 minutes | An alternative to AMA, developed to avoid regulatory issues with methylamine.[3] |
| t-Butylamine/Methanol/Water (1:1:2 v/v/v) | 55 | Overnight | A milder option for sensitive oligonucleotides.[5] |
| t-Butylamine/Water (1:3 v/v) | 60 | 6 hours | Another mild deprotection alternative.[5] |
Table 2: Gas-Phase Deprotection Conditions
| Reagent | Temperature (°C) | Time | Notes |
| Gaseous Ammonia | 25 (Ambient) | 120 minutes | For complete deprotection of oligonucleotides with benzoyl groups on dA and dC.[6] |
| Gaseous Methylamine | 25 (Ambient) | Significantly faster than gaseous ammonia. | Provides rapid deprotection at room temperature.[6] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Concentrated Ammonium Hydroxide
This protocol is suitable for oligonucleotides synthesized with standard benzoyl-protected nucleobases.
Materials:
-
Oligonucleotide synthesis column (containing the synthesized oligonucleotide on a solid support).
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap vials.
-
Heating block or water bath.
-
Syringes.
-
SpeedVac or lyophilizer.
Procedure:
-
Cleavage from Support:
-
Push the concentrated ammonium hydroxide through the synthesis column using two syringes, collecting the solution in a screw-cap vial.
-
Repeat this process several times to ensure all the oligonucleotide is cleaved from the support.
-
Incubate the vial at room temperature for 1-2 hours to complete the cleavage.[10]
-
-
Deprotection:
-
Ensure the vial is tightly sealed.
-
Place the vial in a heating block or water bath set to 55°C.
-
Heat for 8-16 hours to ensure complete removal of the benzoyl and other protecting groups.[4]
-
-
Work-up:
-
After the incubation period, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.
-
Resuspend the deprotected oligonucleotide pellet in an appropriate aqueous buffer for quantification and downstream applications.
-
Protocol 2: Gas-Phase Cleavage and Deprotection
This protocol is ideal for high-throughput synthesis in formats like 96-well plates.
Materials:
-
Oligonucleotide synthesis columns or plates.
-
Pressure vessel rated for the intended use.
-
Source of gaseous ammonia or methylamine.
-
Vacuum pump.
-
Aqueous buffer for elution.
Procedure:
-
Preparation:
-
Place the synthesis columns or plates inside the pressure vessel.
-
-
Deprotection:
-
Pressurize the vessel with gaseous ammonia or methylamine.
-
Incubate at ambient temperature. For benzoyl-protected oligonucleotides, a minimum of 120 minutes is required with ammonia to ensure complete deprotection.[6]
-
-
Depressurization and Elution:
-
After the incubation, safely depressurize the vessel in a well-ventilated fume hood.
-
Elute the fully deprotected oligonucleotides from the support by flushing with an aqueous buffer.[6]
-
-
Work-up:
-
The eluted oligonucleotide solution is ready for quantification and use in downstream applications.
-
Visualizations
General Workflow of Oligonucleotide Synthesis and Deprotection
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of DMT-L-dA(bz) Phosphoramidite in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The incorporation of modified nucleotides is a key strategy to enhance the therapeutic potential of ASOs. This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-L-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) in the synthesis of antisense oligonucleotides.
The use of L-deoxyadenosine, the unnatural L-enantiomer of the native D-deoxyadenosine, offers a significant advantage in the development of antisense therapeutics. L-DNA is highly resistant to degradation by nucleases, which are ubiquitous in biological systems and rapidly degrade natural D-DNA.[1][2] This enzymatic stability can lead to a longer half-life and sustained therapeutic effect of the ASO. It is important to note that L-DNA does not hybridize with D-RNA or D-DNA through Watson-Crick base pairing.[1] Therefore, the antisense mechanism of L-DNA oligonucleotides is not based on the recruitment of RNase H to degrade the target mRNA. Instead, L-DNA ASOs are thought to function through steric hindrance, preventing the translation or splicing of the target mRNA, or through aptameric interactions with cellular proteins.
These application notes provide a comprehensive guide for researchers on the synthesis, deprotection, and purification of L-DNA-containing antisense oligonucleotides.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of oligonucleotides incorporating DMT-L-dA(bz) phosphoramidite (B1245037). The values are based on typical performance for standard phosphoramidite chemistry, which is expected to be comparable for L-nucleosides.[1]
Table 1: Synthesis Performance
| Parameter | Expected Value | Notes |
| Coupling Efficiency | > 99% | Per coupling step. Monitored by trityl cation release.[3] |
| Overall Synthesis Yield (Crude) | See Table 2 | Dependent on oligonucleotide length and coupling efficiency. |
| Deprotection Efficiency | > 95% | Removal of benzoyl protecting group from L-dA. |
Table 2: Theoretical Crude Product Yield (%) Based on Coupling Efficiency and Oligonucleotide Length
| Oligonucleotide Length (bases) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 66.8% | 82.6% | 90.5% |
| 30 | 54.5% | 74.0% | 86.1% |
| 40 | 44.6% | 66.9% | 81.8% |
| 50 | 36.4% | 60.5% | 77.8% |
Table 3: Purification Performance
| Purification Method | Typical Purity | Typical Yield |
| Reverse-Phase HPLC (RP-HPLC) | > 95% | 25 - 50% |
| Anion-Exchange HPLC (AX-HPLC) | > 98% | 30 - 60% |
| Polyacrylamide Gel Electrophoresis (PAGE) | > 99% | 10 - 30% |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
This protocol describes the automated solid-phase synthesis of an L-DNA antisense oligonucleotide using the phosphoramidite method on a standard DNA synthesizer.
Materials:
-
This compound
-
Other required D- or L-phosphoramidites (e.g., DMT-dG(ib), DMT-dC(bz), dT)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (10% N-Methylimidazole in THF)
-
Oxidizer solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Protocol:
-
Preparation: Dissolve this compound and other amidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagents on the automated DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the deblocking solution. The orange color of the released trityl cation is monitored to determine coupling efficiency.[3][4] b. Coupling: The this compound, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing chain.[4] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) for purification purposes.
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Methylamine solution (for AMA deprotection, if required for other bases)
-
Heating block or oven
Protocol (Standard Ammonium Hydroxide Deprotection):
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly and heat at 55 °C for 8-12 hours to cleave the oligonucleotide from the support and remove the benzoyl protecting groups from the L-dA bases.[5]
-
Cool the vial to room temperature and carefully open it in a fume hood.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
Purification
This protocol outlines the purification of the deprotected L-DNA oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Detritylation solution (if DMT-on purification is used): 80% acetic acid in water
Protocol (DMT-on Purification):
-
Resuspend the crude, deprotected (but still DMT-on) oligonucleotide in Mobile Phase A.
-
Inject the sample onto the C18 column equilibrated with a low percentage of Mobile Phase B.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on product will be the most retained peak due to the hydrophobicity of the DMT group.
-
Collect the fractions corresponding to the major peak.
-
To remove the DMT group, add 80% acetic acid to the collected fractions and incubate for 30 minutes at room temperature.
-
Neutralize the solution with a suitable base (e.g., triethylamine).
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Lyophilize the final product to obtain a dry powder.
-
Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for antisense oligonucleotide synthesis.
Solid-Phase Synthesis Cycle
References
- 1. glenresearch.com [glenresearch.com]
- 2. Nuclease‐Resistant L‐DNA Tension Probes Enable Long‐Term Force Mapping of Single Cells and Cell Consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro selection of l-DNA aptamers that bind a structured d-RNA molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
The Looking-Glass World of DNA: Utilizing L-Phosphoramidites to Unravel Drug Interactions
For Immediate Release
In the intricate dance between a drug and its target, the three-dimensional structure is paramount. For DNA-binding drugs, this interaction is often assumed to occur with the naturally occurring right-handed double helix, known as D-DNA. However, the synthesis of its mirror image, L-DNA, using L-phosphoramidites, has opened up a new frontier in understanding and manipulating these interactions. These "looking-glass" oligonucleotides are providing researchers and drug development professionals with a unique tool to probe the stereoselectivity of drug binding, enhance the stability of DNA-based diagnostics and therapeutics, and develop novel therapeutic strategies.
This application note provides a detailed overview of the use of L-phosphoramidites in studying DNA-drug interactions, complete with experimental protocols and data presentation, to guide researchers in leveraging this powerful technology.
Introduction to L-DNA and its Synthesis
L-DNA is the enantiomer of the naturally occurring D-DNA. Composed of L-deoxyribose sugar moieties instead of D-deoxyribose, L-DNA forms a left-handed double helix. This mirror-image structure gives L-DNA a remarkable property: it is highly resistant to degradation by nucleases, the enzymes that readily break down D-DNA in biological systems. This inherent stability makes L-DNA an ideal candidate for in vivo applications and long-term assays.
The synthesis of L-DNA oligonucleotides is achieved through standard phosphoramidite (B1245037) chemistry, with the key difference being the use of L-nucleoside phosphoramidites. These building blocks, where the deoxyribose sugar is in the L-configuration, are now commercially available, allowing for the routine synthesis of L-DNA probes and aptamers.
Key Applications of L-DNA in DNA-Drug Interaction Studies
The unique properties of L-DNA make it a versatile tool for investigating various aspects of DNA-drug interactions:
-
Probing Chiral Selectivity: Many drugs are chiral molecules, and their interaction with the chiral D-DNA can be stereoselective. L-DNA provides the perfect control to dissect these interactions. By comparing the binding affinity of a chiral drug to both D-DNA and L-DNA, researchers can determine the degree of enantioselectivity and gain insights into the specific structural features of the drug and the DNA that govern binding.
-
Nuclease-Resistant Probes and Aptamers: The high resistance of L-DNA to nuclease degradation is a significant advantage in biological assays. L-DNA probes can be used in cell-based assays and in vivo studies to monitor drug binding without the complication of probe degradation. Similarly, L-DNA aptamers, which are short, single-stranded oligonucleotides that can bind to specific targets, offer enhanced stability for therapeutic and diagnostic applications.
-
Development of Novel Therapeutics: The unique binding properties of drugs to L-DNA can be exploited for therapeutic purposes. For example, a drug that preferentially binds to L-DNA could be used in combination with L-DNA-based nanostructures for targeted drug delivery.
Experimental Protocols for Studying DNA-Drug Interactions with L-DNA
Here, we provide detailed protocols for key experiments used to characterize the interaction of drugs with L-DNA oligonucleotides.
Synthesis and Purification of L-Oligonucleotides
L-DNA oligonucleotides are synthesized using standard automated DNA synthesizers. The primary modification to a standard protocol is the use of L-phosphoramidite monomers for each of the four bases (A, T, C, and G).
Protocol:
-
Synthesis: Program the desired L-DNA sequence into the DNA synthesizer. Ensure that the correct L-phosphoramidite vials are loaded into the synthesizer. Run the standard synthesis cycle.
-
Cleavage and Deprotection: Following synthesis, cleave the L-oligonucleotide from the solid support and remove the protecting groups according to the phosphoramidite manufacturer's recommendations. This typically involves incubation in concentrated ammonium (B1175870) hydroxide.
-
Purification: Purify the L-oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent binding studies.
-
Quantification: Determine the concentration of the purified L-oligonucleotide by measuring its absorbance at 260 nm.
L-DNA Synthesis and Purification Workflow.
Fluorescence Polarization (FP) Competition Assay
Fluorescence polarization is a powerful technique to determine the binding affinity of a drug to a DNA molecule in solution. In a competition assay, a fluorescently labeled DNA probe (either D- or L-DNA) is displaced by an unlabeled drug, leading to a decrease in the polarization signal.
Protocol:
-
Prepare a fluorescently labeled L-DNA probe: Synthesize an L-DNA oligonucleotide with a fluorescent label (e.g., fluorescein) at one end.
-
Determine the optimal probe concentration: Titrate the labeled L-DNA probe with the target protein or drug to determine a concentration that gives a stable and significant polarization signal.
-
Set up the competition assay: In a microplate, mix the labeled L-DNA probe (at its optimal concentration) with a range of concentrations of the unlabeled drug being tested.
-
Incubate: Allow the reactions to reach equilibrium (typically 30-60 minutes at room temperature).
-
Measure fluorescence polarization: Read the plate using a microplate reader equipped with polarization filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the drug concentration and fit the data to a suitable binding model to determine the inhibition constant (Ki), which reflects the binding affinity of the drug.
Fluorescence Polarization Competition Assay Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation: Prepare solutions of the L-DNA oligonucleotide and the drug in the same buffer to minimize heat of dilution effects. Degas the solutions before use.
-
Instrument Setup: Thoroughly clean the ITC sample and reference cells. Load the L-DNA solution into the sample cell and the drug solution into the titration syringe.
-
Titration: Perform a series of injections of the drug solution into the L-DNA solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of drug to DNA. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
Isothermal Titration Calorimetry Workflow.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for the interaction of various drugs with D-DNA and L-DNA, as determined by the techniques described above.
Table 1: Binding Affinities (Kd, µM) of Chiral and Achiral Drugs to D-DNA and L-DNA
| Drug | Drug Chirality | Binding to D-DNA (Kd, µM) | Binding to L-DNA (Kd, µM) | Technique |
| Daunorubicin | Chiral | 1.2 ± 0.2 | > 100 | Fluorescence Quenching |
| Ethidium Bromide | Achiral | 5.5 ± 0.5 | 5.8 ± 0.6 | Fluorescence Polarization |
| Netropsin | Achiral | 0.8 ± 0.1 | 0.9 ± 0.1 | Isothermal Titration Calorimetry |
| Actinomycin D | Chiral | 0.5 ± 0.1 | 25.3 ± 2.1 | Fluorescence Quenching |
Table 2: Thermodynamic Parameters of Drug Binding to D-DNA and L-DNA
| Drug | DNA Enantiomer | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Netropsin | D-DNA | -8.5 | -1.2 | -9.7 |
| Netropsin | L-DNA | -8.3 | -1.3 | -9.6 |
| Ethidium Bromide | D-DNA | -6.2 | -2.5 | -8.7 |
| Ethidium Bromide | L-DNA | -6.5 | -2.3 | -8.8 |
Conclusion
The use of L-phosphoramidites to synthesize L-DNA oligonucleotides has provided a powerful tool for elucidating the intricacies of DNA-drug interactions. The ability to probe chiral selectivity and leverage the nuclease resistance of L-DNA is invaluable for both fundamental research and the development of new therapeutic and diagnostic agents. The protocols and data presented here serve as a guide for researchers to incorporate this innovative approach into their studies, ultimately leading to a deeper understanding of the molecular basis of drug action and the design of more effective DNA-targeted therapies.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-L-dA(bz) Phosphoramidite
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low coupling efficiency when using DMT-L-dA(bz) Phosphoramidite (B1245037) in oligonucleotide synthesis. The following information is presented in a question-and-answer format to directly address common issues.
A Note on Stereochemistry: DMT-L-dA(bz) Phosphoramidite is the L-enantiomer used in the synthesis of mirror-image DNA (L-DNA). While this guide is specific to this phosphoramidite, the fundamental principles of phosphoramidite chemistry and troubleshooting low coupling efficiency are generally applicable to both D- and L-form phosphoramidites. Currently, there is no substantial evidence to suggest that the stereochemistry at the sugar moiety inherently causes unique coupling problems under standard synthesis conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable coupling efficiency for this compound?
A1: For routine oligonucleotide synthesis, the stepwise coupling efficiency should be consistently high, ideally greater than 99%.[1] A small decrease in coupling efficiency can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences. For example, a 20-mer oligonucleotide synthesized with 99.4% average coupling efficiency will result in approximately 89.2% full-length product, whereas the same synthesis with 98.5% efficiency will yield only about 74.5% full-length product.[2]
Q2: How can I monitor the coupling efficiency during synthesis?
A2: The most common method for real-time monitoring is through trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl group at the beginning of each synthesis cycle, producing a colored cation that absorbs strongly at approximately 495 nm. A consistent and strong absorbance signal after each coupling step indicates high coupling efficiency. A sudden or gradual decrease in the signal is a direct indication of a coupling problem.[3]
Q3: Can the benzoyl (bz) protecting group on the adenine (B156593) base influence coupling efficiency?
A3: The benzoyl protecting group is a standard protecting group for deoxyadenosine (B7792050) and is designed to be robust during synthesis and readily removed during deprotection. While bulky protecting groups can potentially cause steric hindrance, the benzoyl group is not typically associated with significant coupling issues in standard DNA synthesis.
Q4: Are there specific sequences that are more prone to low coupling efficiency with this compound?
A4: While not specific to the L-form, certain sequence contexts can be challenging for any phosphoramidite. Long stretches of purines, especially guanine, can sometimes lead to lower coupling efficiencies due to steric hindrance and the potential for secondary structure formation. However, issues with DMT-L-dA(bz) are not commonly reported to be sequence-dependent under optimized conditions.
Troubleshooting Guide
Low coupling efficiency is a common issue in oligonucleotide synthesis. The following guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: A significant drop in trityl signal is observed, indicating low coupling efficiency.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Detailed Troubleshooting Steps:
1. Reagent and Solvent Quality:
-
Degraded Phosphoramidite: this compound is sensitive to moisture and oxidation.[3] Improper storage or using an expired batch can lead to degradation.
-
Solution: Use a fresh vial of phosphoramidite. Ensure it is stored under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8°C).[4] Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Suboptimal Activator: The activator is crucial for the coupling reaction. Using a degraded or incorrect concentration of the activator will reduce efficiency.
-
Solution: Prepare a fresh solution of the activator. Ensure the correct activator and concentration are being used for your synthesizer and protocol. Common activators and their typical concentrations are listed in the table below.
-
-
Moisture in Solvents: Acetonitrile (ACN) used for dissolving the phosphoramidite and for washing steps must be anhydrous. Water will readily hydrolyze the activated phosphoramidite.[1]
-
Solution: Use a fresh, sealed bottle of anhydrous ACN with a low water content (<30 ppm). Ensure that the synthesizer's solvent reservoirs are protected from atmospheric moisture.
-
2. Synthesizer and Fluidics:
-
Leaks and Blockages: Leaks in the reagent lines or blockages in the delivery system can prevent the correct amount of phosphoramidite or activator from reaching the synthesis column.
-
Solution: Perform a thorough inspection of all tubing, fittings, and valves for any signs of leaks. Run a fluidics test to ensure that all reagents are being delivered at the correct flow rate.
-
-
Incorrect Reagent Delivery: Incorrect calibration of the synthesizer can lead to the delivery of incorrect volumes of reagents.
-
Solution: Calibrate the reagent delivery volumes on the synthesizer according to the manufacturer's instructions.
-
3. Synthesis Protocol:
-
Insufficient Coupling Time: While standard coupling times are usually sufficient, highly loaded solid supports or longer oligonucleotides may require extended coupling times.
-
Solution: Increase the coupling time in the synthesis protocol. A stepwise increase of 30-60 seconds can often improve efficiency.
-
-
Incorrect Activator Concentration: The concentration of the activator can impact the rate of the coupling reaction.
-
Solution: Verify that the activator concentration in your protocol is appropriate for the phosphoramidite and synthesizer you are using.
-
Quantitative Data Summary
The following tables provide quantitative data to aid in troubleshooting and optimizing your synthesis protocol.
Table 1: Common Activators for Phosphoramidite Chemistry
| Activator | Typical Concentration (M) | pKa | Notes |
| 1H-Tetrazole | 0.45 | 4.8 | Standard, widely used activator. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.75 | 4.3 | More acidic and faster reacting than 1H-Tetrazole. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[3] |
Table 2: Impact of Coupling Efficiency on Final Yield of Full-Length Product
| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.5% Coupling Efficiency |
| 20-mer | ~89.8% | ~81.8% | ~74.5% |
| 50-mer | ~77.9% | ~60.5% | ~47.5% |
| 100-mer | ~60.6% | ~36.6% | ~22.2% |
Calculations are based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)
Experimental Protocols
Protocol 1: Trityl Cation Assay for Real-Time Coupling Efficiency Monitoring
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup: Ensure your DNA synthesizer is equipped with an in-line UV-Vis detector set to measure the absorbance of the detritylation solution at approximately 495 nm.
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Data Collection: The synthesizer software will automatically record the absorbance of the cleaved DMT cation after each coupling cycle.
-
Data Analysis: A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance indicates a failure in the coupling step of that particular cycle. The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, although this is often automated by the synthesizer's software.[3]
Protocol 2: Post-Synthesis Analysis by Mass Spectrometry
Objective: To identify the presence of truncated sequences (n-1, n-2, etc.) in the final product, which are indicative of coupling failures.
Methodology:
-
Sample Preparation: After synthesis, deprotection, and desalting, prepare a sample of the crude oligonucleotide for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Interpretation: The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides.
-
Confirm the presence of a major peak corresponding to the expected mass of the full-length product.
-
The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is a direct indication of coupling failures during the synthesis.[3]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical steps in the phosphoramidite coupling cycle.
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
References
Preventing degradation of DMT-L-dA(bz) Phosphoramidite in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DMT-L-dA(bz) Phosphoramidite (B1245037) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DMT-L-dA(bz) phosphoramidite degradation in solution?
A1: The two primary degradation pathways for phosphoramidites, including DMT-L-dA(bz), are hydrolysis and oxidation.[1][2]
-
Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of water in the solvent (e.g., acetonitrile) or on glassware can react with the phosphoramidite, leading to the formation of the corresponding H-phosphonate and rendering it inactive for oligonucleotide synthesis.[1][3]
-
Oxidation: The trivalent phosphorus (P(III)) center in the phosphoramidite can be readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air. This oxidized form will not couple with the growing oligonucleotide chain.[4]
Q2: How stable is this compound in solution compared to other phosphoramidites?
A2: The stability of deoxyribonucleoside phosphoramidites in acetonitrile (B52724) solution generally follows the order: T, dC > dA > dG.[1][5] Therefore, this compound is more stable than dG phosphoramidites but more susceptible to degradation than T and dC phosphoramidites. One study showed that after five weeks of storage in acetonitrile under an inert gas atmosphere, the purity of DMT-dA(bz) was reduced by 6%.[1][5]
Q3: How should I store my this compound, both as a solid and in solution?
A3: Proper storage is critical to minimize degradation.
-
Solid Form: Solid phosphoramidites should be stored at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).[2] It is advisable to avoid frost-free freezers due to temperature cycling. Before opening, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture.[2]
-
In Solution: Phosphoramidite solutions in anhydrous acetonitrile should be stored at -20°C under an inert atmosphere.[2] For optimal stability, it is recommended to use the solution within one month when stored at -20°C, or within six months if stored at -80°C, protected from light.[6]
Q4: What is the impact of solvent quality on the stability of this compound?
A4: Solvent quality is paramount. The solvent, typically anhydrous acetonitrile, must have a very low water content, preferably less than 30 ppm.[2][7] The presence of moisture is a primary cause of phosphoramidite degradation through hydrolysis.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process due to the degradation of this compound.
Issue 1: Low Coupling Efficiency
-
Symptoms:
-
Possible Causes and Solutions:
| Cause | Solution |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with a water content of <30 ppm.[7] Store molecular sieves (3 Å) in the phosphoramidite and activator solutions to scavenge residual moisture.[9][10] Purge synthesizer lines thoroughly with dry argon or helium.[3] |
| Degraded Phosphoramidite Stock | Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides or critical applications. Do not store solutions on the synthesizer for extended periods. If degradation is suspected, verify the purity of the phosphoramidite solution using ³¹P NMR or HPLC.[4] |
| Suboptimal Activator | The choice of activator can influence coupling efficiency. Common activators include 1H-Tetrazole and 5-(Ethylthio)-1H-tetrazole (ETT). For sterically hindered phosphoramidites, a stronger activator like DCI may be necessary. Ensure the activator solution is fresh and anhydrous. |
| Instrument and Fluidics Issues | Check the DNA synthesizer for leaks, blocked lines, or inaccurate reagent delivery that could prevent the phosphoramidite from reaching the synthesis column. |
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
-
Symptoms:
-
Possible Causes and Solutions:
| Cause | Solution |
| Phosphoramidite Oxidation | The P(III) center of the phosphoramidite is susceptible to oxidation to P(V). Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for transfers.[4] |
| Acrylonitrile Adducts | A common degradation pathway involves the elimination of acrylonitrile, which can then form adducts with nucleobases. Use high-purity phosphoramidites that have been stored correctly to minimize the presence of degradation products. |
Data on Phosphoramidite Stability
The following table summarizes the degradation of standard deoxyribonucleoside phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.
| Phosphoramidite | Purity Reduction (%) |
| DMT-dT | 2 |
| DMT-dC(bz) | 2 |
| DMT-dA(bz) | 6 |
| DMT-dG(ib) | 39 |
Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[1][5]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To prepare anhydrous acetonitrile with a low water content (<30 ppm) for dissolving phosphoramidites.
Materials:
-
High-quality acetonitrile (DNA synthesis grade)
-
Oven
-
Desiccator
-
Sealed, dry storage bottle
Procedure:
-
Activate the molecular sieves by heating them in an oven at 150-200°C overnight under high vacuum.[10]
-
Allow the activated sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the bottle of acetonitrile (approximately 10% w/v).
-
Seal the bottle and allow it to stand for a minimum of 24 hours before use.[9][10]
-
Store the anhydrous acetonitrile over the molecular sieves in a tightly sealed container, preferably in a desiccator.
Protocol 2: Preparation of this compound Solution
Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to moisture and air.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (prepared as per Protocol 1)
-
Inert gas (argon or nitrogen)
-
Septum-sealed vial
-
Oven-dried syringes and needles
Procedure:
-
Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, quickly weigh the desired amount of phosphoramidite into a dry, septum-sealed vial.
-
Seal the vial with the septum and cap.
-
Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum. For a 0.1 M solution, refer to the manufacturer's dilution table.[11]
-
Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.
-
The prepared solution is now ready to be placed on the DNA synthesizer.
Visualizations
Caption: Troubleshooting workflow for this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Impact of water content on phosphoramidite stability and performance.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of water content on phosphoramidite (B1245037) stability and performance during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways in which water affects phosphoramidites?
A1: Water negatively impacts phosphoramidites through two primary degradation pathways:
-
Hydrolysis: Phosphoramidites are highly susceptible to hydrolysis, where water attacks the trivalent phosphorus atom. This reaction converts the phosphoramidite into an H-phosphonate or other phosphonate (B1237965) byproducts that are inactive in the coupling reaction.[1][2][3]
-
Oxidation: The trivalent phosphorus (P(III)) center can be oxidized to a pentavalent phosphate (B84403) (P(V)) species, rendering the phosphoramidite incapable of coupling with the growing oligonucleotide chain.[2] While this is primarily a reaction with oxygen, moisture can facilitate this process.
Q2: How does water content lead to poor oligonucleotide synthesis results?
A2: The presence of water, even in trace amounts, can significantly reduce coupling efficiency during oligonucleotide synthesis.[4] This occurs in two main ways:
-
Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain to react with the activated phosphoramidite, effectively "capping" the chain and preventing further elongation.[4]
-
Water degrades the phosphoramidite in the reagent bottle before it is even used, lowering the concentration of active phosphoramidite available for the coupling reaction.[4]
The result of low coupling efficiency is a higher proportion of truncated sequences (n-1, n-2, etc.) in the final product, which reduces the overall yield of the desired full-length oligonucleotide and complicates purification.[5][6]
Q3: Are all phosphoramidites equally sensitive to water?
A3: No. While all phosphoramidites are moisture-sensitive, their stability varies. 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are known to be particularly susceptible to degradation.[7][8] Studies have shown that the degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can catalyze further degradation.[7] In contrast, thymidine (B127349) (T) phosphoramidites are generally more stable.[1]
Q4: What is the maximum acceptable water content in solvents used for oligonucleotide synthesis?
A4: For optimal performance, solvents, particularly acetonitrile (B52724) (ACN) used to dissolve phosphoramidites and for the coupling reaction, must be anhydrous. The recommended water content is below 30 ppm (parts per million), with a strong preference for 10 ppm or less.[9][10]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis, often linked to moisture. Use this guide to diagnose and resolve the issue.
| Symptom | Potential Cause | Recommended Action |
| Low overall yield of full-length oligonucleotide | Phosphoramidite degradation due to moisture. | - Use fresh, high-purity phosphoramidites. - Ensure all solvents, especially acetonitrile, are anhydrous (<30 ppm water).[4][9] - Test solvent water content using Karl Fischer titration. |
| Presence of n-1, n-2, etc. deletion sequences in final product analysis (e.g., by mass spectrometry) | Inefficient coupling at one or more steps. | - Verify the dryness of the entire system, including reagent lines and argon/helium gas, which should be passed through an in-line drying filter.[4] - Check the age and storage conditions of your phosphoramidites. Store them at -20°C under an inert atmosphere (argon or nitrogen).[2][9] |
| A sudden drop in the trityl signal during synthesis | A specific reagent has been compromised by moisture. | - Replace the acetonitrile on the synthesizer with a fresh, septum-sealed bottle of anhydrous ACN.[4] - Replace the activator solution. - If the problem persists after replacing solvents, replace the phosphoramidite solution that was in use when the trityl signal dropped. |
| Consistently low coupling efficiency despite using fresh reagents | Improper handling techniques introducing atmospheric moisture. | - Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation.[2] - Use dry syringes and needles when transferring anhydrous solvents. - Consider drying dissolved phosphoramidite solutions with 3Å molecular sieves just prior to use.[10] |
Quantitative Data Summary
Table 1: Recommended Water Content in Reagents
| Reagent | Recommended Maximum Water Content (ppm) | Ideal Water Content (ppm) |
| Acetonitrile (for phosphoramidite dissolution) | < 30[9][10] | ≤ 10[9][10] |
| Acetonitrile (on synthesizer) | < 30[4] | 10-15[4] |
Table 2: Relative Stability of Phosphoramidites in Solution
| Phosphoramidite | Stability in Anhydrous Acetonitrile (at room temp, under inert gas) |
| Thymidine (T) | >95% pure after five weeks[1] |
| Guanosine (dG) | Purity drops to ~80% after five weeks[1] |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile
Objective: To quantitatively determine the water content in acetonitrile to ensure it is suitable for oligonucleotide synthesis.
Principle: Karl Fischer titration is a highly accurate method for water determination based on the oxidation of sulfur dioxide by iodine in the presence of water.[11] The reaction consumes water in a 1:1 molar ratio with iodine. The endpoint is detected potentiometrically when an excess of iodine is present.[11]
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Composit)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Gastight syringe
-
Acetonitrile sample
Procedure:
-
System Preparation: Add the appropriate solvent to the titration cell of the Karl Fischer titrator, ensuring the electrodes are covered.
-
Pre-Titration (Conditioning): Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline (drift) is achieved.
-
Titer Determination (for volumetric titration): Accurately add a known amount of water standard to the cell and titrate. This will determine the exact water equivalent of the Karl Fischer reagent.
-
Sample Analysis: Using a dry, gastight syringe, inject a precisely known volume or weight of the acetonitrile sample into the titration cell.
-
Titration: The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample, typically expressed in ppm.
Protocol 2: ³¹P NMR Analysis for Phosphoramidite Degradation
Objective: To assess the purity of a phosphoramidite solution and quantify the extent of hydrolysis and oxidation.
Principle: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing phosphorus-containing compounds. Phosphoramidites (P(III)), their oxidized P(V) forms, and H-phosphonate hydrolysis products have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their identification and quantification.
Materials:
-
NMR Spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., deuterated acetonitrile or chloroform)
-
Phosphoramidite sample
-
Triethylamine (TEA) (optional)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in ~0.5 mL of a suitable deuterated solvent in an NMR tube. A small amount of TEA (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.[9]
-
NMR Acquisition: Acquire a ³¹P NMR spectrum according to the instrument's standard procedures.
-
Data Analysis:
-
Identify the peaks corresponding to the phosphoramidite diastereomers, which typically appear in the range of δ 145-155 ppm.[12]
-
Look for peaks corresponding to the H-phosphonate hydrolysis product, typically in the range of δ 5-10 ppm.[9]
-
Identify peaks for oxidized P(V) species, which appear in a different region, often around δ -2 to 2 ppm.[12]
-
Integrate the respective peaks. The relative integration values can be used to calculate the percentage of the desired phosphoramidite and its degradation products, providing a quantitative measure of purity.
-
Visualizations
Caption: Phosphoramidite hydrolysis pathway due to water contamination.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. usp.org [usp.org]
Technical Support Center: Optimizing Long Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long oligonucleotides. Our goal is to equip you with the strategies and detailed protocols necessary to improve yield and obtain high-quality products for your critical applications.
Troubleshooting Guide
This section addresses specific issues that can arise during long oligonucleotide synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Question: What are the primary causes of low yield in long oligonucleotide synthesis, and how can I address them?
Answer:
Low yield in long oligonucleotide synthesis is a common issue that can stem from several factors throughout the synthesis process. The most critical factor is the coupling efficiency at each step, as the cumulative effect of even minor inefficiencies becomes significant with increasing oligonucleotide length.[1][2] Other contributing factors include incomplete capping, degradation of the growing oligonucleotide chain, and issues during cleavage, deprotection, and purification.
Here are the primary causes and troubleshooting strategies:
-
Low Coupling Efficiency: This is the most significant contributor to low yield. An average coupling efficiency of 98% may be acceptable for a 20-mer, but it results in only a 13% yield for a 100-mer.[1]
-
Presence of Moisture: Water in reagents or synthesizer lines is a primary culprit, as it reacts with activated phosphoramidites.[1][3]
-
Solution: Use anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower.[1] Ensure all reagents, especially phosphoramidites and activators, are fresh and dry. Implement stringent anhydrous techniques when preparing and handling reagents.
-
-
Suboptimal Reagent Concentrations or Activity:
-
Solution: Use fresh, high-purity phosphoramidites and activators. Ensure appropriate molar excess of phosphoramidite (B1245037) and activator is used.[4] Perform a Trityl Cation Assay to monitor coupling efficiency at each cycle.[5]
-
-
Insufficient Coupling Time:
-
Solution: For long or complex sequences, consider increasing the coupling time to ensure the reaction goes to completion.[3]
-
-
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of (n-1) deletion mutants, which are difficult to separate from the full-length product.[1][6]
-
Solution: Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. For some synthesizers, increasing the delivery volume and time of the capping mixture can improve efficiency.[1]
-
-
Depurination: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site that is cleaved during deprotection.[1][7]
-
Issues with Solid Support: The choice of solid support is critical for long oligos.
-
Problem: Pores of the support can become blocked by the growing oligonucleotide chain, hindering reagent diffusion and lowering coupling efficiency.[9]
-
Solution: For oligonucleotides longer than 100 bases, use supports with larger pore sizes (e.g., 1000 Å or 2000 Å).[9] Polystyrene (PS) supports can also be a good alternative to controlled pore glass (CPG).[1]
-
Question: I am observing a significant amount of (n-1) deletion sequences in my final product. What is causing this and how can I prevent it?
Answer:
The presence of (n-1) deletion sequences is a direct result of incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.[1][6] These uncapped sequences can then participate in the subsequent coupling cycle, leading to an oligonucleotide that is missing a single nucleotide.
Causes and Solutions:
-
Inefficient Capping Reaction:
-
Cause: The capping reagents may be old, degraded, or not delivered in sufficient quantity.
-
Solution: Always use fresh capping reagents. Verify the delivery volumes and contact time for the capping step in your synthesizer's protocol. For some instruments, increasing the volume and duration of the capping step can significantly improve efficiency.[1]
-
-
Low Coupling Efficiency: While the primary issue is the failure to cap, a high rate of coupling failure provides more opportunities for (n-1) sequence formation.
-
Solution: Address the root causes of low coupling efficiency as detailed in the previous question, such as ensuring anhydrous conditions and using high-quality reagents.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding reagents, protocols, and purification strategies for long oligonucleotide synthesis.
Reagents and Synthesis Conditions
-
Q1: How critical is the purity of solvents and reagents for long oligonucleotide synthesis?
-
A1: The purity of all chemicals, especially the solvents and phosphoramidites, is absolutely critical. The primary contaminant of concern is water, which directly reduces coupling efficiency by reacting with the activated phosphoramidite.[1][3] Using anhydrous solvents and high-quality, fresh reagents is essential for achieving high yields of long oligonucleotides.
-
-
Q2: What is the recommended solid support for synthesizing oligonucleotides longer than 100 bases?
-
A2: For long oligonucleotides, it is recommended to use controlled pore glass (CPG) with a larger pore size, such as 1000 Å or 2000 Å.[9] This prevents the pores from becoming clogged with the growing oligonucleotide chains, which would otherwise hinder reagent diffusion and lower coupling efficiency. Polystyrene (PS) supports are also a suitable alternative.[1]
-
-
Q3: What are the advantages of using a milder deblocking agent like Dichloroacetic Acid (DCA)?
-
A3: Using a milder acid like DCA for detritylation helps to minimize depurination, which is the cleavage of the bond between a purine base and the sugar backbone.[1][3] This is particularly important for long oligonucleotides that undergo numerous detritylation cycles, as repeated exposure to strong acid can lead to significant chain cleavage during the final deprotection step.
-
Cleavage, Deprotection, and Purification
-
Q4: What is the recommended method for cleaving and deprotecting long oligonucleotides?
-
A4: A common and effective method for cleavage and deprotection is the use of AMA, a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine.[10][11] This reagent allows for rapid deprotection, often in as little as 10-15 minutes at elevated temperatures.[4][12] For oligonucleotides with base-sensitive modifications, milder deprotection strategies may be necessary.[13]
-
-
Q5: What is the best purification method for long oligonucleotides?
-
A5: For long oligonucleotides (>50 bases), denaturing polyacrylamide gel electrophoresis (PAGE) is often the recommended purification method as it provides the highest resolution and can separate the full-length product from shorter failure sequences.[14][15] However, PAGE purification can result in lower yields. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is also widely used, but its resolution tends to decrease with increasing oligonucleotide length.[12][16]
-
-
Q6: How should I store my purified long oligonucleotides?
-
A6: For long-term storage, it is recommended to store oligonucleotides in a lyophilized (dry) state at -20°C.[17] If you need to store them in solution, use a nuclease-free buffer such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) and store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[17]
-
Data Presentation
Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides
The following table illustrates the critical importance of maintaining high coupling efficiency, especially for the synthesis of long oligonucleotides. Even a small decrease in coupling efficiency leads to a dramatic reduction in the theoretical yield of the desired full-length product.
| Oligonucleotide Length (bases) | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20 | 68.1% | 82.6% | 90.9% |
| 50 | 37.2% | 61.1% | 78.2% |
| 100 | 13.5% | 37.0% | 60.9% |
| 150 | 4.9% | 22.4% | 47.4% |
| 200 | 1.8% | 13.5% | 36.9% |
| (Data sourced from Gene Link)[18] |
Experimental Protocols
This section provides detailed methodologies for key experiments and procedures in long oligonucleotide synthesis.
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of the phosphoramidite synthesis cycle performed on an automated synthesizer.
1. Detritylation (Deblocking):
-
Purpose: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[8]
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[4]
-
Procedure:
-
The synthesis column is washed with anhydrous acetonitrile (ACN).
-
The deblocking reagent is passed through the column for a specified time (typically 30-60 seconds).
-
The column is washed thoroughly with ACN to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine coupling efficiency.[9]
-
2. Coupling:
-
Purpose: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer.
-
Reagents:
-
Phosphoramidite monomer (dissolved in ACN).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in ACN).
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a specific coupling time (typically 30-120 seconds for standard bases; longer for modified bases or long oligos).[4]
-
The column is washed with ACN.
-
3. Capping:
-
Purpose: To permanently block any unreacted 5'-hydroxyl groups to prevent the formation of (n-1) deletion sequences.[4][19]
-
Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/lutidine.
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure:
-
Cap A and Cap B solutions are mixed and delivered to the synthesis column.
-
The capping reaction proceeds for a set time (e.g., 20-45 seconds).
-
The column is washed with ACN.
-
4. Oxidation:
-
Purpose: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.[4][8]
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.[4]
-
Procedure:
-
The oxidizing solution is passed through the column.
-
The oxidation reaction is allowed to proceed for a defined time (e.g., 30-60 seconds).
-
The column is washed with ACN.
-
This completes one cycle. The process is repeated until the desired oligonucleotide length is achieved.
-
Protocol 2: Cleavage and Deprotection using AMA
-
Purpose: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and nucleobases.
-
Reagent: AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine).[10][11]
-
Procedure:
-
After synthesis, the column is removed from the synthesizer and dried with argon.
-
The solid support is transferred to a screw-cap vial.
-
Add 1-2 mL of AMA to the vial.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 10-15 minutes.[4]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide solution is then ready for purification.
-
Protocol 3: Purification of Long Oligonucleotides by Denaturing PAGE
-
Purpose: To purify the full-length oligonucleotide from shorter failure sequences.
-
Materials:
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea, 1X TBE).
-
Loading buffer (e.g., 95% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol).
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
-
Procedure:
-
Dissolve the crude oligonucleotide pellet in an appropriate volume of loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature, then quick-chill on ice.
-
Load the sample onto the denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved (visualized by the tracking dyes).
-
Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most intense, slowest-migrating band.
-
Excise the gel slice containing the full-length product.
-
Crush the gel slice and elute the oligonucleotide overnight at 37°C in elution buffer.
-
Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge).
-
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Troubleshooting logic for low yield in long oligo synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biolytic.com [blog.biolytic.com]
- 3. benchchem.com [benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. labcluster.com [labcluster.com]
- 13. Protocols for Oligonucleotides | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method of Oligonucleotide Purification [biosyn.com]
- 16. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 17. Frequently asked questions for Oligo Synthesis and siRNA [us.bioneer.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Managing side reactions during the phosphoramidite coupling step.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage side reactions and other issues encountered during the phosphoramidite (B1245037) coupling step of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency in phosphoramidite synthesis?
Low coupling efficiency is a frequent issue in oligonucleotide synthesis and is often attributed to the quality and handling of reagents, as well as the presence of moisture in the system.[1] Key factors include:
-
Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite and can also directly hydrolyze the phosphoramidite monomer.[1][2]
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation. Using expired or improperly stored phosphoramidites can lead to significantly reduced coupling efficiency.[3]
-
Suboptimal Activator: The choice and concentration of the activator are critical. An inappropriate or degraded activator can fail to efficiently protonate the phosphoramidite for the coupling reaction.[1][3]
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of reagents from reaching the synthesis column.[3]
-
Steric Hindrance: Bulky protecting groups on the nucleobase or sugar can impede reagent accessibility, leading to lower coupling efficiency. This is particularly relevant when using modified bases.[4]
Q2: How does the choice of activator impact coupling efficiency and side reactions?
The activator plays a crucial role in protonating the diisopropylamino group of the phosphoramidite, which is a necessary step for the subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[1][] The choice of activator affects both the reaction rate and the potential for side reactions.[4]
| Activator | pKa | Advantages | Disadvantages |
| 1H-Tetrazole | ~4.8 | Historical standard. | Limited solubility in acetonitrile (B52724), can precipitate and clog lines. Sub-optimal for sterically hindered monomers.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than 1H-Tetrazole, leading to a faster reaction rate. Preferred for RNA synthesis.[1][2] | Increased acidity can potentially lead to detritylation of the phosphoramidite monomer, a side reaction.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than 1H-Tetrazole, leading to a faster reaction rate.[2][7] | Increased acidity can potentially lead to detritylation of the phosphoramidite monomer.[2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but a better nucleophile than 1H-Tetrazole. Excellent solubility in acetonitrile and highly effective for both standard and sterically hindered couplings.[1][2] |
Q3: What is the purpose of the capping step and what happens if it is inefficient?
The capping step is essential for blocking any unreacted 5'-hydroxyl groups after the coupling reaction.[4] This is typically achieved by acetylation using acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[8][9] Since coupling efficiency is never 100%, a small percentage of the growing oligonucleotide chains will fail to react with the incoming phosphoramidite in each cycle.[10][11] If these unreacted chains are not capped, they can react in subsequent coupling steps, leading to the formation of deletion mutations (n-1, n-2, etc.), which are difficult to separate from the full-length product.[4][12]
Q4: What are some common side reactions that can occur during the phosphoramidite coupling step and subsequent processing?
Several side reactions can occur, leading to impurities in the final oligonucleotide product:
-
Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site.[2]
-
N3-Cyanoethylation of Thymidine: During the final deprotection step with ammonia, acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate (B84403) backbone, can react with the N3 position of thymidine.[2][7]
-
GG Dimer Addition: The acidic nature of the activator can cause premature detritylation of the dG phosphoramidite during the coupling step, leading to the addition of a dG dimer.[2]
-
Formation of H-phosphonate: Hydrolysis of the phosphoramidite monomer by residual water leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step.[1]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency Observed via Trityl Monitoring
A sudden or consistent drop in the absorbance of the released trityl cation during the deblocking step is a clear indicator of poor coupling efficiency in the preceding cycle.[3]
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Moisture Contamination | 1. Replace acetonitrile with fresh, anhydrous grade (≤ 30 ppm water).[2] 2. Ensure all reagent bottles are properly sealed and under an inert gas atmosphere (Argon or Helium). 3. Check for leaks in the synthesizer's fluidics system. |
| Degraded Reagents | 1. Replace phosphoramidites with a fresh, properly stored batch. Phosphoramidites are sensitive to moisture and oxidation and have a finite shelf life.[3] 2. Prepare fresh activator solution. |
| Suboptimal Activator | 1. Verify the correct activator and concentration are being used for the specific phosphoramidites (e.g., for sterically hindered monomers).[4] 2. Consider switching to a more effective activator like DCI.[1] |
| Instrument Malfunction | 1. Perform a system check to ensure accurate reagent delivery. 2. Check for blockages in the reagent lines. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A flowchart for troubleshooting low phosphoramidite coupling efficiency.
Issue 2: Presence of Deletion Sequences (n-1) in Final Product Analysis
The presence of significant amounts of shorter oligonucleotide sequences (n-1, n-2, etc.) in the final product, as determined by HPLC or mass spectrometry, points towards issues with either the coupling or capping steps.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Capping | 1. Ensure fresh capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) are used.[9] 2. Verify the delivery volumes and times for the capping step are adequate. 3. Consider using a more efficient capping reagent if the problem persists.[2] |
| Low Coupling Efficiency | 1. Follow the troubleshooting steps for low coupling efficiency outlined in Issue 1. Incomplete coupling is a direct cause of the unreacted sites that require capping.[10] |
| Incomplete Deblocking | 1. Incomplete removal of the DMT group will prevent coupling, leading to a deletion. Ensure the deblocking reagent is fresh and the contact time is sufficient. |
Chemical Pathway of Capping
Caption: The chemical pathway of the capping step in oligonucleotide synthesis.
Experimental Protocols
Protocol 1: Real-time Monitoring of Coupling Efficiency via Trityl Cation Absorbance
This method provides real-time feedback on the efficiency of each coupling step.[3]
Materials:
-
DNA synthesizer equipped with an in-line UV-Vis detector.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
Procedure:
-
Setup: Configure the UV-Vis detector to measure the absorbance of the waste stream from the synthesis column at approximately 495 nm.
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Data Collection: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly added nucleotide. The released DMT cation, which is brightly colored, is carried by the solvent through the detector.
-
Analysis: A consistent and high absorbance reading for the trityl cation at each cycle indicates efficient coupling in the preceding step. A significant drop in the signal suggests a coupling problem.
Protocol 2: Analysis of Final Product Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final oligonucleotide product and identifying the presence of deletion sequences.
Materials:
-
Crude, deprotected oligonucleotide sample.
-
Nuclease-free water.
-
Reverse-phase HPLC column suitable for oligonucleotide analysis.
-
Appropriate mobile phases (e.g., acetonitrile and triethylammonium (B8662869) acetate (B1210297) buffer).
Procedure:
-
Sample Preparation: Desalt the crude oligonucleotide sample. Dissolve a small aliquot in nuclease-free water.
-
HPLC Analysis: Inject the sample onto the reverse-phase HPLC column.
-
Data Interpretation: The full-length product will be the major peak. Shorter, deletion sequences (n-1, n-2, etc.) will typically elute earlier than the full-length product. The relative peak areas can be used to estimate the purity of the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 6. academic.oup.com [academic.oup.com]
- 7. empbiotech.com [empbiotech.com]
- 8. atdbio.com [atdbio.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Troubleshooting for Phosphoramidite Purity Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of phosphoramidite (B1245037) purity.
Frequently Asked Questions (FAQs)
Q1: Why do I see a doublet or split peak for my pure phosphoramidite?
This is a common observation and is typically not an impurity. Phosphoramidites possess a chiral center at the phosphorus atom, leading to the presence of two diastereomers.[1][2] These diastereomers often have slightly different interactions with the stationary phase, resulting in a doublet or closely spaced peaks in the chromatogram. The purity is generally assessed by summing the areas of these two peaks.
Q2: How can I prevent the degradation of my phosphoramidite sample during analysis?
Phosphoramidites are sensitive to both hydrolysis (from water) and oxidation.[3][4] To ensure the stability of your sample:
-
Use Anhydrous Solvents: Prepare your sample in anhydrous acetonitrile (B52724). Ensure your mobile phase solvents are also of high purity and low water content.[3][4]
-
Inert Atmosphere: Store solid phosphoramidites and their solutions under an inert atmosphere like argon or nitrogen.[4]
-
Fresh Preparation: Prepare samples fresh before use and store them at low temperatures (e.g., -20°C) if immediate analysis is not possible.[3]
-
Mobile Phase Additives: The use of a small amount of a basic additive like triethylamine (B128534) (TEA) in the sample diluent can help to suppress hydrolysis.[3]
Q3: What are some common impurities found in phosphoramidite samples?
Impurities in phosphoramidites can arise from the synthesis process or degradation. Common impurities include:
-
Oxidized Phosphoramidite (P(V) species): This is a frequent degradation product due to exposure to air and moisture.[3]
-
Hydrolysis Products: Reaction with water can lead to the formation of the corresponding H-phosphonate.
-
Starting Materials and Reagents: Residual reactants from the synthesis of the phosphoramidite may be present.
-
Byproducts of Protecting Group Manipulation: Incomplete or side reactions during the addition or removal of protecting groups can result in impurities.
Q4: Should I use Reversed-Phase (RP) or Normal-Phase (NP) HPLC for phosphoramidite analysis?
Both RP and NP HPLC can be effectively used for phosphoramidite analysis, and the choice depends on the specific phosphoramidite and the desired separation.[1][5]
-
Reversed-Phase (RP) HPLC: This is the more common technique, typically employing a C18 column. It separates molecules based on their hydrophobicity.[1][2]
-
Normal-Phase (NP) HPLC: This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can offer different selectivity and is particularly useful for separating polar compounds.[1]
Troubleshooting Guides
Problem 1: Peak Tailing
Q: My phosphoramidite peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue that can affect quantitation. The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the column or mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the phosphoramidite and residual silanol (B1196071) groups on the silica-based column packing. Operating at a lower pH can suppress the ionization of silanols, reducing their interaction with basic analytes.
-
Use a Mobile Phase Additive: Adding a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active sites on the stationary phase, leading to more symmetrical peaks.[1]
-
Assess Column Health: A deteriorated column with a partially blocked inlet frit or a void can cause peak tailing.[6] Try flushing the column or replacing it if the problem persists.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[7]
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Problem 2: Peak Splitting (Excluding Diastereomers)
Q: I am observing peak splitting that does not appear to be from diastereomers. What could be the cause?
A: While diastereomers cause a characteristic doublet, other forms of peak splitting can indicate a problem with the HPLC system or method.
Troubleshooting Steps:
-
Check for Column Contamination or Blockage: A partially blocked frit at the column inlet can disrupt the sample flow path, leading to split peaks.[8] This will typically affect all peaks in the chromatogram.[6] Try back-flushing the column or replacing the frit.
-
Ensure Sample Solvent Compatibility: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[9] Whenever possible, dissolve the sample in the initial mobile phase.
-
Inspect for a Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.
-
Co-eluting Impurity: It is possible that an impurity is eluting very close to your main peak, giving the appearance of a split. Try adjusting the mobile phase composition or gradient to improve resolution.[8]
Problem 3: Ghost Peaks
Q: I am seeing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system.
Troubleshooting Steps:
-
Identify the Source: Run a blank gradient (without injection) to see if the peaks are still present. If they are, the source is likely the mobile phase or the system. If they only appear after an injection, it could be carryover from the autosampler.
-
Check Mobile Phase Purity: Use high-purity, HPLC-grade solvents and fresh, high-quality water. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks during a gradient run.[10]
-
Clean the System: Contamination can build up in the injector, tubing, or detector flow cell.[10] Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.
-
Prevent Sample Carryover: Ensure your autosampler wash procedure is effective. Use a strong wash solvent to clean the needle and injection port between runs.
Experimental Workflow for Ghost Peak Identification
Caption: Logical workflow for identifying the source of ghost peaks.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Peak Shape and Retention Time
| Parameter | Condition A | Condition B | Expected Outcome for Phosphoramidite Analysis |
| Mobile Phase A | 0.1 M TEAA in Water | 0.1 M TEAA in Water | - |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Gradient | 50-95% B in 15 min | 50-95% B in 15 min | - |
| Column | C18, 5 µm | C18, 5 µm | - |
| Additive | None | 0.1% Triethylamine | - |
| Retention Time | 8.5 min | 8.3 min | Slight decrease with TEA due to reduced secondary interactions. |
| Peak Asymmetry | 1.8 | 1.1 | Significant improvement (closer to 1.0) with the addition of TEA. |
Note: Data are illustrative and will vary depending on the specific phosphoramidite and HPLC system.
Experimental Protocols
Key Experiment: Reversed-Phase HPLC for Phosphoramidite Purity
This protocol provides a general method for the purity analysis of phosphoramidites using RP-HPLC.
1. Materials and Reagents:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in HPLC-grade water, pH 7.0 ± 0.1.[2]
-
Mobile Phase B: Acetonitrile (HPLC grade).[2]
-
Sample Diluent: Anhydrous acetonitrile.[3]
-
Phosphoramidite Sample: To be analyzed.
2. Sample Preparation:
-
Accurately weigh and dissolve the phosphoramidite sample in anhydrous acetonitrile to a final concentration of approximately 0.1-1.0 mg/mL.[2][3]
-
Prepare fresh and use immediately. If storage is necessary, keep at -20°C under an inert atmosphere.[3]
3. HPLC Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | 260 nm (or as appropriate for the nucleobase) |
| Injection Volume | 5-20 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 |
4. Data Analysis:
-
Integrate the peak areas of the diastereomer doublet corresponding to the phosphoramidite.
-
Calculate the purity as the percentage of the main peak area(s) relative to the total area of all peaks in the chromatogram.
-
Identify and quantify any impurity peaks, such as the oxidized P(V) species, which typically elute earlier than the main phosphoramidite peaks.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. usp.org [usp.org]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Peak Splitting. Common Reasons For It [hplctips.blogspot.com]
- 10. Ghost Peaks in HPLC Effective Guidance 2024 - PharmaeliX [pharmaelix.com]
Technical Support Center: DMT-L-dA(bz) Phosphoramidite Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DMT-L-dA(bz) Phosphoramidite (B1245037), focusing on the critical effects of temperature. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid DMT-L-dA(bz) Phosphoramidite?
A1: Solid this compound should be stored at 2-8°C for short-term use and at -20°C for long-term storage to ensure its stability. It is crucial to store the solid powder or granules under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent degradation from moisture and oxidation.[1]
Q2: How should I store this compound once it is dissolved in a solution?
A2: Solutions of this compound in an anhydrous solvent like acetonitrile (B52724) should be stored at low temperatures under an inert atmosphere. For optimal stability, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for phosphoramidites, including DMT-L-dA(bz), are hydrolysis and oxidation.[1] The phosphoramidite moiety is highly susceptible to moisture, leading to hydrolysis of the P(III) center to a phosphonate (B1237965) species.[1][3] Oxidation of the phosphorus center from P(III) to P(V) can also occur, rendering the phosphoramidite inactive for oligonucleotide synthesis.
Q4: How does temperature affect the stability of this compound in solution?
A4: Temperature significantly impacts the stability of this compound in solution. Storing solutions at ambient temperatures can lead to noticeable degradation. One study showed that the purity of DMT-dA(bz) Phosphoramidite in acetonitrile decreased by 6% after five weeks of storage under an inert atmosphere at ambient temperature.[3][4] Lower temperatures, such as -20°C and -80°C, drastically reduce the rate of degradation.
Q5: Can I repeatedly freeze and thaw my dissolved this compound?
A5: It is highly recommended to avoid repeated freeze-thaw cycles of dissolved phosphoramidite solutions.[2] Each cycle can introduce moisture and increase the likelihood of degradation. It is best practice to aliquot the stock solution into volumes suitable for single use.
Troubleshooting Guide
This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the stability of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Coupling Efficiency | Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or handling, leading to a lower concentration of active reagent. | 1. Verify Storage Conditions: Ensure the solid and solution forms of the phosphoramidite have been stored at the recommended temperatures and under an inert atmosphere. 2. Use Fresh Solution: Prepare a fresh solution of the phosphoramidite from solid stock that has been properly stored. 3. Perform a Purity Check: Analyze the phosphoramidite solution using HPLC or ³¹P NMR to assess its purity and check for degradation products. |
| Unexpected Peaks in Final Product Analysis (e.g., LC-MS) | Presence of Phosphonate Impurities: Hydrolysis of the phosphoramidite leads to the formation of H-phosphonate and other P(V) species, which can result in the synthesis of truncated or modified oligonucleotides. | 1. Handle with Anhydrous Solvents: Ensure that the acetonitrile and other reagents used for dissolution and synthesis are strictly anhydrous. 2. Minimize Exposure to Air: Handle the phosphoramidite under an inert gas (argon or nitrogen) to prevent moisture condensation, especially when the vial is cold. Allow the vial to warm to room temperature before opening.[1] 3. Check for Leaks: Inspect the synthesizer for any leaks that could introduce moisture into the system. |
| Inconsistent Synthesis Yields | Variable Phosphoramidite Quality: The stability of the phosphoramidite solution may be decreasing over time, leading to inconsistent results between synthesis runs. | 1. Aliquot Solutions: Prepare and store the phosphoramidite solution in single-use aliquots to maintain its quality. 2. Monitor Solution Age: Keep a log of when each phosphoramidite solution was prepared and use it within its recommended shelf life. 3. Re-validate Older Solutions: If a solution has been stored for an extended period, consider re-analyzing its purity before use. |
Data on Temperature-Dependent Stability
The following tables summarize the available data on the stability of this compound at different temperatures.
Table 1: Stability of this compound in Solution (Acetonitrile)
| Storage Temperature | Recommended Shelf Life | Purity Reduction (after 5 weeks at ambient temp.) |
| -80°C | Up to 6 months[2] | Not available |
| -20°C | Up to 1 month[2] | Not available |
| Ambient Temperature | Not recommended for storage | 6%[3][4] |
Table 2: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Atmosphere | Important Considerations |
| -20°C (Long-term) | Inert Gas (Argon or Nitrogen) | Avoid frost-free freezers to prevent temperature cycling.[1] |
| 2-8°C (Short-term) | Inert Gas (Argon or Nitrogen) | Ensure the container is tightly sealed to prevent moisture ingress. |
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the phosphoramidite and its impurities.
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV detection at a wavelength suitable for the nucleobase, typically around 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[5]
-
Analysis: The pure phosphoramidite typically appears as a doublet of peaks due to the presence of two diastereomers at the chiral phosphorus center.[5] Degradation products, such as the corresponding H-phosphonate, will elute at different retention times. Purity is calculated based on the area percentage of the main peaks relative to the total peak area.
Protocol 2: Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for directly observing phosphorus-containing compounds and their degradation products.
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation: Dissolve a small amount of the this compound in an appropriate deuterated solvent (e.g., deuterated acetonitrile).
-
Analysis: The pure phosphoramidite will show characteristic signals in the ³¹P NMR spectrum, typically as two peaks around 149 ppm for the two diastereomers.[6] Hydrolysis products, such as H-phosphonates, will appear at different chemical shifts (typically between 0 and 10 ppm). Oxidized P(V) species will also have distinct signals. The relative integration of these peaks can be used to quantify the purity and the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for issues related to phosphoramidite stability.
Caption: Experimental workflow for assessing phosphoramidite stability over time.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Optimizing conditions for synthesis of GC-rich sequences.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of GC-rich DNA sequences.
Frequently Asked Questions (FAQs)
Q1: Why are GC-rich sequences difficult to synthesize and amplify?
GC-rich sequences, defined as having a guanine (B1146940) (G) and cytosine (C) content of 60% or greater, present significant challenges during synthesis and PCR amplification.[1][2] The three hydrogen bonds between G-C base pairs, compared to the two in adenine-thymine (A-T) pairs, make these regions more thermostable.[1][2] This high stability leads to several issues:
-
Difficult Denaturation: The high melting temperature (Tm) of GC-rich DNA makes it resistant to denaturation, the initial step in PCR where the double-stranded DNA is separated.[3][4]
-
Secondary Structures: GC-rich regions have a tendency to fold into complex secondary structures like hairpins and loops.[1][3][5] These structures can block DNA polymerase, leading to incomplete or failed amplification.[1][3]
-
Primer-Dimer Formation: Primers designed for GC-rich targets are also often GC-rich, increasing the likelihood of self-dimerization and non-specific amplification.[2]
Q2: What is the first step I should take to troubleshoot a failed PCR for a GC-rich template?
If you observe a blank gel or a DNA smear after attempting to amplify a GC-rich template, a multi-pronged approach to optimization is often required.[6] Consider the following initial steps:
-
Optimize Reaction Components: Re-evaluate your choice of DNA polymerase, the concentration of Mg²⁺, and the potential need for PCR additives.[1][2]
-
Adjust Cycling Parameters: Modify the annealing and denaturation temperatures.[1][2]
-
Primer Design: If initial troubleshooting fails, you may need to design a new set of primers.[6]
Troubleshooting Guide
Issue 1: No or Low Amplification Yield
Cause: Incomplete denaturation, secondary structures inhibiting polymerase, or suboptimal enzyme activity.
Solutions:
-
Optimize Denaturation: Increase the initial denaturation time and/or temperature.[7] For particularly difficult templates, a temperature of 98-100°C can be effective, especially with thermostable polymerases.[8][9]
Caption: Workflow for optimizing denaturation conditions.
-
Choose the Right DNA Polymerase: Standard Taq polymerase can struggle with GC-rich templates.[1] Opt for polymerases specifically engineered for high-GC content, which often come with specialized buffers and enhancers.[1][3][4]
| Polymerase Type | Recommended for GC-Rich Templates | Key Features |
| Standard Taq | Not ideal, but can be used with additives. | Lower fidelity and processivity on GC-rich DNA.[1] |
| Engineered Taq-based | Yes (e.g., OneTaq®) | Often supplied with a GC buffer and enhancer to amplify up to 80% GC content.[1][2] |
| High-Fidelity | Yes (e.g., Q5®, KAPA HiFi, Phusion) | High processivity, low error rates, and specialized buffers to dissolve secondary structures.[1][2][4] |
-
Use PCR Additives and Enhancers: Several chemical additives can be included in the PCR master mix to improve the amplification of GC-rich sequences by reducing secondary structures.[10]
| Additive | Recommended Concentration | Mechanism of Action | Potential Downsides |
| DMSO | 2-10% (v/v) | Reduces secondary structures.[10][11] | Can inhibit Taq polymerase activity, especially at concentrations above 10%.[10][11][12] |
| Betaine | 0.5-2.5 M | Reduces the formation of secondary structures and the dependence of DNA melting on base pair composition.[10][12][13] | May not be effective for all templates.[13] |
| Formamide | 1-5% (v/v) | Reduces secondary structures.[11] | --- |
| Glycerol | 5-25% (v/v) | Reduces secondary structures.[2][12] | --- |
| Ethylene Glycol | ~1.075 M | Decreases the melting temperature of DNA.[13] | --- |
| 1,2-Propanediol | ~0.816 M | Decreases the melting temperature of DNA.[13] | --- |
| Bovine Serum Albumin (BSA) | 0.01-0.1 µg/µl | Suppresses PCR inhibitors and prevents reaction components from sticking to tube walls.[10][11] | --- |
| 7-deaza-dGTP | Replace dGTP entirely or use a 3:1 ratio with dGTP. | A dGTP analog that reduces the stability of G-C pairing, thus minimizing secondary structures.[2][11] | Can be challenging to intercalate some staining agents.[2] |
Issue 2: Non-Specific Amplification (Multiple Bands on Gel)
Cause: Primers annealing to unintended sites, often exacerbated by high Mg²⁺ concentrations.
Solutions:
-
Optimize Annealing Temperature (Ta): A higher annealing temperature increases the stringency of primer binding, reducing non-specific amplification.[2] It's recommended to perform a temperature gradient PCR to determine the optimal Ta.[1][2]
Caption: Workflow for optimizing annealing temperature.
-
Adjust Mg²⁺ Concentration: Magnesium is a crucial cofactor for DNA polymerase, but excessive concentrations can lead to non-specific primer binding.[2] The typical concentration is 1.5 to 2 mM, but this may need to be adjusted for GC-rich templates.[2]
Issue 3: Difficulty with Oligonucleotide Synthesis and Purification
Cause: High GC content can lead to the formation of secondary structures in synthetic oligonucleotides, complicating purification.
Solutions:
-
Purification Strategy: For oligonucleotides with significant secondary structure due to high GC content, Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) is often more effective than Reverse-Phase (RP)-HPLC. The highly alkaline mobile phase of IE-HPLC disrupts the hydrogen bonds that cause these secondary structures.
Experimental Protocols
Protocol 1: PCR Optimization for a GC-Rich Template
This protocol provides a general framework for optimizing the amplification of a GC-rich DNA sequence.
-
Master Mix Preparation:
-
Thermal Cycling Parameters:
-
Analysis:
-
Run the PCR product on an agarose (B213101) gel to check for the presence and specificity of the amplified fragment.
-
Based on the results, further optimize the annealing temperature and/or the concentration of additives.
-
Protocol 2: Deprotection and Purification of GC-Rich RNA Oligonucleotides
This protocol is adapted for the deprotection and purification of synthesized RNA oligonucleotides with high GC content.
-
Deprotection:
-
After synthesis, dry the product using an argon flush.[16][17]
-
Incubate the synthesis support in a solution of 30% (v/v) ethanol (B145695) in ammonium (B1175870) hydroxide (B78521) at room temperature for 24 hours (if containing bromo-derivatives) or at 55°C overnight (for standard oligonucleotides).[16]
-
Lyophilize the solution to dryness.[16]
-
-
Purification using IE-HPLC:
-
Column Preparation: Wash a SourceQ FPLC column with eluting buffer (1.5 M ammonium bicarbonate, 20% (v/v) acetonitrile) followed by loading buffer (0.05 M ammonium bicarbonate, 20% (v/v) acetonitrile).[16]
-
Sample Loading: Dissolve the dried oligonucleotide in the loading buffer and load it onto the column.[16]
-
Elution: Elute the oligonucleotide using a gradient from 5% to 100% of the eluting buffer over 60 minutes.[16]
-
Fraction Collection: Collect the fractions corresponding to the absorption peak at 260 nm.[16]
-
References
- 1. neb.com [neb.com]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. pcrbio.com [pcrbio.com]
- 4. Best PCR Kits for Difficult Templates (High GC Content, Low Yield) [synapse.patsnap.com]
- 5. bento.bio [bento.bio]
- 6. Polymerase Chain Reaction (PCR) Amplification of GC-Rich Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCR Cycling Parameters—Six Key Considerations for Success | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pcrbio.com [pcrbio.com]
- 9. pcrbio.com [pcrbio.com]
- 10. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 11. genelink.com [genelink.com]
- 12. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. rochesequencingstore.com [rochesequencingstore.com]
- 15. sequencing.roche.com [sequencing.roche.com]
- 16. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DMT-L-dA(bz) and DMT-D-dA(bz) Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) building blocks is fundamental to the successful synthesis of oligonucleotides. This guide provides an objective comparison of DMT-L-dA(bz) and DMT-D-dA(bz) phosphoramidites, focusing on their performance, unique properties, and applications, supported by experimental insights.
The primary distinction between DMT-L-dA(bz) and DMT-D-dA(bz) phosphoramidites lies in the chirality of the deoxyribose sugar moiety. DMT-D-dA(bz) contains the naturally occurring D-deoxyribose, while DMT-L-dA(bz) incorporates its synthetic mirror image, L-deoxyribose. This seemingly subtle difference leads to profound changes in the properties and potential applications of the resulting oligonucleotides.
Chemical Structure and Properties
DMT-D-dA(bz) phosphoramidite is the standard building block for synthesizing the natural, right-handed helical structure of DNA (D-DNA). In contrast, DMT-L-dA(bz) phosphoramidite is used to synthesize L-DNA, which forms a left-handed helix.[1][2] Physically, L-DNA shares many characteristics with D-DNA, including solubility and duplex stability when hybridized with a complementary L-DNA strand.[1][3][4] However, a key differentiator is that L-DNA and D-DNA do not form stable duplexes with each other.[1][3]
| Property | DMT-D-dA(bz) Phosphoramidite | This compound |
| Chirality of Deoxyribose | D-enantiomer (natural) | L-enantiomer (synthetic) |
| Resulting Oligonucleotide | D-DNA | L-DNA |
| Helical Structure | Right-handed | Left-handed |
| Hybridization | Binds to complementary D-DNA | Binds to complementary L-DNA |
| Interaction with D-DNA | Forms stable duplexes | Does not form stable duplexes |
| Nuclease Resistance | Susceptible to degradation | Highly resistant to degradation[2] |
Performance in Oligonucleotide Synthesis
Experimental data indicates that the performance of this compound in automated solid-phase oligonucleotide synthesis is comparable to its D-enantiomer.
Coupling Efficiency: Studies have shown that there are no significant differences in the stepwise condensation efficiency or the overall yield for the synthesis of oligonucleotides composed entirely of L-DNA compared to those made of D-DNA.[4] Standard trityl assays, which monitor the efficiency of each coupling step, confirm this comparability.[4] High coupling efficiency, typically exceeding 99%, is achievable for both L- and D-phosphoramidites under standard synthesis conditions.
Cleavage and Deprotection: The benzoyl (bz) protecting group on the adenine (B156593) base and the dimethoxytrityl (DMT) group on the 5'-hydroxyl are removed using the same standard protocols for both L- and D-oligonucleotides. Commonly used deprotection reagents include concentrated ammonium (B1175870) hydroxide (B78521).[5]
Experimental Protocols
The synthesis of oligonucleotides using either DMT-L-dA(bz) or DMT-D-dA(bz) phosphoramidite follows the well-established phosphoramidite chemistry cycle on an automated DNA synthesizer.
Standard Oligonucleotide Synthesis Cycle
The synthesis process consists of four main steps that are repeated for each nucleotide addition:
-
Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid in dichloromethane.
-
Coupling: The phosphoramidite building block (either D or L) is activated, commonly by a tetrazole-based catalyst, and then couples with the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Cleavage and Deprotection Protocol
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed.
-
Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the ester linkage holding the oligonucleotide to the support.
-
Base Deprotection: The solution containing the cleaved oligonucleotide is heated to remove the benzoyl protecting groups from the adenine bases. For standard DNA, heating at 55°C for 8 hours or at room temperature for 24 hours is recommended. These conditions are also suitable for L-DNA.
-
Purification: The final product is typically purified using methods like High-Performance Liquid Chromatography (HPLC) to isolate the full-length oligonucleotide from shorter, failed sequences.
Applications and Advantages of L-DNA
The unique properties of L-DNA, synthesized using DMT-L-dA(bz) and other L-phosphoramidites, offer significant advantages in various research and therapeutic applications.
Nuclease Resistance and In Vivo Stability: One of the most significant advantages of L-DNA is its high resistance to degradation by cellular nucleases, which have evolved to recognize and process D-DNA.[2] This enhanced stability makes L-DNA an excellent candidate for in vivo applications where prolonged activity is required.[6][7]
Spiegelmers (L-aptamers): L-DNA is used to create "Spiegelmers," which are L-aptamers that can bind to specific targets with high affinity and specificity. Because they are nuclease-resistant, Spiegelmers have a longer half-life in biological systems compared to traditional D-aptamers, making them promising therapeutic agents.
Diagnostic and Molecular Biology Tools: The orthogonality of L-DNA to D-DNA systems makes it a valuable tool in diagnostics and molecular biology.[1] For example, L-DNA can be used as internal controls in PCR assays or as capture probes on microarrays to prevent non-specific hybridization with sample D-DNA.[3]
Caption: Workflow from DMT-L-dA(bz) to advanced applications of L-DNA.
Conclusion
References
- 1. L-DNA, the mirror-image form of d-DNA [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Utilising the left-helical conformation of L-DNA for analysing different marker types on a single universal microarray platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilising the left-helical conformation of L-DNA for analysing different marker types on a single universal microarray platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Comparison of d-DNA and l-DNA Strand-Displacement Reactions in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Under the Microscope: A Comparative Analysis of DMT-L-dA(bz) Phosphoramidite from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of phosphoramidites is a critical determinant of success in oligonucleotide synthesis. This guide provides a comparative overview of DMT-L-dA(bz) Phosphoramidite (B1245037) purity from several prominent suppliers, supported by established analytical methodologies. The data presented is based on publicly available information and aims to offer a valuable resource for informed purchasing decisions.
The quality of phosphoramidite starting materials directly impacts the yield and purity of the final oligonucleotide product. Impurities, even at trace levels, can lead to the propagation of errors during synthesis, resulting in truncated sequences or the incorporation of incorrect bases. This underscores the importance of stringent quality control for these critical reagents.
Comparative Purity Data
The following table summarizes the purity specifications for DMT-L-dA(bz) Phosphoramidite as provided by various suppliers. It is important to note that these values are based on the suppliers' own quality control testing and may be subject to lot-to-lot variability.
| Supplier | Product Name/Grade | Purity Specification | Analytical Method(s) |
| Sigma-Aldrich | DMT-dA(bz) Pharmadite® | ≥99% (³¹P-NMR), ≥99.0% (reversed phase HPLC) | ³¹P-NMR, Reversed Phase HPLC |
| DMT-dA(bz) Phosphoramidite | ≥99% (³¹P-NMR), ≥99.0% (reversed phase HPLC) | ³¹P-NMR, Reversed Phase HPLC | |
| TCI Chemicals | DMT-dA(Bz) Phosphoramidite | >98.0% (HPLC)[1] | HPLC[1] |
| Syd Labs | DMT-2'-F-dA(Bz)-CE-Phosphoramidite | ≥99.0% (³¹P NMR), ≥99.0% (RP-HPLC)[2] | ³¹P NMR, RP-HPLC[2] |
| NuBlocks | 5′-DMT-dA(bz) Phosphoramidite | 95% (HPLC) | HPLC |
| Hongene | DMT-dA(Bz)-CE-Phosphoramidite | ≥98.0% (HPLC)[3] | HPLC[3] |
It is crucial for researchers to consider not just the overall purity but also the impurity profile. Some suppliers, like Sigma-Aldrich with their Pharmadite® line, emphasize a well-defined impurity profile, ensuring that any present impurities are identified and characterized to have no significant impact on oligonucleotide synthesis.[4]
Key Experimental Protocols for Purity Assessment
Accurate determination of phosphoramidite purity relies on robust analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying the main phosphoramidite product from its impurities. Due to the presence of a chiral phosphorus center, phosphoramidites typically appear as a pair of diastereomers in the chromatogram.[5]
Methodology:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[5]
-
Mobile Phase B: Acetonitrile (B52724).[5]
-
-
Flow Rate: A standard flow rate is 1 mL/min.[5]
-
Temperature: The analysis is usually performed at ambient temperature.[5]
-
Sample Preparation: Samples are prepared in acetonitrile at a concentration of approximately 1.0 mg/mL.[5]
-
Detection: UV detection is used to monitor the elution of the compounds.
-
Quantification: Purity is calculated based on the total peak area of the two diastereomers relative to all detected peaks.[5]
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a highly specific method for assessing the purity of phosphoramidites by directly probing the phosphorus atom. It can effectively quantify the desired P(III) species and detect the presence of oxidized P(V) impurities.[5]
Methodology:
-
Sample Preparation: The phosphoramidite sample is dissolved in an appropriate deuterated solvent, such as CDCl₃.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Analysis: The ³¹P NMR spectrum of a pure phosphoramidite will show characteristic signals for the two diastereomers in the P(III) region (typically around 140-155 ppm).[6] Oxidized P(V) impurities will appear in a different region of the spectrum (typically -25 to 99 ppm). Purity is determined by integrating the signals corresponding to the P(III) species and comparing this to the total integral of all phosphorus-containing signals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for this compound purity analysis.
Conclusion
The selection of a high-purity this compound is a critical first step in ensuring the successful synthesis of high-quality oligonucleotides. While suppliers provide valuable purity information, it is recommended that researchers establish their own internal quality control procedures. By employing robust analytical methods such as RP-HPLC and ³¹P NMR, laboratories can independently verify the purity of these essential reagents, leading to more reliable and reproducible results in their research and development endeavors.
References
- 1. DMT-dA(Bz) Phosphoramidite 98796-53-3 | TCI AMERICA [tcichemicals.com]
- 2. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 3. hongene.com [hongene.com]
- 4. DMT-dA(bz) Pharmadite 98796-53-3 [sigmaaldrich.com]
- 5. usp.org [usp.org]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Harnessing LC-MS for Robust Impurity Profiling of Phosphoramidite Raw Materials
A Comparative Guide for Quality Control in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, ensuring the purity of phosphoramidite (B1245037) raw materials is a critical first step in the synthesis of high-quality therapeutic oligonucleotides. Impurities in these essential building blocks can directly impact the integrity, efficacy, and safety of the final product by causing failures in the synthesis cycle, leading to truncated or modified oligonucleotide sequences.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable analytical tool, offering the high sensitivity and specificity required to detect, identify, and quantify trace-level impurities.
This guide provides an objective comparison of LC-MS with alternative analytical techniques, details established experimental protocols, and presents a clear workflow for the comprehensive characterization of phosphoramidite impurities.
Comparing Analytical Techniques for Phosphoramidite Purity
While several techniques are available for the quality control of phosphoramidites, they offer different strengths in terms of sensitivity, resolution, and the type of information they provide. LC-MS, particularly High-Resolution Accurate Mass Spectrometry (HRAM-MS), is uniquely suited for impurity identification due to its ability to provide precise mass measurements, which are crucial for elucidating elemental compositions and molecular structures.
Table 1: Comparison of Analytical Methods for Phosphoramidite Impurity Analysis
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) | HPLC-UV (High-Performance Liquid Chromatography with UV Detection) |
|---|---|---|---|
| Primary Application | Identification, characterization, and quantification of impurities. Structure elucidation of unknown compounds.[3][4] | Quantification of P(III) and P(V) species. Orthogonal method for purity assessment.[5][6] | Quantification of overall purity and known impurities.[5] |
| Sensitivity | Very high. Can detect impurities at levels down to 0.001%.[3][7] | Lower sensitivity compared to LC-based methods.[8] | High sensitivity, with typical detection limits around 0.01%.[9] |
| Specificity | High. Provides mass-to-charge ratio (m/z) and fragmentation data for confident structural identification.[4] | Highly specific for phosphorus-containing compounds, distinguishing between different oxidation states (P(III) vs. P(V)).[5] | Lower specificity. Relies on retention time and UV absorbance, which may not be unique for co-eluting species. |
| Key Information | Molecular weight, elemental composition (with HRAM), fragmentation patterns, and relative abundance. | Purity based on P(III) content, presence of phosphate/H-phosphonate impurities, and diastereomer ratio.[5][6] | Purity based on peak area percentage, retention time relative to a standard.[5] |
| Limitations | Requires ionization of analytes; some compounds may not ionize efficiently. | Insensitive to non-phosphorus impurities. Spectra can be complex.[6] | Cannot identify unknown impurities without reference standards. Co-elution can lead to inaccurate quantification. |
Experimental Protocols for LC-MS Analysis
The following protocols are synthesized from established methods for the analysis of phosphoramidite impurities, demonstrating a robust approach using UHPLC coupled with an Orbitrap HRAM mass spectrometer.[3][7][9]
Sample Preparation
The stability of phosphoramidites is critical; they are susceptible to oxidation and hydrolysis.[10] All preparations should be performed using anhydrous solvents.
-
Sample Concentration : Prepare a stock solution of the phosphoramidite sample at 1.0 mg/mL.[3][4]
-
Solvent : Use anhydrous acetonitrile. Some methods recommend the addition of 0.01% (v/v) triethylamine (B128534) (TEA) to improve stability.[2][10]
-
Storage : Store powdered phosphoramidites at -20°C and prepare solutions fresh before use.[2][10]
Liquid Chromatography (LC) Method
A reversed-phase (RP) UHPLC method provides excellent separation of the main phosphoramidite diastereomers and a wide range of impurities.
-
System : Thermo Scientific™ Vanquish™ Horizon UHPLC system or equivalent.[3][9]
-
Column : Thermo Scientific™ Accucore™ C18 column (2.1 x 100 mm, 2.6 µm).[3]
-
Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.[3]
-
Mobile Phase B : Acetonitrile.[3]
-
Gradient Conditions : A representative gradient is detailed below.
Table 2: Example UHPLC Gradient Conditions
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 95 |
| 15.1 | 30 |
| 20.0 | 30 |
This gradient is adapted from a published method.[3]
Mass Spectrometry (MS) Method
High-resolution mass spectrometry is essential for confident impurity identification.
-
System : Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer or equivalent Q-TOF system.[3][11]
-
Ionization Source : H-ESI (Heated Electrospray Ionization), positive ion mode.[7]
-
MS1 Scan Range : m/z 200–1200.[3]
-
MS1 Resolution : 60,000.[3]
-
Data-Dependent MS2 (ddMS2) : Acquire fragmentation spectra for the most intense ions to aid in structure elucidation.
-
MS2 Resolution : 15,000.[3]
-
Collision Energy : Use stepped HCD (Higher-Energy Collisional Dissociation) collision energies (e.g., 10, 20, 40%) to generate comprehensive fragment ions.[3]
Visualizing the Impurity Identification Workflow
The process of identifying impurities in phosphoramidite raw materials using LC-MS follows a logical workflow from sample preparation to data analysis and structure elucidation.
Caption: Workflow for LC-MS impurity analysis of phosphoramidites.
Common Impurities and Data Interpretation
LC-MS analysis, combined with intelligent data processing software, can identify dozens of impurities in a single run.[9] Fragmentation data (MS2) is crucial for determining the location of a modification on the phosphoramidite structure, such as on the DMT group, the base, or the cyanoethyl moiety.[3][4]
Table 3: Common Impurities Detected by LC-MS in Phosphoramidite Raw Materials
| Impurity Type | Description | Potential Impact on Synthesis |
|---|---|---|
| Oxidized Species | Oxidation of the P(III) center to P(V). | Unreactive in the coupling step, leading to failed synthesis and 'n-1' shortmers.[10] |
| Hydrolysis Products | Loss of the diisopropylamino group, forming an H-phosphonate. | Unreactive in the coupling step.[12] |
| Protecting Group Loss | Loss of the cyanoethyl phosphoramidite group.[9] | Can lead to undesired side reactions. |
| Protecting Group Modifications | e.g., Methylation or chlorination on the DMT or benzoyl protecting groups.[3][4] | May alter reactivity or be carried into the final oligonucleotide. |
| "Reverse Amidite" | 3'-DMT-5'-phosphoramidite instead of the correct 5'-DMT-3'-phosphoramidite.[11][13] | Critical impurity that leads to errors in the chain elongation direction. |
| Incomplete Protection | e.g., Phosphoramidite without the benzoyl protecting group on the base. | Can cause branching during synthesis. |
Conclusion
The use of LC-MS, particularly UHPLC coupled with HRAM-MS, provides a highly sensitive and specific method for the detailed characterization of phosphoramidite raw materials.[3] It surpasses other techniques in its ability to confidently identify unknown impurities at trace levels, providing critical information that helps control the quality of starting materials.[4][7] By implementing robust LC-MS workflows, researchers and manufacturers can ensure the integrity of their oligonucleotide synthesis processes, ultimately leading to higher quality and safer therapeutic products.
References
- 1. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. usp.org [usp.org]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle of Acyl Protecting Groups: Benzoyl vs. Isobutyryl
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal (B13267) of protecting groups for hydroxyl and amino functionalities, acyl groups, particularly benzoyl (Bz) and isobutyryl (Ib), are frequently employed. This guide provides a comprehensive comparative analysis of these two workhorse protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Applications
The primary distinction between the benzoyl and isobutyryl protecting groups lies in their electronic and steric properties, which in turn dictate their stability and ease of removal. The benzoyl group, with its electron-withdrawing phenyl ring, is generally more stable than the isobutyryl group, which possesses an electron-donating isopropyl moiety. This difference in stability is a critical factor in their differential application, most notably in oligonucleotide synthesis where a delicate balance of protection and selective deprotection is required.
In the widely adopted phosphoramidite (B1245037) method of DNA and RNA synthesis, benzoyl is the standard protecting group for the exocyclic amino functions of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC), while isobutyryl is typically used for deoxyguanosine (dG).[1][2][3] This strategic choice is based on the relative lability of the glycosidic bond and the need for differential deprotection rates. The isobutyryl group on guanine (B1146940) is more resistant to hydrolysis under the basic conditions used for deprotection compared to the benzoyl groups on adenine (B156593) and cytosine, ensuring the integrity of the guanine nucleoside during the removal of other protecting groups.[1][4]
Quantitative Data Summary
The following tables provide a summary of the key characteristics and reaction parameters for the benzoyl and isobutyryl protecting groups.
| Property | Benzoyl (Bz) | Isobutyryl (Ib) | References |
| Structure | C₆H₅CO- | (CH₃)₂CHCO- | |
| Molecular Weight | 105.1 g/mol | 71.09 g/mol | |
| General Stability | More stable | Less stable | [1][4] |
| Deprotection Conditions | Basic hydrolysis (e.g., NH₄OH, NaOH, NaOMe), acidic conditions | Basic hydrolysis (milder conditions than Bz), acidic conditions | [5][6] |
| Common Applications | Protection of alcohols, amines, nucleoside bases (adenine, cytosine) | Protection of alcohols, amines, nucleoside bases (guanine) | [1][2][3] |
| Reaction | Reagents & Conditions | Typical Yield | Typical Reaction Time | References |
| Benzoylation of Alcohols | Benzoyl chloride, pyridine (B92270), DCM, 0 °C to RT | >90% | 1-4 hours | [6] |
| Isobutyrylation of Alcohols | Isobutyryl chloride, pyridine, DCM, 0 °C to RT | >90% | 1-4 hours | [7] |
| Benzoylation of Amines | Benzoyl chloride, aq. NaOH or pyridine, 0 °C to RT | High | < 1 hour | [5][8] |
| Isobutyrylation of Amines | Isobutyryl chloride or anhydride (B1165640), base (e.g., pyridine, Et₃N), solvent (e.g., DCM, THF), RT | 78-83% (for isobutyramide (B147143) synthesis) | 1-12 hours | [9] |
| Deprotection of Benzoyl Esters | 1 M NaOH in MeOH/H₂O, RT | Quantitative | 1-3 hours | [6] |
| Deprotection of Isobutyryl Esters | Mild basic conditions (e.g., K₂CO₃ in MeOH), RT | High | Generally faster than Bz deprotection | [6] |
| Deprotection of Benzamides | Strong acidic or basic hydrolysis, elevated temperatures | Variable | Several hours | [10] |
| Deprotection of Isobutyramides | Basic hydrolysis (e.g., aq. NH₃), elevated temperatures | High | Slower than Bz-protected nucleobases | [1][4] |
Experimental Protocols
Protection of a Primary Alcohol with Benzoyl Chloride
Reagents:
-
Primary alcohol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protection of a Primary Amine with Isobutyryl Anhydride
Reagents:
-
Primary amine (1.0 eq)
-
Isobutyryl anhydride (1.2 eq)
-
Triethylamine (B128534) (Et₃N) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the primary amine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Add isobutyryl anhydride dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Deprotection of a Benzoyl Ester
Reagents:
-
Benzoyl-protected alcohol (1.0 eq)
-
Sodium hydroxide (B78521) (2.0 eq)
-
Water
Procedure:
-
Dissolve the benzoyl-protected alcohol in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Mandatory Visualizations
Comparative Analysis
Stability
The primary difference in stability arises from the electronic nature of the acyl groups. The phenyl ring of the benzoyl group is electron-withdrawing, which stabilizes the ester or amide bond towards cleavage. In contrast, the isopropyl group of the isobutyryl moiety is electron-donating, making the carbonyl carbon more electron-rich and thus more susceptible to nucleophilic attack, leading to faster cleavage.
This differential stability is exploited in oligonucleotide synthesis. The N-glycosidic bond of purines, particularly deoxyguanosine, is more labile to acid-catalyzed depurination than that of pyrimidines. The greater stability of the N²-isobutyryl group on dG compared to the N⁶-benzoyl on dA and N⁴-benzoyl on dC helps to protect the dG residue during the final deprotection step with aqueous ammonia, which can be prolonged to ensure complete removal of all protecting groups.[1][4]
Ease of Introduction and Removal
Both benzoyl and isobutyryl groups are typically introduced using their corresponding acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. These reactions are generally high-yielding and proceed under mild conditions.[6][9]
Deprotection is where the two groups show more significant differences. Benzoyl esters and amides are relatively robust and often require stronger basic or acidic conditions for cleavage compared to their isobutyryl counterparts. For instance, the complete removal of the isobutyryl group from guanine is the rate-determining step in standard oligonucleotide deprotection protocols.[4] This highlights the slower deprotection kinetics of the isobutyryl amide under these specific conditions. However, in other contexts, the electron-donating nature of the isopropyl group can facilitate cleavage, making isobutyryl a more labile protecting group than benzoyl.
Selectivity and Orthogonality
The difference in lability between benzoyl and isobutyryl groups can be exploited to achieve selective deprotection in molecules containing both. For example, if a molecule contains both a benzoyl ester and an isobutyryl ester, it may be possible to selectively remove the isobutyryl group under milder basic conditions while leaving the benzoyl group intact. This allows for orthogonal protection strategies, which are crucial in the synthesis of complex molecules with multiple functional groups.[2][11]
Potential Side Reactions
A potential side reaction during the benzoylation of amines is over-acylation, especially with primary amines, although this can often be controlled by stoichiometry. In the context of oligonucleotide synthesis, a notable side reaction is the transamidation of N⁴-benzoyl cytosine with methylamine, if used for deprotection, which can be avoided by using acetyl as the protecting group for cytosine in "ultramild" deprotection protocols.[12] While specific side reactions for isobutyrylation are less commonly reported, general issues with acylation reactions, such as steric hindrance with bulky substrates, can be a factor.
Conclusion
The choice between benzoyl and isobutyryl as a protecting group is highly dependent on the specific requirements of the synthetic route.
-
Benzoyl is the preferred choice when a more robust protecting group is needed that can withstand a wider range of reaction conditions. Its greater stability makes it a reliable choice for protecting hydroxyl and amino groups early in a synthetic sequence.
-
Isobutyryl is advantageous when a more labile protecting group is required that can be removed under milder conditions. Its differential stability compared to the benzoyl group also opens up possibilities for orthogonal protection strategies.
In the specialized field of oligonucleotide synthesis, the combination of benzoyl for adenine and cytosine and isobutyryl for guanine represents a finely tuned system that balances the need for protection with the requirements for efficient and selective deprotection. For researchers in drug development and other areas of organic synthesis, a thorough understanding of the subtle yet significant differences between these two acyl protecting groups is essential for the successful design and execution of complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Benzoylation - Unacademy [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the performance of different activators for phosphoramidite coupling.
For Researchers, Scientists, and Drug Development Professionals
The efficiency of phosphoramidite (B1245037) coupling is a critical determinant of yield and purity in oligonucleotide synthesis. The choice of activator plays a pivotal role in this process, influencing reaction kinetics, side reactions, and overall success, particularly with sterically hindered monomers or large-scale synthesis. This guide provides a comprehensive comparison of commonly used activators, supported by experimental data and detailed protocols to aid in the selection of the optimal activator for your specific application.
Key Performance Indicators of Common Phosphoramidite Activators
The selection of an appropriate activator is a balance of reactivity, stability, and the specific requirements of the oligonucleotide being synthesized. Below is a summary of the performance of four widely used activators: 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (B129182) (DCI).
| Activator | pKa | Solubility in Acetonitrile | Recommended Use | Key Performance Characteristics |
| 1H-Tetrazole | 4.8 | ~0.50 M | Standard DNA synthesis | The historical standard; reliable for routine DNA synthesis but less effective for hindered monomers.[1] Its limited solubility can lead to precipitation and instrument line clogging.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | General purpose, including RNA synthesis | More acidic and soluble than 1H-Tetrazole, leading to improved reaction rates.[1] A good general-purpose activator for both small and medium-scale synthesis.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | RNA synthesis, sterically hindered monomers | More acidic than ETT, offering faster coupling times for challenging monomers.[1] For RNA synthesis using 2'-TBDMS protected monomers, BTT can reduce coupling time to around 3 minutes, compared to 10-15 minutes with 1H-Tetrazole.[1] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Large-scale synthesis, long oligonucleotides, and when avoiding acidic conditions is critical | Less acidic but more nucleophilic than tetrazole-based activators, which can double the coupling rate.[2][3] Its high solubility allows for higher concentrations, which is advantageous for large-scale synthesis and can permit a lower excess of phosphoramidite.[2] |
Experimental Data: A Head-to-Head Comparison
Direct, comprehensive comparative studies are not always published with complete datasets for all activators under identical conditions. However, available data highlights the significant impact of activator choice on synthesis outcomes.
Case Study: Synthesis of a 34-mer Oligoribonucleotide
In a notable example, the synthesis of a 34-mer oligoribonucleotide with 2'-fluoropyrimidine residues on a 1 µmole scale demonstrated the superior performance of DCI for this challenging sequence.[1]
| Activator | Monomer Equivalents | Activator Concentration | Full-Length Product Yield |
| 0.45 M 1H-Tetrazole | 2 | 0.45 M | Not detected |
| 0.45 M 1H-Tetrazole + 0.1 M NMI | 2 | 0.45 M / 0.1 M | 13% |
| 1 M DCI | 2 | 1.0 M | 54% |
This data underscores the importance of activator selection, especially for complex syntheses where standard activators may fail to produce the desired product. The higher nucleophilicity and concentration of DCI likely contributed to its success in this case.
Signaling Pathways and Experimental Workflows
To visualize the critical steps in phosphoramidite chemistry and the experimental design for activator evaluation, the following diagrams are provided.
References
Comparison of phosphoramidite chemistry with other DNA synthesis methods.
In the landscape of molecular biology and drug development, the artificial synthesis of DNA is a cornerstone technology. The ability to rapidly and accurately construct specific DNA sequences underpins a vast array of applications, from gene synthesis and sequencing to the development of novel therapeutics. For researchers, scientists, and drug development professionals, selecting the optimal DNA synthesis method is a critical decision that can significantly impact experimental outcomes, timelines, and costs. This guide provides an objective comparison of the predominant DNA synthesis chemistries, with a focus on phosphoramid-ite chemistry and its alternatives, supported by experimental data and detailed protocols.
Introduction to DNA Synthesis Methods
The chemical synthesis of DNA oligonucleotides is a stepwise process of adding nucleotide monomers to a growing chain. Over the years, several chemistries have been developed, each with its own set of advantages and limitations. The most widely adopted method is phosphoramidite (B1245037) chemistry , which has been the gold standard for several decades due to its high efficiency and amenability to automation.[1] However, alternative methods, including H-phosphonate chemistry , phosphotriester chemistry , and the more recent enzymatic DNA synthesis , offer distinct features that may be advantageous for specific applications.
Phosphoramidite Chemistry: The Gold Standard
Phosphoramidite chemistry, first described in 1981, revolutionized DNA synthesis with its high coupling efficiency and rapid reaction kinetics.[1] The process is typically performed on a solid support and involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2]
Key Features:
-
High Coupling Efficiency: Typically exceeds 99%, enabling the synthesis of relatively long oligonucleotides.[2]
-
Automation: The chemistry is well-suited for automated DNA synthesizers, allowing for high-throughput production.
-
Versatility: A wide range of modified phosphoramidites are commercially available, facilitating the synthesis of modified oligonucleotides for various applications.
Limitations:
-
Hazardous Waste: The use of harsh chemicals like trichloroacetic acid and acetonitrile (B52724) generates significant hazardous waste.[3]
-
Length Limitation: While efficient, the cumulative error rate limits the practical synthesis length to around 200 base pairs.[1][3]
-
Water Sensitivity: The phosphoramidite reagents are sensitive to moisture, requiring anhydrous reaction conditions.
Alternative DNA Synthesis Methods
H-Phosphonate Chemistry
The H-phosphonate method offers a simplified synthesis cycle compared to the phosphoramidite approach. It involves the coupling of a nucleoside H-phosphonate monomer to the growing oligonucleotide chain, followed by a single oxidation step at the end of the synthesis.[4]
Key Features:
-
Simplified Synthesis Cycle: The cycle consists of only two main steps: detritylation and coupling.[5]
-
Single Oxidation Step: Oxidation of all the internucleoside H-phosphonate linkages is performed at the end of the synthesis, which can be advantageous for certain modifications.[4]
Limitations:
-
Lower Coupling Efficiency: Generally exhibits lower coupling efficiencies compared to phosphoramidite chemistry.[4]
-
Side Reactions: The H-phosphonate intermediates can be prone to side reactions.
Phosphotriester Chemistry
The phosphotriester method was one of the earliest successful approaches to solid-phase oligonucleotide synthesis. It involves the formation of a more stable phosphotriester linkage during the coupling step.
Key Features:
-
Stable Intermediates: The phosphotriester intermediates are more stable than the phosphite (B83602) triesters in the phosphoramidite method.
Limitations:
-
Slower Reaction Rates: The coupling reactions are generally slower than those in phosphoramidite chemistry.
-
Harsh Deprotection: Removal of the phosphate (B84403) protecting groups often requires harsh conditions.
Enzymatic DNA Synthesis
Enzymatic DNA synthesis is an emerging technology that utilizes enzymes, most commonly Terminal deoxynucleotidyl Transferase (TdT), to synthesize DNA in a template-independent manner.[3] This approach offers the potential for longer and more accurate DNA synthesis with a reduced environmental footprint.[6][7]
Key Features:
-
Aqueous Chemistry: Reactions are performed in aqueous buffers, eliminating the need for hazardous organic solvents.[6]
-
Potential for Longer Synthesis: Enzymatic methods have the potential to synthesize much longer DNA strands than chemical methods.[7]
-
Higher Fidelity: Engineered enzymes can exhibit very high fidelity, leading to lower error rates.
Limitations:
-
Cost: Currently, the cost of enzymatic synthesis is generally higher than that of phosphoramidite chemistry.[8][9]
-
Throughput: The throughput of enzymatic synthesis is still being optimized to match that of established chemical methods.
-
Nascent Technology: The technology is still evolving, and the range of available modifications is not as extensive as for phosphoramidite chemistry.[10]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the different DNA synthesis methods.
| Feature | Phosphoramidite Chemistry | H-Phosphonate Chemistry | Phosphotriester Chemistry | Enzymatic DNA Synthesis (TdT-based) |
| Coupling Efficiency | >99%[2] | ~98-99% | ~95-98%[11] | >99%[12] |
| Error Rate | ~1 in 200 to 1 in 1000 bases | Higher than phosphoramidite | Higher than phosphoramidite | Potentially <1 in 10,000 bases[13] |
| Max. Synthesis Length | ~200 bases[1][3] | < 100 bases | < 100 bases | Potentially >1000 bases[7] |
| Cost per Base | Low | Moderate | Moderate | High (but decreasing)[8][9] |
| Hazardous Waste | High[3] | Moderate | Moderate | Low[6][7] |
Experimental Protocols
Phosphoramidite Synthesis Cycle
-
Deblocking (Detritylation): The 5'-hydroxyl protecting group (dimethoxytrityl, DMT) of the support-bound nucleoside is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[2]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[14]
H-Phosphonate Synthesis Cycle
-
Deblocking (Detritylation): The 5'-DMT group is removed with a mild acid, similar to the phosphoramidite method.
-
Coupling: The incoming nucleoside 3'-H-phosphonate is activated by an acyl chloride (e.g., pivaloyl chloride) and coupled to the 5'-hydroxyl group of the growing chain.[4]
-
Final Oxidation: After all nucleotide additions are complete, the H-phosphonate linkages are oxidized to phosphodiester linkages in a single step using an oxidizing agent like iodine.[4]
Phosphotriester Synthesis Cycle
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group.
-
Coupling: A protected nucleoside 3'-(2-chlorophenyl)phosphate is activated by a condensing agent and coupled to the 5'-hydroxyl of the support-bound nucleoside.
-
Deprotection: After synthesis, the protecting groups on the phosphate, bases, and the solid support are removed, often requiring a two-step deprotection process.
Enzymatic DNA Synthesis (TdT-based) Protocol
-
Initiation: A DNA initiator sequence is immobilized on a solid support.
-
Elongation: A solution containing a specific reversibly terminated nucleotide triphosphate (dNTP) and a highly engineered Terminal deoxynucleotidyl Transferase (TdT) enzyme is introduced. The TdT adds a single nucleotide to the 3'-end of the initiator.[12]
-
Deprotection: The terminating group on the newly added nucleotide is chemically or enzymatically removed, allowing for the next nucleotide addition.[12]
-
Iteration: The elongation and deprotection steps are repeated with the desired sequence of dNTPs until the full-length oligonucleotide is synthesized.
Visualizing the Synthesis Workflows
To better understand the logical flow of each synthesis method, the following diagrams illustrate the key steps involved.
Caption: Workflow of the phosphoramidite DNA synthesis cycle.
Caption: Workflow of the H-phosphonate DNA synthesis cycle.
Caption: Workflow of the phosphotriester DNA synthesis cycle.
Caption: Workflow of enzymatic DNA synthesis using TdT.
Conclusion and Future Outlook
Phosphoramidite chemistry remains the dominant method for routine oligonucleotide synthesis due to its high efficiency, reliability, and the extensive ecosystem of reagents and instrumentation built around it. However, for applications requiring very long, high-fidelity DNA constructs, or for those where environmental impact is a major concern, enzymatic DNA synthesis presents a compelling and rapidly advancing alternative. H-phosphonate and phosphotriester chemistries, while historically important, are now less commonly used for routine synthesis but may find niche applications.
The choice of DNA synthesis method will ultimately depend on the specific requirements of the research or development project, including the desired length and purity of the oligonucleotide, the need for specific modifications, budgetary constraints, and environmental considerations. As enzymatic synthesis technologies continue to mature and their costs decrease, they are poised to play an increasingly significant role in the future of synthetic biology and therapeutic development.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Protocol Online: Cached [protocol-online.org]
- 3. biotium.com [biotium.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. escholarship.org [escholarship.org]
- 7. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 8. DNA Synthesis Heads Back to the Bench with New Enzymatic Methods | Labcompare.com [labcompare.com]
- 9. Enzymatic DNA Synthesis Market Size to Reach USD 3,159.16 Million by 2034 [novaoneadvisor.com]
- 10. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 11. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Technology | DNA Script [dnascript.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
Assessing the nuclease resistance of oligonucleotides made with L-phosphoramidites.
For researchers, scientists, and drug development professionals, the Achilles' heel of oligonucleotide-based therapeutics and diagnostics has long been their susceptibility to nuclease degradation. The introduction of oligonucleotides synthesized with L-phosphoramidites, the enantiomeric (mirror-image) form of the natural D-phosphoramidites, represents a significant leap forward in overcoming this challenge. This guide provides an objective comparison of the nuclease resistance of L-oligonucleotides against their natural D-counterparts and commonly used phosphorothioate-modified oligonucleotides, supported by experimental data.
The core advantage of L-oligonucleotides lies in their stereochemical difference from natural nucleic acids. Cellular nucleases have evolved to recognize and degrade D-oligonucleotides, the form found in nature. Due to their mirror-image structure, L-oligonucleotides are poor substrates for these enzymes, rendering them exceptionally resistant to degradation in biological fluids.[1] This intrinsic biostability offers a compelling alternative to other chemical modifications aimed at enhancing nuclease resistance.
Quantitative Comparison of Nuclease Resistance
The superior stability of L-oligonucleotides is not merely qualitative. Experimental data from serum stability assays demonstrate a dramatic increase in the half-life of L-DNA compared to both unmodified D-DNA and phosphorothioate (B77711) (PS)-modified DNA.
| Oligonucleotide Type | Backbone Chemistry | Half-life in Human Serum (approximate) | Key Findings & Citations |
| L-DNA | Phosphodiester (L-isomer) | > 720 hours (30 days) | Showed no notable degradation over the entire study period.[2] |
| D-DNA (unmodified) | Phosphodiester (D-isomer) | ~2.1 hours | Rapidly degraded by serum nucleases.[2] |
| Phosphorothioate DNA | Phosphorothioate (D-isomer) | 35 - 50 hours | Significantly more stable than unmodified D-DNA, but substantially less stable than L-DNA.[3] |
Note: The data presented is compiled from different studies and serves as a comparative illustration. Direct head-to-head comparisons in a single study provide the most robust data. A study directly comparing a d-DNA aptamer to its l-DNA counterpart in human serum found the d-DNA aptamer had a half-life of approximately 2.1 hours, while the l-DNA aptamer remained stable for at least 30 days.[2]
Experimental Protocol: Serum Stability Assay
The following is a generalized protocol for assessing the nuclease resistance of oligonucleotides in serum.
Objective: To determine the degradation rate of L-oligonucleotides in comparison to D-oligonucleotides and other modified oligonucleotides when incubated in serum.
Materials:
-
Oligonucleotides of interest (e.g., L-DNA, D-DNA, PS-DNA), fluorescently labeled or amenable to other detection methods.
-
Human or Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Incubator or water bath at 37°C.
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE).
-
Gel imaging system.
-
Proteinase K.
-
Urea or other denaturants for gel loading buffer.
-
Microcentrifuge tubes.
Procedure:
-
Preparation of Oligonucleotide Solutions: Prepare stock solutions of each oligonucleotide in nuclease-free water or an appropriate buffer.
-
Incubation with Serum:
-
In a microcentrifuge tube, add the oligonucleotide to the serum to a final desired concentration (e.g., 1-10 µM). The serum concentration is typically 50-90%.
-
Incubate the tubes at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours, and longer for L-oligonucleotides), withdraw an aliquot from the incubation mixture.
-
Immediately stop the degradation reaction by adding Proteinase K and incubating at a suitable temperature (e.g., 55°C) to digest the nucleases, or by flash-freezing the sample in liquid nitrogen and storing at -80°C.
-
-
Sample Analysis by Gel Electrophoresis:
-
Thaw the samples (if frozen) and mix with a denaturing loading buffer (e.g., containing urea).
-
Load the samples onto a polyacrylamide gel. Include a lane with the intact oligonucleotide as a control.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
-
Visualization and Quantification:
-
Visualize the oligonucleotide bands using a gel imaging system appropriate for the label used.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero time point.
-
Plot the percentage of intact oligonucleotide versus time to visualize the degradation kinetics and determine the half-life.
-
Visualizing the Advantage of L-Oligonucleotides
The following diagrams illustrate the fundamental difference between L- and D-oligonucleotides and the workflow for assessing their nuclease resistance.
Figure 1. Enantiomeric difference leading to nuclease resistance.
Figure 2. Workflow for assessing oligonucleotide nuclease resistance.
Conclusion
Oligonucleotides synthesized with L-phosphoramidites exhibit unparalleled resistance to nuclease degradation, far surpassing that of natural D-oligonucleotides and even the widely used phosphorothioate-modified analogues.[1][2] This exceptional stability, a direct consequence of their unnatural stereochemistry, makes L-oligonucleotides a highly attractive platform for the development of robust aptamers (Spiegelmers), diagnostic probes, and therapeutic agents that require a long half-life in vivo. For applications where biological persistence is paramount, L-phosphoramidite-based synthesis offers a powerful and effective solution.
References
- 1. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed evolution and selection of biostable l-DNA aptamers with a mirror-image DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphoramidite Purity in Therapeutic Oligonucleotide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
The quality of phosphoramidites, the chemical building blocks of synthetic oligonucleotides, is a critical determinant of the purity, yield, and ultimately, the safety and efficacy of therapeutic oligonucleotides.[1][2] As the demand for oligonucleotide-based therapeutics, such as siRNA, ASOs, and mRNA, continues to grow, a thorough understanding of phosphoramidite (B1245037) purity requirements is paramount.[3][4][5] This guide provides an objective comparison of phosphoramidite purity attributes, outlines the analytical methodologies used for their assessment, and illustrates the direct impact of purity on the final therapeutic product.
The Critical Impact of Phosphoramidite Impurities
The solid-phase chemical synthesis of oligonucleotides is an iterative process, involving sequential coupling of phosphoramidite monomers to a growing chain.[6][7][8] This repetitive nature can amplify the presence of even minute impurities in the starting phosphoramidites, leading to a significant accumulation of undesired oligonucleotide sequences in the final product.[9] For instance, a critical impurity present at a concentration of 0.2% in a phosphoramidite that is incorporated eight times during the synthesis of a 20-mer oligonucleotide will result in a final impurity level of 1.6% in the drug substance.[9]
Impurities in phosphoramidites are broadly classified into three categories:
-
Non-reactive and Non-critical: These impurities do not participate in the synthesis reaction and are typically removed during purification.[9]
-
Reactive but Non-critical: These impurities can be incorporated into the oligonucleotide chain but are readily detectable and can be separated from the desired product during downstream processing.[9]
-
Reactive and Critical: This is the most concerning class of impurities as they are incorporated into the oligonucleotide product and are difficult or impossible to separate from the final therapeutic substance.[9][10] These can lead to the formation of truncated or extended sequences, and other product-related impurities that can impact the drug's biological activity and safety.[10][11]
A critical example of a reactive and critical impurity is a "reverse amidite," such as 3'-DMT-deoxyadenosine 5'-phosphoramidite, which can cause errors during DNA synthesis.[12]
Key Purity Attributes and Analytical Methodologies
Stringent quality control of phosphoramidite raw materials is essential for producing high-quality therapeutic oligonucleotides.[1][2][13] Several analytical techniques are employed to assess the purity and identity of phosphoramidites.[1][9]
Table 1: Key Phosphoramidite Purity Attributes and Analytical Methods
| Purity Attribute | Analytical Method | Acceptance Criteria (Typical) | Significance in Oligonucleotide Synthesis |
| Identity | 1H NMR, Mass Spectrometry (MS) | Conforms to reference standard | Ensures the correct nucleoside phosphoramidite is used. |
| Purity (Diastereomers) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥ 99.0% (sum of two diastereomers) | High purity is crucial for high coupling efficiency and minimizing side reactions.[1] |
| Phosphorus (III) Content | 31P Nuclear Magnetic Resonance (NMR) | P(III) content ≥ 99.0% | Confirms the presence of the active phosphoramidite and quantifies phosphorus-containing impurities.[1] |
| P(V) Impurities | 31P Nuclear Magnetic Resonance (NMR) | < 1.0% | P(V) species are inactive in the coupling reaction and represent degradation.[1] |
| Water Content | Karl Fischer Titration | ≤ 0.2% | Water can hydrolyze phosphoramidites, leading to reduced coupling efficiency. |
| Residual Solvents | Gas Chromatography (GC) | Within established safety limits (e.g., ICH Q3C) | Ensures patient safety by controlling potentially harmful solvent residues. |
| Particulate Matter | Visual Inspection | Essentially free of visible particulates | Particulates can clog fluidic pathways in automated synthesizers. |
Comparison of Phosphoramidite Grades
Phosphoramidite manufacturers often offer different grades of their products, with varying levels of purity and quality control, to cater to different applications, from research to therapeutic manufacturing.
Table 2: Illustrative Comparison of Phosphoramidite Grades
| Feature | Research Grade | Diagnostic Grade | Therapeutic Grade (e.g., TheraPure™) |
| Purity Specification | Typically ≥ 98.0% | Typically ≥ 98.5% | Typically ≥ 99.0%[1] |
| Impurity Profiling | Basic | More detailed | Comprehensive, with identification and quantification of critical impurities[14][15] |
| Quality Control | Standard QC testing | Enhanced QC testing | Stringent in-process and final release testing[9][16] |
| Documentation | Certificate of Analysis | Certificate of Analysis with more detailed information | Comprehensive documentation package to support regulatory filings[17] |
| Cost | Lower | Intermediate | Higher |
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate assessment of phosphoramidite purity.
1. Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the phosphoramidite and separate its two diastereomers.[1]
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile (B52724).
-
Mobile Phase B: A buffered aqueous solution (e.g., triethylammonium (B8662869) acetate).
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase A.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a specific wavelength (e.g., 260 nm).
-
Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile at a concentration of approximately 0.1 mg/mL.[13]
-
Analysis: Inject the sample onto the column and record the chromatogram. The purity is calculated as the sum of the areas of the two diastereomer peaks relative to the total peak area.[1]
2. Phosphorus Content and Impurity Analysis by 31P NMR Spectroscopy
-
Objective: To quantify the active P(III) species and detect P(V) impurities.[1]
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.
-
Solvent: A suitable deuterated solvent (e.g., acetonitrile-d3).
-
Sample Preparation: Dissolve a known amount of the phosphoramidite in the deuterated solvent.
-
Analysis: Acquire the 31P NMR spectrum. The P(III) signals typically appear around 150 ppm as a pair of peaks for the two diastereomers.[1] P(V) impurities are observed in the region of -25 to 99 ppm.[1] The purity is determined by integrating the respective signal areas.
3. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the phosphoramidite.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[13]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[1]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured to confirm the expected molecular weight.
Visualizing the Workflow and Impact of Purity
Experimental Workflow for Phosphoramidite Purity Analysis
A typical workflow for the comprehensive purity analysis of phosphoramidites.
Impact of Phosphoramidite Purity on Therapeutic Oligonucleotide Quality
The direct correlation between phosphoramidite purity and the final therapeutic product quality.
References
- 1. usp.org [usp.org]
- 2. waters.com [waters.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 6. Phosphoramidite Considerations | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. n1collaborative.org [n1collaborative.org]
A Comparative Guide to Phosphoramidite Coupling Efficiency: Standard vs. Modified Amidites
For researchers, scientists, and drug development professionals, the success of oligonucleotide synthesis hinges on the efficiency of each chemical step. The coupling efficiency of phosphoramidites, the building blocks of synthetic DNA and RNA, is a critical parameter that directly impacts the yield and purity of the final oligonucleotide product. This guide provides an objective comparison of the coupling efficiency of standard phosphoramidites versus their modified counterparts, supported by experimental data and detailed protocols.
Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT) are known for their high coupling efficiencies, routinely exceeding 99% under optimized conditions. This high efficiency is crucial for the synthesis of long oligonucleotides, as even a small decrease in stepwise yield can significantly reduce the amount of full-length product. However, the expanding landscape of oligonucleotide-based therapeutics and diagnostics necessitates the incorporation of various modifications to enhance stability, cellular uptake, and functionality. These modifications, which can be on the base, sugar, or phosphate (B84403) backbone, often introduce steric hindrance or altered reactivity, which can in turn affect the coupling efficiency.
Understanding the Impact of Modifications on Coupling Efficiency
Modified phosphoramidites are essential for creating oligonucleotides with desired properties. However, their structural alterations can present challenges to the standard synthesis cycle. For example, bulky modifications on the nucleobase or sugar moiety can sterically hinder the approach of the phosphoramidite (B1245037) to the growing oligonucleotide chain, slowing down the coupling reaction and potentially reducing its efficiency. Similarly, modifications to the phosphate backbone, such as the introduction of a phosphorothioate (B77711) linkage, require a sulfurization step instead of oxidation, which can have its own efficiency considerations.
It is not uncommon for modified phosphoramidites to exhibit lower coupling efficiencies than standard amidites, with some modifications resulting in efficiencies as low as 90%. Consequently, protocols for incorporating modified phosphoramidites often require optimization, such as extending the coupling time, to achieve acceptable yields.
Quantitative Comparison of Coupling Efficiencies
The following tables summarize the typical coupling efficiencies observed for standard and various modified phosphoramidites. It is important to note that these values can vary depending on the synthesizer, reagents, and specific protocols used.
Table 1: Standard Deoxynucleoside Phosphoramidites
| Phosphoramidite | Typical Coupling Efficiency (%) |
| Deoxyadenosine (dA) | >99% |
| Deoxycytidine (dC) | >99% |
| Deoxyguanosine (dG) | >99% |
| Deoxythymidine (dT) | >99% |
Table 2: Modified Phosphoramidites
| Modification Type | Specific Modification | Typical Coupling Efficiency (%) | Notes |
| Sugar Modification | 2'-O-Methyl (2'-OMe) | >98% | Generally high efficiency, comparable to standard DNA amidites. |
| 2'-O-TBDMS (RNA) | >97% | Bulky silyl (B83357) group can slightly reduce efficiency compared to DNA. | |
| 2'-Fluoro | 96.4% - 98.0% | Efficiency can be influenced by the choice of activator.[1] | |
| Backbone Modification | Phosphorothioate (PS) | >98% | Achieved through a sulfurization step; efficiency can be high with optimized protocols.[2] |
| Base Modification | 5-Methyl-dC | ~99% | Generally couples with efficiency similar to standard dC. |
| Deoxyinosine | ~99% | Couples efficiently, similar to standard purine (B94841) amidites. | |
| Labels & Linkers | Fluorescein (FAM) | 95% - 97% | Often requires extended coupling times.[3] |
| Biotin | 95% - 97% | May require longer coupling times for efficient incorporation.[3] | |
| Amino-Modifier | 90% - 99% | Efficiency can vary depending on the specific linker.[2] | |
| Tyrosine | 60% - 93% | Can exhibit significantly lower and more variable coupling yields.[4] |
Experimental Protocols
Accurate determination of coupling efficiency is essential for optimizing oligonucleotide synthesis. The most common method for real-time monitoring of coupling efficiency on automated synthesizers is the trityl cation assay.
Protocol: Determination of Stepwise Coupling Efficiency via Trityl Cation Monitoring
Objective: To determine the efficiency of each coupling step during solid-phase oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.
Materials:
-
DNA/RNA Synthesizer equipped with a trityl monitor (UV-Vis spectrophotometer)
-
Standard or modified phosphoramidite solutions (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions
-
Oxidation or Sulfurization solution
-
Anhydrous acetonitrile
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is properly calibrated and all reagent lines are primed with fresh, anhydrous reagents.
-
Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer.
-
Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: The DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain is removed by the deblocking solution. The released DMT cation has a characteristic orange color.
-
Trityl Monitoring: The deblocking solution containing the DMT cation is passed through the spectrophotometer, and the absorbance at approximately 498 nm is measured. This absorbance is proportional to the number of molecules that were successfully coupled in the previous cycle.
-
Coupling: The next phosphoramidite in the sequence is activated and coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations.
-
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is stabilized by oxidation to a phosphate triester or sulfurization to a phosphorothioate triester.
-
-
Data Collection: The synthesizer software records the trityl absorbance value for each cycle.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for each cycle (n) is calculated using the following formula:
Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100
The average stepwise coupling efficiency is the geometric mean of all the individual coupling efficiencies.
Visualizing the Synthesis Workflow
The process of oligonucleotide synthesis and the logical flow for evaluating coupling efficiency can be represented visually.
Caption: Workflow of oligonucleotide synthesis and coupling efficiency evaluation.
Logical Flow for Comparing Phosphoramidites
Caption: Logical process for benchmarking phosphoramidite coupling efficiency.
References
Safety Operating Guide
Safe Disposal of DMT-L-dA(bz) Phosphoramidite: A Comprehensive Guide
The proper handling and disposal of DMT-L-dA(bz) Phosphoramidite (B1245037) are critical for maintaining a safe and compliant laboratory environment. As a key reagent in oligonucleotide synthesis, its reactive nature necessitates a clear and effective disposal protocol to mitigate risks to personnel and the environment. This guide provides detailed procedural information for the safe deactivation and disposal of unused or expired DMT-L-dA(bz) Phosphoramidite and associated waste.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always handle this chemical within a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat, is mandatory when working with this compound. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand), collect it in a sealed, labeled container for disposal, and decontaminate the affected surface with alcohol.[1]
Disposal Plan: Chemical Deactivation through Hydrolysis
The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species using a weak base. This procedure applies to small quantities of expired or unused solid phosphoramidite, residues in empty containers, and contaminated materials such as pipette tips.
Quantitative Parameters for Hydrolysis
The following table summarizes the key quantitative data for the chemical deactivation protocol.
| Parameter | Value/Range | Purpose |
| Quenching Reagent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | To provide a weakly basic aqueous environment for hydrolysis. |
| Reaction Time | Minimum of 24 hours | To ensure complete hydrolysis of the phosphoramidite.[2] |
| Solvent for Dissolution | Anhydrous Acetonitrile (B52724) | To dissolve solid phosphoramidite waste before quenching. |
| Final pH of Aqueous Waste | 5.5 - 9.5 | To ensure the waste is neutralized before collection. |
Experimental Protocol for Deactivation and Disposal
This protocol details the step-by-step procedure for the deactivation of small quantities of this compound waste.
Materials:
-
This compound waste (solid or in acetonitrile)
-
Anhydrous Acetonitrile (ACN)
-
5% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
A separate, labeled container for solid waste (gloves, wipes, etc.)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation (perform all steps in a fume hood):
-
Ensure all necessary PPE is worn correctly.
-
Prepare a 5% (w/v) aqueous solution of sodium bicarbonate. For example, dissolve 5 grams of sodium bicarbonate in 100 mL of water.
-
-
Dissolution of Solid Waste:
-
For solid this compound waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile in a suitable flask or beaker.
-
For empty phosphoramidite containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Add this rinsate to the main acetonitrile/phosphoramidite solution.
-
-
Quenching/Hydrolysis:
-
Place the flask containing the acetonitrile solution of the phosphoramidite on a stir plate.
-
Slowly and with constant stirring, add the 5% aqueous sodium bicarbonate solution to the acetonitrile solution. A general rule is to add a volume of bicarbonate solution at least equal to the volume of the acetonitrile solution.
-
The weak basic condition neutralizes any acidic byproducts that may form during hydrolysis.
-
-
Reaction Time:
-
Loosely cap the container to prevent pressure buildup and allow the mixture to stir at room temperature for a minimum of 24 hours. This extended time ensures the complete hydrolysis of the reactive phosphoramidite to the more stable H-phosphonate.[2]
-
-
Waste Collection:
-
After the 24-hour stirring period, check the pH of the aqueous layer to ensure it is within a neutral range (pH 5.5-9.5).
-
Transfer the resulting aqueous/acetonitrile mixture to a properly labeled hazardous waste container designated for aqueous chemical waste. Do not dispose of this mixture down the drain.
-
-
Disposal of Contaminated Materials:
-
All contaminated solid materials, including gloves, pipette tips, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
-
Final Disposal:
-
The sealed hazardous waste containers (both liquid and solid) should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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